Salvianolic acid B
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-PDVBOLEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Origins and Natural Sources of Salvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Salvianolic acid B (Sal B), a potent bioactive compound with significant therapeutic potential. The document details its biosynthetic origins, primary natural sources, quantitative distribution, and the experimental protocols for its extraction and analysis.
Origins: The Biosynthetic Pathway of this compound
This compound, also known as lithospermic acid B, is a water-soluble polyphenolic compound.[1][2] Its molecular structure is formed through the condensation of three molecules of Danshensu (3,4-dihydroxyphenyllactic acid or salvianic acid A) and one molecule of caffeic acid.[3][4] The biosynthesis of Sal B is intricately linked to the phenylpropanoid and tyrosine-derived pathways, with rosmarinic acid serving as a key intermediate.[5][6] The biosynthetic pathway has been primarily studied in Salvia miltiorrhiza.[5]
The synthesis begins with the amino acids L-phenylalanine and L-tyrosine.[6] Through a series of enzymatic reactions involving Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and 4-coenzyme A ligase (4CL), L-phenylalanine is converted to 4-coumaroyl-CoA.[1][5] Concurrently, L-tyrosine is converted to 4-hydroxyphenyllactic acid and subsequently to 3,4-dihydroxyphenyllactic acid (Danshensu) through the action of enzymes like Tyrosine aminotransferase (TAT) and 4-hydroxyphenylpyruvate reductase (HPPR).[5][6]
Rosmarinic acid synthase (RAS) then catalyzes the condensation of these two branches to form rosmarinic acid.[5] It is proposed that this compound is subsequently formed from the coupling of two rosmarinic acid phenoxyl radicals, a reaction likely catalyzed by laccase enzymes.[1]
Caption: Proposed biosynthetic pathway of this compound.
Natural Sources of this compound
This compound is predominantly found in plants of the Salvia genus, within the Lamiaceae family.
-
Salvia miltiorrhiza Bunge (Danshen): This is the most significant and abundant natural source of this compound.[4][7] It is a traditional Chinese medicinal herb where Sal B is considered one of the main bioactive water-soluble components.[4][8] The dried roots and rhizomes of S. miltiorrhiza are the primary parts used for extraction due to their high concentration of salvianolic acids.[3][7]
-
Salvia yunnanensis: This species is also a source of salvianolic acids and is sometimes used as a substitute for S. miltiorrhiza in traditional medicine.[7][9]
Distribution within Salvia miltiorrhiza
The concentration of this compound varies significantly among different parts of the S. miltiorrhiza plant. Generally, the highest concentrations are found in the roots, followed by the leaves, flowers, and stems.[10] This distribution suggests that while biosynthesis may occur in the leaves, the roots serve as the primary site for accumulation.[10]
Quantitative Analysis of this compound
The content of this compound in Salvia miltiorrhiza is influenced by various factors including the specific plant part, growth stage, harvest time, and post-harvest processing methods.[10][11][12] According to the Chinese Pharmacopoeia, commercial Danshen materials are standardized to contain a minimum of 3.0% this compound.[12][13]
Table 1: Content of this compound in Salvia miltiorrhiza
| Plant Part | Condition | This compound Content | Reference |
| Roots | 60 days after transplanting | Lower concentration | [11] |
| Roots | 120-180 days after transplanting | 17-21% greater than 60 DAT | [11] |
| Roots | Freshly harvested | Minor amounts | [12] |
| Roots | Post-harvest drying (130°C, 40 min) | Maximal value observed | [12] |
| Different Parts | General Distribution | Root > Leaf > Flower > Stem | [10] |
| Commercial Root | Standardized material | ≥3.0% | [12][13] |
Experimental Protocols
The extraction and quantification of this compound are critical for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for its determination.[14][15]
Extraction of this compound from Salvia miltiorrhiza Roots
This protocol outlines a standard laboratory-scale extraction method.
-
Sample Preparation:
-
Obtain dried roots of Salvia miltiorrhiza.
-
Grind the roots into a fine powder (e.g., 40-60 mesh).
-
Dry the powder to a constant weight in an oven at a low temperature (e.g., 40-50°C) to remove residual moisture.
-
-
Solvent Extraction:
-
Weigh approximately 1.0 g of the dried powder accurately.
-
Place the powder into a flask.
-
Add 50 mL of 75% methanol (B129727) as the extraction solvent.[15]
-
Perform extraction using an ultrasonic bath for 30-45 minutes at room temperature.[3] Alternatively, reflux extraction can be used.[3]
-
-
Filtration and Preparation of Sample Solution:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through a 0.45 µm membrane filter to remove particulate matter.
-
Collect the filtrate as the sample solution for HPLC analysis. If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical HPLC method for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: ODS C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A common mobile phase is a mixture of methanol and an acidic aqueous solution. For example, methanol and 5% acetic acid in water (35:65, v/v).[15] Gradient elution may also be used for separating multiple components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1 to 2.0 µg/mL).
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. A good linearity should be obtained (r > 0.999).[14][15]
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Caption: Workflow for extraction and HPLC quantification of Sal B.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. De novo Biosynthesis of this compound in Saccharomyces cerevisiae Engineered with the Rosmarinic Acid Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Harvest Time on Growth and Bioactive Compounds in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of this compound in Roots of Salvia miltiorrhiza (Danshen) During the Post-Harvest Drying Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. [Determination of this compound in the radix of Salvia miltiorrhiza Bge. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination and pharmacokinetic analysis of this compound in rat blood and bile by microdialysis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and physicochemical properties of Salvianolic acid B.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid B is a prominent water-soluble polyphenolic compound derived from the root of Salvia miltiorrhiza (Danshen), a perennial plant widely utilized in traditional Chinese medicine.[1][2] As the most abundant of the salvianolic acids, it is the subject of extensive research due to its significant pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of this compound.
Chemical Structure and Identification
This compound is a complex molecule formed from the condensation of three molecules of danshensu (B613839) (3-(3,4-dihydroxyphenyl)lactic acid) and one molecule of caffeic acid.[1][4]
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid[5] |
| Synonyms | Lithospermic acid B, Danshensuan B[6] |
| CAS Number | 121521-90-2[7][8] |
| Molecular Formula | C₃₆H₃₀O₁₆[1][6][8] |
| Molecular Weight | 718.61 g/mol [7][8] |
| InChI Key | SNKFFCBZYFGCQN-VWUOOIFGSA-N[5] |
| Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O[9] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | Pale yellow to yellow or off-white to yellow solid/powder.[7][10] |
| Melting Point | >149°C (with decomposition)[10] |
| Solubility | |
| H₂O | ≥5 mg/mL[11]; 50 mg/mL (69.58 mM)[7]; ~1 mg/mL in PBS (pH 7.2)[12] |
| DMSO | 20 mg/mL[12]; 91 mg/mL (126.64 mM)[13] |
| Ethanol | ~10 mg/mL[12]; ≥71.9 mg/mL[14] |
| Methanol | Slightly soluble[10] |
| Dimethylformamide (DMF) | ~20 mg/mL[12] |
| Stability | |
| In Aqueous Solution | Poor stability, decomposition occurs at 25°C and is enhanced at higher temperatures.[1][7] Stable for 30 hours at 4°C.[7] |
| In Acidic pH | Stable for 30 hours in buffered phosphate (B84403) aqueous solutions at pH 1.5, 3.0, and 5.0.[7] |
| In Neutral/Alkaline pH | Stability decreases as pH increases from neutral.[7] |
| In Solid State | Stable for 6 months when packaged in aluminum foil bags under accelerated conditions (40°C, 75% relative humidity).[15][16] |
| Storage | Store at -20°C.[10][11] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid compound using a capillary melting point apparatus.
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of approximately 2-3 mm.[7]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Heating: The sample is heated at a rapid rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.[7]
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow.
Determination of pKa (Potentiometric Titration)
This protocol describes a general method for determining the acid dissociation constant (pKa) of a phenolic compound like this compound.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for Potentiometric pKa Determination.
Methodology:
-
Solution Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, often a co-solvent system like acetonitrile-water. A standardized titrant (e.g., 0.1 M NaOH) is also prepared.[15]
-
Titration Setup: The sample solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The solution is acidified to approximately pH 2 with a standard acid (e.g., 0.1 M HCl).[15]
-
Titration: The standardized base is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[15]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acidic functional group.
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to assess the degradation of this compound under various stress conditions.
Workflow for HPLC Stability Analysis
Caption: Workflow for HPLC-based Stability Assessment.
Methodology:
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is typically used.[17]
-
Mobile Phase: A gradient elution is often employed, commonly consisting of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[17][18]
-
Detection: UV detection is performed at a wavelength where this compound has significant absorbance, such as 280 nm or 288 nm.[17][19]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[19]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[19]
-
-
Sample Preparation and Stress Testing:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Aliquots of the solution are subjected to various stress conditions, such as elevated temperature (e.g., 60°C), acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) environments.[15]
-
-
Analysis:
-
At predetermined time intervals, samples are withdrawn, neutralized if necessary, and injected into the HPLC system.
-
The peak area of this compound is monitored over time. The appearance of new peaks indicates degradation products.
-
The percentage of remaining this compound is calculated to determine its stability under each condition.
-
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
TGF-β/Smad3 Signaling Pathway
This compound has been shown to inhibit the TGF-β/Smad3 signaling pathway, which is implicated in fibrosis. It can suppress the phosphorylation of Smad3, preventing its translocation to the nucleus and subsequent transcription of pro-fibrotic genes.[6]
Diagram of this compound's effect on the TGF-β/Smad3 Pathway
Caption: Inhibition of the TGF-β/Smad3 pathway by this compound.
PI3K/Akt Signaling Pathway
This compound can modulate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and apoptosis. In some contexts, it can promote cell survival by activating this pathway, while in cancer cells, it can inhibit the pathway to induce apoptosis.[20][21][22]
Diagram of this compound's effect on the PI3K/Akt Pathway
Caption: Modulation of the PI3K/Akt pathway by this compound.
MAPK/NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the MAPK/NF-κB signaling pathway, which plays a crucial role in inflammation. It can reduce the phosphorylation of key MAPK proteins (such as JNK, p38, and ERK) and inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.[7][12][20]
Diagram of this compound's effect on the MAPK/NF-κB Pathway
Caption: Inhibition of the MAPK/NF-κB pathway by this compound.
Conclusion
This compound is a multifaceted natural compound with a well-defined chemical structure and a range of physicochemical properties that influence its biological activity. Its poor stability in aqueous solutions presents a challenge for formulation and delivery, which is an active area of research. The ability of this compound to modulate key signaling pathways, including TGF-β/Smad3, PI3K/Akt, and MAPK/NF-κB, underscores its therapeutic potential in a variety of diseases. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and mechanisms of action of this promising molecule.
References
- 1. nsmn1.uh.edu [nsmn1.uh.edu]
- 2. This compound inhibits hydrogen peroxide-induced endothelial cell apoptosis through regulating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. This compound Attenuates Experimental Pulmonary Fibrosis through Inhibition of the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. westlab.com [westlab.com]
- 11. Neuroprotective mechanism of this compound against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. HPLC determination and pharmacokinetic studies of this compound in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound and Senkyunolide I synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. This compound Attenuates Experimental Pulmonary Fibrosis through Inhibition of the TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cardioprotective effect of this compound against arsenic trioxide-induced injury in cardiac H9c2 cells via the PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of Salvianolic Acid B in Salvia miltiorrhiza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine, primarily for the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] The medicinal properties of its roots are attributed to two main classes of secondary metabolites: lipophilic diterpenoid tanshinones and hydrophilic phenolic acids.[1][3][4] Among the water-soluble compounds, Salvianolic acid B (Sal B) is a principal and pharmacologically significant component, recognized for its potent antioxidant, anti-inflammatory, and cardioprotective activities.[2][4][5][6][7]
Understanding the intricate biosynthetic pathway of Sal B is crucial for optimizing its production through metabolic engineering, synthetic biology, or specialized cultivation practices.[2] This guide provides an in-depth overview of the current knowledge on the Sal B biosynthesis pathway in Salvia miltiorrhiza, detailing the key enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.
The Core Biosynthesis Pathway
The formation of this compound is a complex process originating from two primary metabolic branches: the phenylpropanoid pathway and the tyrosine-derived pathway .[4][8][9][10] These pathways converge to synthesize rosmarinic acid (RA), the direct precursor to Sal B.[4][10][11]
Phenylpropanoid Pathway
This pathway begins with the amino acid L-phenylalanine and proceeds through three key enzymatic steps to produce 4-coumaroyl-CoA.
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[4][8][10][12]
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield 4-coumaric acid.[4][8][10][12]
-
4-coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it with Coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA.[4][8][10][12]
Tyrosine-Derived Pathway
This parallel pathway starts with the amino acid L-tyrosine to produce 4-hydroxyphenyllactic acid (pHPL), which is then further processed.
-
Tyrosine aminotransferase (TAT): Initiates the pathway by converting L-tyrosine to 4-hydroxyphenylpyruvic acid (pHPP).[4][8][12][13]
-
4-hydroxyphenylpyruvate reductase (HPPR): Reduces pHPP to 4-hydroxyphenyllactic acid (pHPL).[4][8][12][13] The final product of this branch is 3,4-dihydroxyphenyllactic acid (DHPL), also known as Danshensu, a key precursor.[4][10][14]
Convergence and Formation of Rosmarinic Acid (RA)
The products from the two initial pathways are combined and modified to form rosmarinic acid.
-
Rosmarinic acid synthase (RAS): This enzyme catalyzes the esterification reaction, transferring the 4-coumaroyl group from 4-coumaroyl-CoA to the hydroxyl group of 4-HPL, forming precursors to RA.[8][12][14][15]
-
Cytochrome P450 Hydroxylases (CYP98A family): Enzymes such as CYP98A14 and CYP98A75 perform hydroxylation on the aromatic rings of the RA precursors to generate the final rosmarinic acid molecule.[12][14][15][16]
Dimerization of Rosmarinic Acid to this compound
The final step in the pathway, the conversion of RA to Sal B, is the least understood. This compound is structurally a dimer of rosmarinic acid.[11][17] The prevailing hypothesis suggests an oxidative coupling mechanism where two molecules of rosmarinic acid are oxidized to form phenoxyl radicals, which then spontaneously unite.[4][10]
-
Laccase (LAC) Enzymes: Laccases are believed to be the primary candidates for catalyzing this oxidative dimerization.[8][18][19][20] Several laccase genes (SmLACs) have been identified in S. miltiorrhiza, and studies silencing or overexpressing specific SmLAC genes have resulted in changes to Sal B content, supporting their role in its biosynthesis.[20]
Caption: The core biosynthesis pathway of this compound.
Quantitative Data: Key Genes and Their Regulation
The biosynthesis of Sal B is tightly regulated at the transcriptional level. Various studies have quantified the expression of key enzyme-coding genes in response to elicitors, which are molecules that induce a defense or stress response in plants, often leading to increased secondary metabolite production.
| Gene Family | Enzyme | Function in Pathway | Elicitor/TF Regulation | Observed Effect on Expression | Reference |
| SmPAL | Phenylalanine ammonia-lyase | First step in phenylpropanoid pathway | MeJA, PEG | Upregulated | [21] |
| SmC4H | Cinnamate 4-hydroxylase | Second step in phenylpropanoid pathway | MeJA | Upregulated | [22] |
| Sm4CL | 4-coumarate:CoA ligase | Final step in general phenylpropanoid pathway | MeJA, SmMYB98 | Upregulated | [9][23] |
| SmTAT | Tyrosine aminotransferase | First step in tyrosine-derived pathway | MeJA | Upregulated | [22] |
| SmHPPR | 4-hydroxyphenylpyruvate reductase | Second step in tyrosine-derived pathway | MeJA, SA, Ag+ | Upregulated | [13] |
| SmRAS | Rosmarinic acid synthase | Condensation of precursors | MeJA, SmMYB98 | Upregulated | [9] |
| CYP98A14 | Cytochrome P450 monooxygenase | Hydroxylation to form RA | MeJA, SmMYB2 | Upregulated | [22] |
| SmLACs | Laccase | Putative dimerization of RA to Sal B | miR408 (targets SmLAC3) | Knocking down miR408 enhances Sal B | [11] |
MeJA: Methyl Jasmonate; SA: Salicylic Acid; Ag+: Silver Ions; PEG: Polyethylene Glycol; TF: Transcription Factor.
Caption: Regulatory network of this compound biosynthesis.
Experimental Protocols: A Methodological Overview
Elucidating the Sal B pathway relies on a variety of molecular biology techniques. A common and crucial experiment is the analysis of gene expression changes in response to elicitors using Quantitative Real-Time PCR (qRT-PCR).
Protocol: qRT-PCR Analysis of Gene Expression in S. miltiorrhiza Hairy Roots
This protocol provides a generalized workflow for quantifying the transcript levels of key biosynthetic genes after treatment with an elicitor like Methyl Jasmonate (MeJA).
-
Hairy Root Culture and Treatment:
-
Establish and maintain axenic hairy root cultures of S. miltiorrhiza in a suitable liquid medium (e.g., B5 or MS).
-
Grow cultures under controlled conditions (e.g., 25°C, dark, 120 rpm shaking).
-
Introduce the elicitor (e.g., 100 µM MeJA) to the culture medium. Collect root samples at various time points (e.g., 0, 6, 12, 24 hours) post-treatment. A control group without the elicitor should be run in parallel.
-
Immediately freeze collected samples in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Grind the frozen root tissue to a fine powder in liquid nitrogen.
-
Extract total RNA using a plant-specific RNA isolation kit or a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design and validate primers for the target genes (SmPAL, SmC4H, Sm4CL, SmTAT, SmHPPR, SmRAS, CYP98A14) and a stable internal reference gene (e.g., SmActin or SmUBQ10).
-
Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the synthesized cDNA template.
-
Perform the reaction on a real-time PCR cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Determine the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Compare the expression levels in the elicitor-treated samples to the 0-hour or untreated control to determine the fold change.
-
Caption: Experimental workflow for qRT-PCR analysis.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Salvia miltiorrhiza begins with the well-characterized phenylpropanoid and tyrosine-derived pathways, which converge to form rosmarinic acid. While significant progress has been made in identifying the genes and enzymes in these initial stages, the final conversion of rosmarinic acid to Sal B remains an area of active investigation.[4][6][12]
Future research should focus on:
-
Definitive characterization of the laccase(s) or other enzymes responsible for the oxidative dimerization of rosmarinic acid.
-
Unraveling the complex transcriptional regulatory network , including the identification of more transcription factors and signaling molecules that modulate pathway gene expression.
-
Applying synthetic biology and metabolic engineering approaches in microbial hosts or the plant itself to enhance the production of Sal B for pharmaceutical use.[2][5][18][24]
A complete elucidation of this pathway will unlock new possibilities for the sustainable and high-yield production of this vital medicinal compound.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza | MDPI [mdpi.com]
- 5. De novo Biosynthesis of this compound in Saccharomyces cerevisiae Engineered with the Rosmarinic Acid Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative RNA-Sequence Transcriptome Analysis of Phenolic Acid Metabolism in Salvia miltiorrhiza, a Traditional Chinese Medicine Model Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Tanshinone and salvianolic acid biosynthesis are regulated by SmMYB98 in Salvia miltiorrhiza hairy roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Versatile CYP98A enzymes catalyse meta‐hydroxylation reveals diversity of salvianolic acids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Versatile CYP98A enzymes catalyse meta-hydroxylation reveals diversity of salvianolic acids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Versatile CYP98A enzymes catalyse meta-hydroxylation reveals diversity of salvianolic acids biosynthesis. (2024) | Zheng Zhou | 4 Citations [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Genome-Wide Identification and Characterization of Salvia miltiorrhiza Laccases Reveal Potential Targets for this compound Biosynthesis [frontiersin.org]
- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 21. The phenylalanine ammonia-lyase gene family in Salvia miltiorrhiza: genome-wide characterization, molecular cloning and expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Salvianolic Acid B: A Comprehensive Technical Guide on its Pharmacological Effects and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid B (SalB) is a prominent water-soluble polyphenolic compound derived from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen), a perennial herb extensively used in traditional Chinese medicine.[1][2] It is chemically synthesized through the condensation of three molecules of 3,4-dihydroxyphenyllactic acid and one molecule of caffeic acid, with the molecular formula C₃₆H₃₀O₁₆.[3] Modern pharmacological research has illuminated SalB's extensive therapeutic potential, demonstrating a wide array of biological activities, including potent antioxidant, anti-inflammatory, anti-fibrotic, cardioprotective, neuroprotective, and anti-cancer effects.[3][4][5] These pleiotropic effects are attributed to its ability to modulate a multitude of cellular signaling pathways.[2][4]
Despite its promising preclinical efficacy, the clinical application of SalB faces significant hurdles, primarily its poor chemical stability and low oral bioavailability, reported to be as low as 2.3% in rats and 1.07% in dogs.[2][6] This technical guide provides an in-depth review of the established pharmacological effects of SalB, its underlying molecular mechanisms, quantitative efficacy data from key studies, and representative experimental protocols to serve as a resource for ongoing research and drug development.
Core Pharmacological Effects
SalB's therapeutic potential spans a wide range of pathological conditions, driven by its multifaceted activities at the cellular and molecular level.
2.1 Antioxidant Effects The robust antioxidant activity of SalB is a cornerstone of its pharmacological profile. This effect is mediated through two primary mechanisms:
-
Direct Free Radical Scavenging: The molecular structure of SalB contains numerous phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS) directly, thereby mitigating oxidative damage.[3][7]
-
Upregulation of Endogenous Antioxidant Systems: SalB activates the Nuclear factor E2-related factor 2 (Nrf2) pathway.[3][8] This leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's intrinsic defense against oxidative stress.[3][9][10]
2.2 Anti-inflammatory Effects SalB exhibits significant anti-inflammatory properties by targeting key inflammatory mediators and signaling cascades. It has been shown to reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in various animal models of injury and disease.[3][6] The primary mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4) pathway and the subsequent suppression of nuclear factor kappa B (NF-κB) activation, a critical transcription factor for inflammatory gene expression.[2][3][6]
2.3 Anti-fibrotic Effects SalB has emerged as a promising agent for combating fibrotic diseases affecting organs such as the liver, lungs, and skin.[1][11][12][13] Its principal anti-fibrotic mechanism is the potent inhibition of the Transforming growth factor-beta (TGF-β)/Smad signaling pathway, which is a central driver of fibrosis.[1][3][11] By blocking this pathway, SalB prevents the activation of fibroblasts and stellate cells, reduces the excessive deposition of extracellular matrix components like collagen, and can alleviate the progression of tissue scarring.[1][13]
2.4 Cardiovascular Protection SalB confers comprehensive protection to the cardiovascular system.[14][15] It has been shown to mitigate atherosclerosis by reducing lipid accumulation and inhibiting inflammation within blood vessel walls.[15] In models of myocardial ischemia-reperfusion injury, SalB protects cardiac cells from apoptosis, improves mitochondrial function, and preserves cardiac function.[3][14] These cardioprotective effects are a culmination of its antioxidant, anti-inflammatory, anti-apoptotic, and endothelial-protective activities.[9][15]
2.5 Neuroprotective Effects SalB can cross the blood-brain barrier and exerts significant neuroprotective effects in models of neurological diseases like ischemic stroke and Alzheimer's disease.[6][16][17] It protects against cerebral ischemia-reperfusion injury by reducing infarct size, attenuating cerebral edema, and inhibiting neuronal apoptosis.[6][18] The underlying mechanisms include suppressing neuroinflammation, reducing oxidative stress, and protecting the integrity of the blood-brain barrier.[6][16]
2.6 Anti-cancer Effects In contrast to its protective role in healthy tissues, SalB exhibits anti-tumor activities in various cancer models.[19][20] It can inhibit the proliferation of cancer cells, induce cell cycle arrest, and suppress tumor angiogenesis, invasion, and metastasis.[20][21] Key mechanisms include the induction of apoptosis (programmed cell death) and autophagy, often through the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR cascade.[2][3][19]
Mechanisms of Action: Key Signaling Pathways
SalB's diverse pharmacological effects are orchestrated through the modulation of several critical intracellular signaling pathways.
3.1 Nrf2/Keap1 Signaling Pathway (Antioxidant Response) SalB promotes cellular antioxidant defenses by activating the Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. SalB can induce signaling (e.g., via PI3K/Akt) that leads to the dissociation of Nrf2 from Keap1.[3] Liberated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including HO-1 and SOD.[3][8][10]
3.2 TGF-β/Smad Signaling Pathway (Anti-fibrotic Action) The TGF-β/Smad pathway is a canonical driver of fibrosis. SalB interferes with this cascade by inhibiting the activation of TGF-β receptors. This prevents the phosphorylation of downstream effector proteins Smad2 and Smad3, blocking their complex formation with Smad4 and subsequent nuclear translocation.[1][22] The result is a downregulation in the transcription of pro-fibrotic genes, such as those for collagen and α-smooth muscle actin (α-SMA).[1][13]
3.3 NF-κB Signaling Pathway (Anti-inflammatory Action) SalB mitigates inflammation by inhibiting the NF-κB pathway. It can block upstream activators like TLR4.[3][6] This prevents the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. Without phosphorylation, IκBα is not degraded, and it remains bound to the NF-κB (p65/p50) dimer, sequestering it in the cytoplasm and preventing the transcription of inflammatory genes like TNF-α and IL-6.[2][3][15]
3.4 PI3K/Akt/mTOR Pathway (Cell Survival & Autophagy) The effect of SalB on the PI3K/Akt pathway is context-dependent. In healthy cells needing protection, SalB can activate this pathway to promote survival.[3][14] However, in many cancer cells where this pathway is constitutively active, SalB acts as an inhibitor.[2][19] By inhibiting PI3K and subsequently Akt, SalB downregulates the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy. This inhibition lifts the brake on autophagy and simultaneously reduces pro-survival signals, leading to cancer cell apoptosis.[2][3][19][21]
3.5 MAPK Signaling Pathways (Stress & Inflammation Response) The mitogen-activated protein kinase (MAPK) family, including ERK, JNK, and p38, regulates cellular responses to a variety of stimuli. In pathological states like fibrosis, inflammation, and cancer, these pathways are often over-activated. SalB has been shown to inhibit the phosphorylation, and thus the activation, of all three major MAPKs.[3][22][23] This broad inhibitory action contributes significantly to its anti-inflammatory, anti-fibrotic, and anti-cancer effects.[3][13][24]
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical studies, highlighting the effective dosages and concentrations of SalB.
Table 1: In Vivo Efficacy of this compound
| Disease Model | Species | Dose | Route | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|---|
| General Inflammation | Rat | 15–80 mg/kg | Intragastric | Significantly reduced pro-inflammatory cytokines IL-1β and TNF-α. | [3] |
| General Inflammation | Rat | 3–40 mg/kg | Intraperitoneal | Dose-dependent anti-inflammatory and antioxidant effects. | [3] |
| γ-Radiation Injury | Mouse | 5, 12.5, 20 mg/kg | Intraperitoneal | Reversed decrease in SOD activity and increase in MDA levels; increased Nrf2 expression. | [8] |
| Colon Cancer | Mouse | 10, 20 mg/kg | Not Specified | Achieved tumor suppression rates of 43.4% and 63.2%, respectively. | [2] |
| Cerebral I/R Injury | Mouse | 30 mg/kg | Intraperitoneal | Significantly reduced infarct size and cerebral edema. | [18] |
| Skin Fibrosis (Bleomycin) | Mouse | Not Specified | Not Specified | Alleviated skin thickness and reduced collagen deposition. |[13] |
Table 2: In Vitro Potency of this compound
| Cell Line | Model / Stimulus | Concentration | Effect | Reference(s) |
|---|---|---|---|---|
| NSCLC (A549) | TGF-β₁ Stimulation | 25, 50, 100 µM | Inhibited EMT, migration; reduced p-Smad2/3 and p-MAPK levels. | [23] |
| Macrophages (RAW264.7) | Cholesterol Crystals | 100, 150, 200 µM | Improved autophagy and reduced apoptosis. | [25] |
| Endothelial Cells (HUVEC) | H₂O₂ Stimulation | Not Specified | Suppressed ERK activation and inhibited apoptosis. | [24] |
| Hepatic Stellate Cells (LX-2) | TGF-β₁ Stimulation | Not Specified | Inhibited phosphorylation of ERK and p38 MAPK. | [3][22] |
| Breast Cancer (MCF-7) | - | Not Specified | Increased expression of caspase-3 and p53; decreased VEGF and COX-2. |[2] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | AUC | Oral Bioavailability | Reference(s) |
|---|---|---|---|---|---|
| Rat | Intravenous | 100 mg/kg | 5030 ± 565 min·µg/mL | - | [2] |
| Rat | Oral | 500 mg/kg | 582 ± 222 min·µg/mL | 2.3% | [2] |
| Dog | Intravenous | 9 mg/kg | 7840 ± 1140 ng/mL·h | - | [2] |
| Dog | Oral | 180 mg/kg | 1680 ± 670 ng/mL·h | 1.07 ± 0.43% |[2] |
Methodologies of Key Experiments
This section provides generalized protocols for key experimental models used to investigate the effects of SalB.
5.1 In Vivo Model: CCl₄-Induced Acute Liver Injury
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Induction of Injury: A single intraperitoneal injection of carbon tetrachloride (CCl₄), typically diluted in olive oil or corn oil, is administered to induce acute hepatotoxicity.
-
SalB Administration: SalB is dissolved in a suitable vehicle (e.g., saline). Treatment groups receive SalB via intraperitoneal injection or oral gavage at specified doses (e.g., 20-80 mg/kg) either prior to or following CCl₄ administration. A control group receives the vehicle only.
-
Endpoint Analysis: 24-48 hours post-injury, animals are euthanized. Blood is collected for serum biochemical analysis (ALT, AST levels). Liver tissue is harvested for histological examination (H&E staining), oxidative stress marker measurement (MDA, SOD, GSH levels), and molecular analysis.[10][26]
-
Molecular Analysis: Western blotting or immunohistochemistry is performed on liver lysates to quantify the expression of key proteins such as Nrf2 and HO-1 to assess pathway activation.[10][26]
5.2 In Vitro Model: TGF-β1-Induced Fibroblast Activation
-
Cell Culture: A relevant fibroblast or stellate cell line (e.g., human hepatic stellate cell line LX-2, or skin fibroblasts) is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[13][22]
-
Experimental Protocol: Cells are seeded and allowed to adhere. The media is then replaced with low-serum media for a period of serum starvation. Cells are pre-treated with various concentrations of SalB for 1-2 hours. Recombinant human TGF-β1 (e.g., 5-10 ng/mL) is then added to stimulate fibrotic activation. Control groups include untreated cells, cells treated with SalB alone, and cells treated with TGF-β1 alone.
-
Endpoint Analysis: After 24-48 hours of stimulation, various analyses are performed:
-
Protein Expression: Western blot is used to measure the levels of phosphorylated Smad2/3, total Smad2/3, collagen type I, and α-SMA.[13][22]
-
Gene Expression: qPCR can be used to measure the mRNA levels of fibrotic genes.
-
Cell Proliferation: Assays like MTT or BrdU incorporation are used to assess the anti-proliferative effect of SalB.[13]
-
5.3 Western Blot Analysis for Pathway Activation
-
Protein Extraction: Cells or homogenized tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Nrf2, anti-Nrf2, anti-p-p65, anti-p65, anti-β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[8][10]
Conclusion and Future Directions
This compound is a pleiotropic natural compound with a robust pharmacological profile and significant therapeutic potential across a spectrum of diseases, including cardiovascular disorders, fibrosis, neurodegenerative conditions, and cancer. Its efficacy is rooted in its ability to modulate fundamental cellular processes through multiple key signaling pathways, most notably Nrf2, TGF-β/Smad, NF-κB, PI3K/Akt, and MAPKs.
The primary obstacle to the clinical translation of SalB is its poor pharmacokinetic profile, characterized by low stability and minimal oral bioavailability.[2][3] This limitation severely hampers its systemic delivery and efficacy.
Future research should be prioritized in the following areas:
-
Advanced Drug Delivery Systems: Development of novel formulations, such as nanoparticles, liposomes, or dry powder inhalers for targeted delivery (e.g., to the lungs for pulmonary fibrosis), is critical to improve bioavailability and therapeutic index.[6][12]
-
Structural Modification: Medicinal chemistry efforts to synthesize more stable and bioavailable derivatives of SalB could yield next-generation compounds with enhanced clinical potential.
-
Clinical Trials: Despite extensive preclinical data, well-designed, rigorous clinical trials are necessary to validate the safety and efficacy of SalB or its optimized formulations in human populations.[6][16]
By addressing these challenges, the full therapeutic promise of this compound as a multi-target agent for complex diseases can be realized.
References
- 1. This compound in fibrosis treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes [mdpi.com]
- 3. Frontiers | Pharmacological Effects of this compound Against Oxidative Damage [frontiersin.org]
- 4. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Frontiers | Preclinical and experimental evidence of this compound in the treatment of neurological diseases [frontiersin.org]
- 7. Role of this compound in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound exerts a protective effect in acute liver injury by regulating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound in fibrosis treatment: a comprehensive review [frontiersin.org]
- 12. This compound dry powder inhaler for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates experimental skin fibrosis of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound: a promising cardioprotective agent [frontiersin.org]
- 16. Preclinical and experimental evidence of this compound in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical and experimental evidence of this compound in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective mechanism of this compound against cerebral ischemia-reperfusion injury in mice through downregulation of TLR4, p-p38MAPK, p-JNK, NF-κB, and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | this compound from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 20. This compound in cancer therapy: pharmacokinetic profile, anticancer mechanisms and translational potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. cdnsciencepub.com [cdnsciencepub.com]
The Anti-Fibrotic Potential of Salvianolic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting vital organs, including the liver, lungs, kidneys, and heart. Salvianolic acid B (SalB), a potent antioxidant and the most abundant water-soluble compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has emerged as a promising therapeutic candidate for its significant anti-fibrotic properties. This technical guide provides a comprehensive overview of the anti-fibrotic mechanisms of SalB, detailing its modulation of key signaling pathways. This document summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for inducing and evaluating fibrosis, and presents visual representations of the molecular pathways and experimental workflows.
Introduction
The progression of fibrosis leads to tissue scarring, organ dysfunction, and ultimately organ failure, representing a significant global health burden. The transforming growth factor-beta (TGF-β) signaling pathway is a central mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition. Current therapeutic options for fibrotic diseases are limited, highlighting the urgent need for novel anti-fibrotic agents. This compound has demonstrated robust anti-fibrotic effects across a range of preclinical models, primarily through its potent inhibitory effects on the TGF-β pathway and its downstream effectors.
Mechanisms of Anti-Fibrotic Action
This compound exerts its anti-fibrotic effects through a multi-pronged approach, targeting several key signaling cascades implicated in the fibrotic process.
Inhibition of the TGF-β/Smad Signaling Pathway
The canonical TGF-β/Smad pathway is a primary driver of fibrosis. SalB has been shown to interfere with this pathway at multiple levels. In various fibrotic models, SalB treatment leads to a significant reduction in the expression of TGF-β1.[1] Furthermore, SalB inhibits the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling, thereby preventing their nuclear translocation and subsequent activation of pro-fibrotic gene transcription.[2]
Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, represent a Smad-independent arm of TGF-β signaling that also contributes to fibrosis. SalB has been demonstrated to suppress the activation of ERK, JNK, and p38 MAPK in response to fibrotic stimuli.[3][4] By inhibiting these pathways, SalB further attenuates the pro-fibrotic effects of TGF-β.
Activation of the Nrf2 Antioxidant Pathway
Oxidative stress is a key contributor to the pathogenesis of fibrosis. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. SalB has been shown to upregulate the expression and nuclear translocation of Nrf2, leading to the enhanced expression of downstream antioxidant enzymes. This antioxidant activity helps to mitigate the cellular damage that drives the fibrotic cascade.
Other Implicated Pathways
-
NF-κB Pathway: SalB has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, which is closely intertwined with the fibrotic process.[5]
-
Hedgehog Signaling Pathway: In models of liver fibrosis, SalB has been found to inhibit the activation of the Hedgehog signaling pathway, which is involved in the activation of hepatic stellate cells, the primary collagen-producing cells in the liver.[6]
-
PDGF/PDGFRβ Signaling: SalB can also target the platelet-derived growth factor receptor β (PDGFRβ), inhibiting the proliferation and activation of hepatic stellate cells.
Quantitative Data on the Anti-Fibrotic Effects of this compound
The following tables summarize the quantitative data from various preclinical studies investigating the anti-fibrotic effects of this compound.
Table 1: In Vitro Studies
| Cell Line | Fibrotic Stimulus | SalB Concentration | Outcome Measure | Result | Reference |
| Rat Hepatic Stellate Cells (HSCs) | - | 0.1, 1, 10, 100 µmol/L | HSC Proliferation ([3H]TdR uptake) | Concentration-dependent suppression (94.1%, 82.4%, 62.7%, and 4% of control) | [3] |
| Rat HSCs | - | 1, 10, 100 µmol/L | Soluble Type I Collagen Secretion | Inhibition by 75.3%, 69.8%, and 63.5% of control | [3] |
| Rat HSCs | - | 1, 10, 100 µmol/L | Matrix Collagen Deposition | Decrease to 86.2%, 75.4%, and 73.4% of control | [3] |
| Rat HSCs | - | 1, 10 µmol/L | Active TGF-β1 Secretion | Decrease by 63.3% and 15.6% of control | [3] |
| Human Lung Fibroblasts | TGF-β1 | 1, 10 µmol/L | Cell Proliferation, Collagen I, TGF-β1, α-SMA | Significant inhibition, more pronounced at 10 µmol/L | [1] |
| Human Gingival Fibroblasts | - | 25, 50, 75 µg/mL | Collagen Type III Production | Stimulated at all concentrations, highest at 75 µg/mL | [7] |
| Hypertrophic Scar Fibroblasts | - | 10, 50, 100 µmol/L | Proliferation, Migration, TGF-β1, Smad2/3, α-SMA, COL1, COL3 | Inhibition of all markers | [8] |
Table 2: In Vivo Studies
| Animal Model | Fibrosis Induction | SalB Dosage | Outcome Measure | Result | Reference |
| Rat Liver Fibrosis | CCl4 | 10, 20 mg/kg | Serum HA, LN, IV-C, PIIIP | Marked decrease, especially at 20 mg/kg | [5] |
| Rat Liver Fibrosis | CCl4 | 10, 20 mg/kg | Serum ALT, AST, TBIL | Significantly lower than model group | [5] |
| Mouse Pulmonary Fibrosis | Bleomycin (B88199) | 5, 10, 15 mg/kg | Oxidative Stress (Lipid Peroxidation, Nitric Oxide) | Attenuated oxidative stress | [9] |
| Rat Renal Interstitial Fibrosis | Unilateral Ureteral Obstruction (UUO) | 6.25, 12.5, 25 mg/kg | Renal Morphology | Notable alleviation of tubular epithelial cavitation and inflammatory cell infiltration at 25 mg/kg | [10] |
Experimental Protocols
In Vivo Models of Fibrosis
-
Animal Model: Adult albino mice are commonly used.[9]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1 mg/kg) is administered to induce lung injury and subsequent fibrosis.[9]
-
This compound Administration: SalB is typically administered intraperitoneally daily for a specified period (e.g., 30 days) at various dosages (e.g., 5, 10, and 15 mg/kg).[9]
-
Assessment of Fibrosis:
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess inflammatory cell infiltration, alveolar structure disruption, and collagen deposition.[9]
-
Biochemical Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure total and differential cell counts, and protein concentration. Lung tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde), inflammatory cytokines (e.g., TNF-α, IL-6, TGF-β1), and hydroxyproline (B1673980) content (an indicator of collagen deposition).[9][11]
-
Immunohistochemistry: Expression of fibrotic markers such as α-smooth muscle actin (α-SMA), E-cadherin, and vimentin (B1176767) is assessed.[9]
-
-
Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.[5][12]
-
Induction of Fibrosis: Liver fibrosis is induced by repeated intraperitoneal or oral administration of CCl4 (e.g., 1 mL/kg, diluted 1:1 in peanut oil, twice a week for 6 weeks).[5][12]
-
This compound Administration: SalB is administered, often by gavage or intraperitoneal injection, at varying doses (e.g., 10 and 20 mg/kg body weight) for the duration of the CCl4 treatment.[5]
-
Assessment of Fibrosis:
-
Serum Analysis: Blood samples are collected to measure liver function enzymes (ALT, AST), total bilirubin (B190676) (TBIL), and serum markers of fibrosis such as hyaluronic acid (HA), laminin (B1169045) (LN), type IV collagen (IV-C), and procollagen (B1174764) III peptide (PIIIP).[5]
-
Histopathology: Liver tissues are stained with H&E and Masson's trichrome to evaluate the degree of liver damage and fibrosis.[5]
-
Western Blotting and qPCR: Expression of key proteins and genes involved in fibrosis (e.g., TGF-β1, α-SMA, NF-κB, IκBα, Hedgehog signaling components) is quantified in liver tissue lysates.[5][6]
-
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[10][13]
-
Induction of Fibrosis: The left ureter is ligated at two points to induce obstruction and subsequent tubulointerstitial fibrosis. A sham operation without ligation is performed for the control group.[13][14]
-
This compound Administration: SalB is administered daily (e.g., 6.25, 12.5, 25 mg/kg) for the duration of the obstruction (typically 7 to 14 days).[10]
-
Assessment of Fibrosis:
-
Histopathology: Kidneys are harvested and stained to assess tubular injury, inflammatory cell infiltration, and collagen deposition.[10]
-
Western Blotting: The expression of fibrotic markers (e.g., α-SMA, fibronectin) and signaling proteins (e.g., TGF-β1, E-cadherin, HPSE, SDC1) in kidney tissue is analyzed.[10]
-
Immunohistochemistry: Localization and expression of key proteins are visualized in kidney sections.[10]
-
In Vitro Models of Fibrosis
-
Cell Culture: Primary fibroblasts (e.g., human lung fibroblasts, nasal polyp fibroblasts) or fibroblast cell lines (e.g., NIH/3T3) are cultured under standard conditions.[15][16]
-
Induction of Myofibroblast Differentiation: Cells are stimulated with recombinant human TGF-β1 (e.g., 10 ng/ml) for a specified period (e.g., 24-48 hours) to induce differentiation into myofibroblasts.[15][16]
-
This compound Treatment: Cells are pre-treated with various concentrations of SalB (e.g., 50 µg/ml) for a period (e.g., 24 hours) before or concurrently with TGF-β1 stimulation.[15]
-
Assessment of Fibrotic Response:
-
Cell Proliferation and Migration: Assays such as MTT, EdU, wound healing, and Transwell assays are used to assess cell viability, proliferation, and migration.[1][8]
-
Gene and Protein Expression: The expression of fibrotic markers (e.g., α-SMA, collagen I, collagen III, fibronectin) and signaling molecules (e.g., phosphorylated Smad3, ERK, JNK, p38) is quantified by real-time PCR, Western blotting, and ELISA.[15][16]
-
Collagen Quantification: Total soluble collagen in the cell culture supernatant can be quantified using kits like the Sircol collagen assay.[15]
-
Immunofluorescence: The expression and localization of key proteins (e.g., α-SMA) are visualized using immunofluorescence staining.[7]
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits TGF-β-induced fibrotic signaling.
Caption: General workflow for in vivo studies of SalB's anti-fibrotic effects.
Caption: General workflow for in vitro studies of SalB's anti-fibrotic effects.
Conclusion
This compound has consistently demonstrated significant anti-fibrotic properties in a variety of preclinical models of organ fibrosis. Its multifaceted mechanism of action, primarily centered on the inhibition of the pro-fibrotic TGF-β signaling pathway and its antioxidant and anti-inflammatory effects, makes it a compelling candidate for further drug development. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound for the treatment of fibrotic diseases. While the preclinical evidence is strong, further clinical trials are warranted to establish its efficacy and safety in human populations.[17]
References
- 1. The inhibitory effect of this compound on TGF-β1-induced proliferation and differentiation in lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of salvianolic acid-B on TGF-beta 1 stimulated hepatic stellate cell activation and its intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on collagen production and mitogen-activated protein kinase activity in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of this compound on CCl(4)-induced hepatic fibrosis through regulating NF-κB/IκBα signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the progression of liver fibrosis in rats via modulation of the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Wound Healing Activity of this compound on In Vitro Experimental Model [mdpi.com]
- 8. This compound Attenuates Hypertrophic Scar Formation In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. distantreader.org [distantreader.org]
- 10. This compound attenuates renal interstitial fibrosis by regulating the HPSE/SDC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of Amelioration of bleomycin induced pulmonary fibrosis by administration of this compound in mice [veterinariaitaliana.izs.it]
- 12. Salvianolic acid A attenuates CCl4-induced liver fibrosis by regulating the PI3K/AKT/mTOR, Bcl-2/Bax and caspase-3/cleaved caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. krcp-ksn.org [krcp-ksn.org]
- 14. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits myofibroblast differentiation and extracellular matrix accumulation in nasal polyp fibroblasts via the TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vitabase.com [vitabase.com]
The Neuroprotective Potential of Salvianolic Acid B: A Technical Review for Researchers
Salvianolic acid B (SalB), a potent water-soluble polyphenol derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic candidate for a spectrum of neurological disorders.[1][2] Extensive preclinical research highlights its multifaceted neuroprotective properties, primarily attributed to its robust anti-inflammatory, antioxidant, and anti-apoptotic activities.[3][4] This technical guide provides an in-depth review of the current understanding of SalB's neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and quantitative experimental evidence. This document is intended for researchers, scientists, and professionals in drug development exploring novel therapeutic strategies for neurological diseases.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a concert of biological activities that counteract the pathological processes underlying various neurological conditions, including stroke, Alzheimer's disease, and Parkinson's disease.[1][2] The principal mechanisms are detailed below.
Anti-Inflammatory Effects
Neuroinflammation is a critical contributor to the pathogenesis of many neurological disorders. SalB has been shown to mitigate neuroinflammation by inhibiting the activation of microglia and astrocytes, the primary immune cells of the central nervous system.[1][5] This inhibition leads to a reduction in the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][6] A key target in this process is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6][7] SalB can suppress the activation of NF-κB, thereby downregulating the expression of its target inflammatory genes.[6] Furthermore, SalB has been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines.[1][8]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major cause of neuronal damage in neurological diseases.[9] this compound, with its multiple phenolic hydroxyl groups, is a potent antioxidant.[3] It directly scavenges free radicals and enhances the endogenous antioxidant capacity of neurons by upregulating the expression and activity of antioxidant enzymes.[1] These enzymes include superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and heme oxygenase-1 (HO-1).[1][9] A critical pathway in this antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] SalB can promote the nuclear translocation of Nrf2, which in turn binds to antioxidant response elements (ARE) in the promoter regions of antioxidant genes, leading to their transcription.[10]
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a crucial mechanism of neuronal loss in neurodegenerative diseases and ischemic brain injury.[9] this compound has demonstrated significant anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade.[3] It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax.[9] This modulation of the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[11]
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through its influence on several critical intracellular signaling pathways. Understanding these pathways provides a deeper insight into its therapeutic potential.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[6][7]
Nrf2/ARE Antioxidant Pathway
The Nrf2/ARE pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or inducers like SalB, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.[10]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Activation of this pathway promotes neuronal survival and inhibits apoptosis. This compound has been reported to activate the PI3K/Akt pathway, contributing to its neuroprotective effects.[2]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative effects of this compound observed in various preclinical models of neurological diseases.
Table 1: Effects of this compound in Stroke Models
| Parameter | Model | Treatment | Result | Reference |
| Infarct Volume | Rat MCAO | SalB | Significant reduction | [4][12] |
| Neurological Deficit Score | Rat MCAO | SalB | Significant improvement | [4][12] |
| Brain Water Content | Rat MCAO | SalB | Significant reduction | [12] |
Table 2: Effects of this compound in Alzheimer's Disease Models
| Parameter | Model | Treatment | Result | Reference |
| Aβ40 and Aβ42 Levels | SH-SY5Y-APPsw cells | SalB (25, 50, 100 µM) | Significant reduction | [5] |
| BACE1 Protein Expression | SH-SY5Y-APPsw cells | SalB (25, 50, 100 µM) | Significant decrease | [5] |
| Cognitive Impairment | Aβ25-35 peptide-induced mice | SalB (10mg/kg) | Ameliorated memory impairment | |
| Aβ Levels | P. gingivalis-infected mice | SalB (20 and 40 mg/kg) | Significant decrease | [11][13] |
Table 3: Effects of this compound in Parkinson's Disease Models
| Parameter | Model | Treatment | Result | Reference |
| Dopaminergic Neuron Viability | MPP+-induced primary neuron-glia cultures | SalB (10, 50, 100 µM) | Dose-dependent protection | [14] |
| LDH Release | MPP+-induced primary neuron-glia cultures | SalB (10, 50, 100 µM) | Dose-dependent reduction | [14] |
| Dopaminergic Neuronal Loss | MPTP-treated mice | SalB | Significant attenuation | [10] |
Table 4: Anti-inflammatory and Antioxidant Effects of this compound
| Parameter | Model | Treatment | Result | Reference |
| IL-1β, IL-6, TNF-α Levels | Various inflammatory models | SalB | Significant reduction | [2][15][16] |
| SOD, GSH-Px Activity | Various oxidative stress models | SalB | Significant increase | [1][9] |
| MDA Levels | Various oxidative stress models | SalB | Significant decrease | [1][9] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies commonly used in the preclinical evaluation of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or pentobarbital (B6593769) sodium).
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 90-120 minutes), the suture is withdrawn to allow for reperfusion.
-
Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care, including analgesics and hydration.
-
Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and assessment of brain edema are performed at specific time points post-MCAO.
Aβ-Induced Neurotoxicity in SH-SY5Y Cells
This in vitro model is used to screen for compounds that protect against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Differentiation (Optional but Recommended): To obtain more neuron-like characteristics, cells can be differentiated by treatment with retinoic acid for several days.
-
Aβ Preparation: Aβ peptide (e.g., Aβ25-35 or Aβ1-42) is prepared by dissolving it in a suitable solvent (e.g., sterile water or DMSO) and allowing it to aggregate into oligomers or fibrils.
-
Treatment: Cultured cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours) before being exposed to the prepared Aβ peptide.
-
Assessment of Neurotoxicity: Cell viability is assessed using methods such as the MTT assay or LDH assay. Apoptosis can be measured by TUNEL staining or caspase activity assays.
Western Blotting for Nrf2 and HO-1 Expression
Western blotting is a standard technique to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
TUNEL Assay for Neuronal Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Tissue/Cell Preparation: Brain sections or cultured cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Detection: The incorporated labeled dUTPs are then detected. For BrdUTP, this involves incubation with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme. For directly fluorescently labeled dUTPs, the signal can be visualized directly under a fluorescence microscope.
-
Quantification: The number of TUNEL-positive (apoptotic) cells is counted and often expressed as a percentage of the total number of cells (e.g., counterstained with DAPI).[17][18]
Morris Water Maze for Cognitive Function Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[3][19]
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water surface in one of the quadrants. Visual cues are placed around the pool for spatial navigation.
-
Acquisition Phase: The animal is placed in the water at different starting locations and the time taken to find the hidden platform (escape latency) is recorded over several days of training.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
Data Analysis: Parameters such as escape latency, path length, and time spent in the target quadrant are analyzed to assess cognitive function.
Conclusion and Future Directions
This compound has consistently demonstrated significant neuroprotective effects in a wide range of preclinical models of neurological diseases. Its ability to concurrently target multiple pathological pathways, including inflammation, oxidative stress, and apoptosis, makes it a highly attractive candidate for further therapeutic development. However, challenges such as its bioavailability and the need for more extensive long-term safety and efficacy studies in higher animal models remain. Future research should focus on optimizing drug delivery systems to enhance its central nervous system penetration and on conducting well-designed clinical trials to translate the promising preclinical findings into effective treatments for human neurological disorders.
References
- 1. Pharmacological Effects of this compound Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical and experimental evidence of this compound in the treatment of neurological diseases [frontiersin.org]
- 3. UC Davis - Morris Water Maze [protocols.io]
- 4. Synergistic Effects of this compound and Puerarin on Cerebral Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Aβ Generation by Modulating BACE1 Activity in SH-SY5Y-APPsw Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of this compound in microglia contributes to its neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. This compound protects against acute and chronic liver injury by inhibiting Smad2C/L phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates toxin-induced neuronal damage via Nrf2-dependent glial cells-mediated protective activity in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves cognitive impairment by inhibiting neuroinflammation and decreasing Aβ level in Porphyromonas gingivalis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of this compound in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models [frontiersin.org]
- 13. This compound improves cognitive impairment by inhibiting neuroinflammation and decreasing Aβ level in Porphyromonas gingivalis-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TUNEL assay [bio-protocol.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Cardiovascular Protective Mechanisms of Salvianolic Acid B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid B (SalB), a prominent water-soluble compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent cardiovascular protective effects.[1][2] Extensive preclinical studies have demonstrated its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic properties.[2][3] This technical guide provides a comprehensive overview of the core mechanisms underlying the cardioprotective actions of SalB, with a focus on key signaling pathways, quantitative experimental data, and detailed methodologies for researchers in the field of cardiovascular drug discovery and development.
Core Protective Mechanisms and Signaling Pathways
This compound exerts its cardioprotective effects by modulating a complex network of intracellular signaling pathways. These mechanisms collectively contribute to the preservation of cardiac function and structure in the face of injurious stimuli such as ischemia-reperfusion, oxidative stress, and inflammation.
Antioxidant Effects and Activation of the Nrf2 Signaling Pathway
A primary mechanism of SalB's cardioprotective action is its potent antioxidant activity.[4] SalB effectively scavenges reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system.[5] A key mediator of this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][6] Under conditions of oxidative stress, SalB promotes the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation.[7] This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][8] By bolstering these antioxidant defenses, SalB mitigates oxidative damage to cardiomyocytes and endothelial cells.[6]
// Nodes SalB [label="this compound", fillcolor="#FBBC05"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#F1F3F4"]; Nrf2_Keap1 [label="Nrf2-Keap1 Complex", fillcolor="#F1F3F4"]; Nrf2_n [label="Nuclear Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response Element (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes (HO-1, NQO1, SOD, GPx)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Reduced Oxidative Stress", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ROS -> Nrf2_Keap1 [label="induces dissociation"]; SalB -> Nrf2_Keap1 [label="promotes dissociation", color="#34A853"]; Nrf2_Keap1 -> Nrf2 [style=invis]; Nrf2_Keap1 -> Keap1 [style=invis]; Nrf2 -> Nrf2_n [label="translocation"]; Nrf2_n -> ARE [label="binds"]; ARE -> Antioxidant_Enzymes [label="upregulates transcription"]; Antioxidant_Enzymes -> Oxidative_Stress; Oxidative_Stress -> Cardioprotection; SalB -> ROS [label="scavenges", style=dashed, color="#EA4335"]; }
Caption: Nrf2 Signaling Pathway Activation by this compound.Anti-Apoptotic Effects and Modulation of the PI3K/Akt and MAPK Pathways
This compound demonstrates significant anti-apoptotic activity in cardiomyocytes, a crucial aspect of its cardioprotective function.[9][10] It modulates the expression of key apoptosis-related proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[10][11] This prevents the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3 and caspase-9.[10][12]
The anti-apoptotic effects of SalB are mediated, in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][13] Activation of this pathway promotes cell survival and inhibits apoptosis.[5] Conversely, SalB has been shown to inhibit pro-apoptotic pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are activated in response to cellular stress.[1][14]
// Nodes SalB [label="this compound", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase-9, Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="JNK/p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SalB -> PI3K [label="activates", color="#34A853"]; PI3K -> Akt [label="activates"]; Akt -> Bcl2 [label="upregulates"]; Akt -> Bax [label="downregulates", dir=T, arrowhead=tee, color="#EA4335"]; SalB -> MAPK [label="inhibits", dir=T, arrowhead=tee, color="#EA4335"]; MAPK -> Apoptosis [label="promotes"]; Bcl2 -> Caspases [label="inhibits", dir=T, arrowhead=tee, color="#EA4335"]; Bax -> Caspases [label="activates"]; Caspases -> Apoptosis [label="executes"]; Apoptosis -> Cardioprotection [style=invis]; }
Caption: Anti-Apoptotic Signaling Pathways Modulated by this compound.Anti-Inflammatory Effects and Inhibition of the NF-κB Pathway
Inflammation plays a critical role in the pathophysiology of various cardiovascular diseases. This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][15] A central mechanism for this effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] SalB can prevent the degradation of the inhibitor of NF-κB (IκB), thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[16]
// Nodes SalB [label="this compound", fillcolor="#FBBC05"]; Inflammatory_Stimuli [label="Inflammatory Stimuli (e.g., LPS, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#F1F3F4"]; IkB [label="IκB", fillcolor="#F1F3F4"]; NFkB_IkB [label="NF-κB-IκB Complex", fillcolor="#F1F3F4"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_n [label="Nuclear NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proinflammatory_Genes [label="Pro-inflammatory Genes (TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB_IkB [label="degrades"]; NFkB_IkB -> NFkB [label="releases"]; SalB -> IKK [label="inhibits", dir=T, arrowhead=tee, color="#EA4335"]; NFkB -> NFkB_n [label="translocation"]; NFkB_n -> Proinflammatory_Genes [label="activates transcription"]; Proinflammatory_Genes -> Inflammation; Inflammation -> Cardioprotection [style=invis]; }
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.Improvement of Endothelial Function and Regulation of eNOS
This compound plays a crucial role in maintaining endothelial function, which is often compromised in cardiovascular diseases. It promotes the production of nitric oxide (NO), a key vasodilator, by upregulating and activating endothelial nitric oxide synthase (eNOS).[11][17] This is partly achieved through the PI3K/Akt pathway, which can phosphorylate eNOS at Ser1177, enhancing its activity.[11] SalB also helps to reduce endothelial cell apoptosis and oxidative stress, further preserving the integrity and function of the vascular endothelium.[11][18]
Promotion of Autophagy and Angiogenesis
Recent studies have highlighted the role of SalB in modulating autophagy, a cellular process of self-digestion and recycling of damaged organelles, which can be protective in the context of myocardial ischemia.[8][10] SalB has been shown to promote autophagy by increasing the expression of key autophagy-related proteins like Beclin-1 and LC3-II.[8][10] Additionally, SalB promotes neovascularization by increasing the expression of vascular endothelial growth factor (VEGF), which is critical for restoring blood flow to ischemic tissues.[10][19]
Quantitative Data on Cardioprotective Effects
The following tables summarize key quantitative findings from preclinical studies investigating the cardiovascular protective effects of this compound.
Table 1: Effects of this compound on Myocardial Infarct Size and Cardiac Biomarkers in Animal Models
| Parameter | Animal Model | SalB Treatment | % Reduction/Change vs. Control | Reference |
| Myocardial Infarct Size | Rat (AMI) | 10 mg/kg, IV | ↓ 30% | [9] |
| Rat (I/R) | 15 mg/kg/day, IP | ↓ (Dose-dependent) | [1] | |
| Rat (I/R) | 60 mg/kg/day, IP | ↓ (Dose-dependent) | [1] | |
| Lactate Dehydrogenase (LDH) | Rat (I/R) | 15 mg/kg/day, IP | ↓ (Dose-dependent) | [1] |
| Rat (I/R) | 60 mg/kg/day, IP | ↓ (Dose-dependent) | [1] | |
| Creatine Kinase-MB (CK-MB) | Rat (I/R) | 15 mg/kg/day, IP | ↓ (Dose-dependent) | [1] |
| Rat (I/R) | 60 mg/kg/day, IP | ↓ (Dose-dependent) | [1] |
AMI: Acute Myocardial Infarction; I/R: Ischemia/Reperfusion; IV: Intravenous; IP: Intraperitoneal.
Table 2: In Vitro Effects of this compound on Cardiomyocyte Viability and Apoptosis
| Parameter | Cell Line | Insult | SalB Concentration | % Change vs. Control | Reference |
| Cell Viability | H9c2 | High Glucose | 25 µM | ↑ 28% | [15] |
| H9c2 | High Glucose | 50 µM | ↑ 44% | [15] | |
| Apoptotic Cells | H9c2 | Glucose Deprivation | 20, 40, 80 µmol/L | ↓ (Dose-dependent) | [20] |
| Rat Cardiomyocytes | Ischemia/Reperfusion | Not specified | ↓ | [10] |
Detailed Experimental Protocols
This section outlines common methodologies used to investigate the cardiovascular protective effects of this compound.
In Vivo Model: Rat Acute Myocardial Infarction (AMI) by LAD Ligation
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.[9][21]
-
Anesthesia: Anesthesia is induced with an intraperitoneal injection of ketamine (e.g., 90 mg/kg) and xylazine (B1663881) (e.g., 10 mg/kg) or a combination of medetomidine, midazolam, and butorphanol.[9][21]
-
Surgical Procedure:
-
Rats are intubated and connected to a rodent ventilator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture (e.g., 6-0 silk) to induce myocardial ischemia.[2]
-
For ischemia-reperfusion models, the ligature is released after a defined period (e.g., 30 minutes) to allow for reperfusion (e.g., for 24 hours).[1]
-
-
This compound Administration: SalB can be administered via intravenous (IV) or intraperitoneal (IP) injection at various doses (e.g., 10-60 mg/kg) and time points (e.g., before ischemia or during reperfusion).[1][2]
-
Outcome Measures:
-
Infarct Size Measurement: Hearts are excised, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.[21]
-
Cardiac Enzyme Analysis: Blood samples are collected to measure levels of cardiac enzymes such as LDH and CK-MB using commercial assay kits.[6][22][23]
-
Histopathology: Heart tissue is fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) or Masson's trichrome to assess tissue morphology and fibrosis.[24]
-
In Vitro Model: H9c2 Cardiomyocyte Hypoxia/Reoxygenation
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.[18]
-
Hypoxia/Reoxygenation (H/R) Protocol:
-
To induce hypoxia, the culture medium is replaced with a glucose-free, serum-free medium, and cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 4 hours).[18][19]
-
For reoxygenation, the hypoxic medium is replaced with normal culture medium, and cells are returned to a normoxic incubator (95% air, 5% CO2) for a period (e.g., 2 hours).[18][19]
-
-
This compound Treatment: SalB is typically added to the culture medium at various concentrations (e.g., 25-100 µM) before or during the hypoxic period.[15]
-
Outcome Measures:
-
Cell Viability Assays: Cell viability is assessed using MTT or CCK-8 assays according to the manufacturer's instructions.[15][24]
-
LDH Release Assay: The release of LDH into the culture medium, an indicator of cell death, is measured using a commercial kit.[18]
-
Apoptosis Assays:
-
TUNEL Staining: Apoptotic cells are detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit, which labels DNA strand breaks.[12]
-
Hoechst Staining: Nuclear morphology characteristic of apoptosis (e.g., chromatin condensation) is visualized by staining with Hoechst 33258.[24]
-
-
Western Blotting: Protein expression levels of key signaling molecules (e.g., Nrf2, Akt, p38, Bcl-2, Bax, cleaved caspase-3) are determined. Briefly, cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.[8][10]
-
Immunofluorescence: The subcellular localization of proteins of interest (e.g., LC3, Beclin-1 for autophagy) is visualized. Cells are fixed, permeabilized, incubated with primary and fluorescently labeled secondary antibodies, and imaged using a fluorescence microscope.[4][17][24]
-
// Nodes InVivo [label="In Vivo Studies (Rat AMI Model)", fillcolor="#F1F3F4"]; InVitro [label="In Vitro Studies (H9c2 H/R Model)", fillcolor="#F1F3F4"]; LAD_Ligation [label="LAD Ligation", fillcolor="#FBBC05"]; HR_Induction [label="Hypoxia/Reoxygenation", fillcolor="#FBBC05"]; SalB_Admin [label="SalB Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SalB_Treat [label="SalB Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Infarct_Size [label="Infarct Size (TTC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cardiac_Enzymes [label="Cardiac Enzymes (LDH, CK-MB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histology [label="Histology (H&E, Masson)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Viability [label="Cell Viability (MTT/CCK-8)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assays (TUNEL, Hoechst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot / Immunofluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges InVivo -> LAD_Ligation; InVitro -> HR_Induction; LAD_Ligation -> SalB_Admin; HR_Induction -> SalB_Treat; SalB_Admin -> Infarct_Size; SalB_Admin -> Cardiac_Enzymes; SalB_Admin -> Histology; SalB_Treat -> Cell_Viability; SalB_Treat -> Apoptosis_Assay; SalB_Treat -> Western_Blot; Infarct_Size -> Data_Analysis; Cardiac_Enzymes -> Data_Analysis; Histology -> Data_Analysis; Cell_Viability -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Western_Blot -> Data_Analysis; }
Caption: General Experimental Workflow for Investigating SalB's Cardioprotective Effects.Conclusion
This compound is a promising natural compound with significant potential for the prevention and treatment of cardiovascular diseases. Its robust cardioprotective effects are attributed to its ability to modulate multiple key signaling pathways involved in oxidative stress, apoptosis, inflammation, and endothelial function. The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in cardiovascular medicine. Future research should focus on translating these promising preclinical findings into clinical settings to fully realize the therapeutic potential of this multifaceted cardioprotective agent.
References
- 1. This compound protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardio-Protection of this compound through Inhibition of Apoptosis Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits myofibroblast transdifferentiation in experimental pulmonary fibrosis via the up-regulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects against UVB-induced skin aging via activation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac enzymes. How to use serial determinations to confirm acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid A Protects the Kidney against Oxidative Stress by Activating the Akt/GSK-3β/Nrf2 Signaling Pathway and Inhibiting the NF-κB Signaling Pathway in 5/6 Nephrectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 9. This compound, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protection of SAL B with H9C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proteolysis.jp [proteolysis.jp]
- 17. [this compound regulates mitochondrial autophagy mediated by NIX to protect H9c2 cardiomyocytes from hypoxia/reoxygenation injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound ALLEVIATING MYOCARDIUM INJURY IN ISCHEMIA REPERFUSION RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uomosul.edu.iq [uomosul.edu.iq]
- 22. gpnotebook.com [gpnotebook.com]
- 23. This compound promotes angiogenesis and inhibits cardiomyocyte apoptosis by regulating autophagy in myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Salvianolic Acid B in Early-Stage Metabolic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salvianolic acid B (SalB), a major water-soluble component derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), is emerging as a promising therapeutic candidate for a range of metabolic diseases. Preclinical evidence robustly demonstrates its potential in ameliorating conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), obesity, and hyperlipidemia. This technical guide synthesizes the current early-stage research, focusing on the quantitative effects, underlying molecular mechanisms, and key experimental methodologies. The primary mechanisms of SalB's action involve the modulation of critical metabolic signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the regulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and sterol regulatory element-binding protein 1c (SREBP-1c). This document provides a comprehensive overview for researchers and drug development professionals, highlighting the therapeutic potential of this compound in metabolic disorders.
Introduction
Metabolic diseases, including type 2 diabetes, obesity, and NAFLD, represent a significant and growing global health burden. The pathophysiology of these conditions is complex, involving intricate networks of genetic, environmental, and lifestyle factors that lead to dysregulation of glucose and lipid metabolism. This compound has garnered considerable attention for its multifaceted pharmacological effects, which include antioxidant, anti-inflammatory, and metabolism-regulating properties.[1][2] This guide delves into the foundational preclinical research that underscores the potential of SalB as a novel therapeutic agent for these disorders.
Quantitative Effects of this compound on Metabolic Parameters
In vivo studies across various animal models of metabolic disease have consistently demonstrated the beneficial effects of this compound. The following tables summarize the key quantitative findings from this research, offering a comparative overview of SalB's efficacy.
Table 1: Effects of this compound on Glycemic Control in Rodent Models of Diabetes
| Animal Model | SalB Dosage | Duration | Change in Fasting Blood Glucose | Change in Serum Insulin (B600854) | Reference |
| High-Fat Diet (HFD) & Streptozotocin-induced diabetic rats | 100 mg/kg/day | Not Specified | ↓ 23.8% | ↓ 31.3% | [3] |
| HFD & Streptozotocin-induced diabetic rats | 200 mg/kg/day | Not Specified | ↓ 21.7% | ↓ 26.6% | [3] |
| db/db mice | 50 mg/kg/day | 6 weeks | Significant ↓ | Significant ↓ | [4] |
| db/db mice | 100 mg/kg/day | 6 weeks | Significant ↓ | Significant ↓ | [4] |
Table 2: Effects of this compound on Lipid Metabolism in Rodent Models
| Animal Model | SalB Dosage | Duration | Change in Triglycerides (TG) | Change in Total Cholesterol (TC) | Change in LDL-c | Change in HDL-c | Reference |
| HFD & Streptozotocin-induced diabetic rats | 100 mg/kg/day | Not Specified | Not Specified | ↓ 24.9% | ↓ 56.2% | ↑ 50.0% | [5] |
| HFD & Streptozotocin-induced diabetic rats | 200 mg/kg/day | Not Specified | ↓ 31.5% | ↓ 27.9% | ↓ 64.6% | ↑ 61.4% | [3][5] |
| HFD-induced obese mice | 100 mg/kg/day | 8 weeks | Significant ↓ | Significant ↓ | Not Specified | Not Specified | [6] |
| db/db mice | 50 mg/kg/day | 6 weeks | Significant ↓ | Not Specified | Not Specified | Not Specified | [4] |
| db/db mice | 100 mg/kg/day | 6 weeks | Significant ↓ | Not Specified | Not Specified | Not Specified | [4] |
| ob/ob mice (NAFLD model) | Not Specified | Not Specified | Significant ↓ (plasma & hepatic) | Significant ↓ (plasma & hepatic) | Not Specified | Not Specified | [7] |
| High-cholesterol diet-induced hypercholesterolemia mice | Not Specified | Not Specified | Significant ↓ | Significant ↓ | Not Specified | Not Specified | [8] |
Table 3: Effects of this compound on Obesity Parameters in Rodent Models
| Animal Model | SalB Dosage | Duration | Change in Body Weight | Change in White Adipose Tissue (WAT) Weight | Change in Adipocyte Size | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | HFD-induced obese mice | 100 mg/kg/day | 8 weeks | Significant ↓ | Significant ↓ | Significant ↓ |[6] | | HFD-induced obese mice | Not Specified | 10 weeks | Attenuated gain | Not Specified | Not Specified |[9] | | ob/ob mice | Not Specified | Not Specified | Significant ↓ | Not Specified | Not Specified |[7] |
Core Signaling Pathways Modulated by this compound
The therapeutic effects of this compound in metabolic diseases are attributed to its ability to modulate several key signaling pathways that are central to glucose and lipid homeostasis.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK promotes glucose uptake in muscles, enhances fatty acid oxidation, and suppresses gluconeogenesis and lipid synthesis in the liver.[10] Several studies have demonstrated that this compound activates the AMPK pathway in both skeletal muscle and the liver.[4][10] This activation leads to increased phosphorylation of AMPK and its downstream targets, such as acetyl-CoA carboxylase (ACC), contributing to improved glucose and lipid metabolism.[10]
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and is also involved in insulin sensitivity.[6] Interestingly, studies on this compound have shown that it can inhibit the expression of PPARγ and its downstream target, CCAAT/enhancer-binding protein α (C/EBPα), in adipose tissue.[6][11] This inhibitory action on PPARγ-mediated adipogenesis is proposed as a mechanism for SalB's anti-obesity effects.[6]
SREBP-1c Signaling Pathway
Sterol regulatory element-binding protein 1c (SREBP-1c) is a key transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis in the liver. Overactivation of SREBP-1c is a hallmark of NAFLD. Research indicates that salvianolic acids can attenuate the expression of hepatic lipogenic genes, including SREBP-1c, fatty acid synthase (FAS), and stearoyl-CoA desaturase 1 (SCD1).[12] This suggests that the inhibition of the SREBP-1c pathway is a significant mechanism by which SalB ameliorates hepatic steatosis.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section outlines the typical methodologies employed in the early-stage evaluation of this compound for metabolic diseases.
In Vivo Animal Models
A general workflow for in vivo studies investigating the effects of this compound on metabolic diseases is depicted below.
-
Animal Models : Commonly used models include high-fat diet (HFD)-induced obese mice or rats, streptozotocin (B1681764) (STZ)-induced diabetic rats, and genetically diabetic models like db/db and ob/ob mice.[3][4][6][7]
-
Drug Administration : this compound is typically administered via oral gavage at doses ranging from 50 to 200 mg/kg/day.[3][10]
-
Biochemical Analysis : Serum levels of glucose, insulin, triglycerides, total cholesterol, HDL-c, and LDL-c are measured using commercial assay kits.
-
Histological Analysis : Liver and adipose tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Oil Red O) to assess lipid accumulation and tissue morphology.
In Vitro Cell-Based Assays
-
Cell Lines : 3T3-L1 preadipocytes are frequently used to study adipogenesis.[6] HepG2 or primary hepatocytes are used for investigating hepatic lipid metabolism and insulin signaling.[13]
-
Treatments : Cells are often treated with high glucose or fatty acids (e.g., palmitic acid) to induce a metabolic disease phenotype, followed by co-treatment with this compound.[14]
-
Lipid Accumulation Assay : Intracellular lipid droplets are stained with Oil Red O and quantified.
-
Glucose Uptake Assay : Glucose uptake is commonly measured using a fluorescent glucose analog, such as 2-NBDG.
Molecular Biology Techniques
-
Western Blotting : This technique is used to quantify the protein expression levels of key signaling molecules, such as total and phosphorylated AMPK, PPARγ, SREBP-1c, and their downstream targets.[10]
-
Quantitative Real-Time PCR (qPCR) : qPCR is employed to measure the mRNA expression levels of genes involved in glucose and lipid metabolism.
Conclusion and Future Directions
The existing body of early-stage research provides compelling evidence for the therapeutic potential of this compound in the management of metabolic diseases. Its ability to modulate key metabolic pathways, such as AMPK, PPARγ, and SREBP-1c, underscores its multifaceted mechanism of action. The quantitative data from preclinical studies consistently demonstrate improvements in glycemic control, lipid profiles, and obesity parameters.
Future research should focus on:
-
Pharmacokinetics and Bioavailability : A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing its therapeutic delivery and efficacy.
-
Clinical Trials : Rigorous, well-designed clinical trials in human subjects are necessary to validate the preclinical findings and to establish the safety and efficacy of this compound in patients with metabolic diseases.
-
Combination Therapies : Investigating the synergistic effects of this compound with existing metabolic disease therapies could lead to more effective treatment strategies.
-
Long-term Safety : Comprehensive long-term toxicology studies are required to ensure the safety of chronic this compound administration.
References
- 1. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Ameliorates Hyperglycemia and Dyslipidemia in db/db Mice through the AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of this compound from Salvia miltiorrhiza on type 2 diabetes induced by high-fat diet and streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibited PPARγ expression and attenuated weight gain in mice with high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates non-alcoholic fatty liver disease by inhibiting hepatic lipid accumulation and NLRP3 inflammasome in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates hypercholesterolemia via modulating the gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents body weight gain and regulates gut microbiota and LPS/TLR4 signaling pathway in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. karger.com [karger.com]
- 12. Salvianolic acids improve liver lipid metabolism in ovariectomized rats via blocking STAT-3/SREBP1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on oxidative stress in a cell model of nonalcoholic fatty liver disease [lcgdbzz.com]
- 14. This compound Attenuates Apoptosis of HUVEC Cells Treated with High Glucose or High Fat via Sirt1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of Salvianolic Acid B: A Technical Guide to Target Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Salvianolic acid B (SalB), a prominent water-soluble compound extracted from the traditional Chinese medicinal herb Salvia miltiorrhiza, has garnered significant attention for its wide-ranging pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2] At the core of its therapeutic potential lies its ability to interact with and modulate the activity of various protein targets within the body. In silico molecular docking has emerged as a powerful computational tool to elucidate these interactions at a molecular level, providing crucial insights for drug discovery and development. This technical guide offers a comprehensive overview of in silico docking studies of this compound with its target proteins, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Data Presentation: Quantitative Docking Analysis
Molecular docking simulations predict the binding affinity between a ligand (this compound) and a target protein, typically expressed as a binding energy score in kcal/mol. A more negative score indicates a more favorable and stable interaction. The following tables summarize the binding energies of this compound with various protein targets implicated in different diseases, as reported in the scientific literature.
| Target Protein | PDB ID | Disease Relevance | Binding Energy (kcal/mol) | Interacting Residues |
| COVID-19 | ||||
| 3CLpro (Main Protease) | - | COVID-19 | -9.23[3] | Cys145, His163[3] |
| Spike Glycoprotein | - | COVID-19 | -8.2, -7.85[3] | - |
| Cancer | ||||
| PI3K | - | Cancer | Strong affinity (>7.0) | - |
| Matrix Metalloproteinase 9 (MMP-9) | 1GKC | Cancer | - | Interacts with catalytic Zn2+ ion, HIS401, HIS405, HIS411[4] |
| TNF-α | 7KP9 | Inflammation, Cancer | -12.391[5] | Lys-11, Tyr-56, Tyr-59, Ser-60[6] |
| iNOS | 4NOS | Inflammation, Cancer | -7.547[5] | Tyr-347, Asp-385, Tyr-489[6] |
| Neurological Diseases | ||||
| Glycogen Synthase Kinase-3β (GSK-3β) | - | Alzheimer's Disease | - | Lys183, Gln185, Cys199, Thr138[7] |
| β-secretase (BACE1) | - | Alzheimer's Disease | - | Interacts with the catalytic center[8] |
| Diabetes | ||||
| p38 MAPK | - | Diabetic Peripheral Neuropathy | Excellent binding affinity (<−5 kcal/mol)[9] | - |
| PPARG | - | Diabetes | Strong affinity[10] | - |
| GSK3B | - | Diabetes | Strong affinity[10] | - |
| RELA | - | Diabetes | Strong affinity[10] | - |
| Cardiovascular Diseases | ||||
| TGF-β/Smads pathway proteins (Snail, Axin) | 2y48, 2x39 | Fibrosis | -10.9[11] | - |
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following protocol outlines the typical workflow for performing in silico docking of this compound with a target protein. This is a generalized procedure, and specific parameters may need to be optimized depending on the software and target protein used.
Preparation of the Target Protein
-
Protein Structure Retrieval : Obtain the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (PDB).
-
Protein Preparation :
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure, which are often missing in crystal structures.
-
Assign atomic charges and atom types using a force field (e.g., Kollman charges).
-
This prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
-
Preparation of the Ligand (this compound)
-
Ligand Structure Retrieval : Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC.
-
Ligand Preparation :
-
Add hydrogen atoms to the ligand structure.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Assign atomic charges and atom types.
-
The prepared ligand is saved in a suitable format (e.g., PDBQT).
-
Grid Box Generation
-
Defining the Binding Site : A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.
-
Grid Parameterization : The size and center of the grid box are set to encompass the entire binding pocket. The grid spacing is typically set to a default value (e.g., 0.375 Å).
Molecular Docking Simulation
-
Docking Algorithm : Utilize a docking program such as AutoDock Vina or Glide.[5][11] These programs employ search algorithms to explore different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function : The program uses a scoring function to evaluate the binding affinity of each generated pose. The pose with the lowest binding energy score is considered the most favorable.
-
Execution : The docking simulation is run, generating a set of possible binding poses and their corresponding energy scores.
Analysis of Docking Results
-
Pose Selection : The top-ranked poses (lowest binding energy) are visually inspected to assess their plausibility.
-
Interaction Analysis : The interactions between this compound and the amino acid residues of the target protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Visualization software such as PyMOL or Chimera is used for this purpose.
Visualization of Key Signaling Pathways and Workflows
The therapeutic effects of this compound are often attributed to its ability to modulate key signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the critical pathways influenced by SalB and the general workflow of in silico docking.
References
- 1. Frontiers | Preclinical and experimental evidence of this compound in the treatment of neurological diseases [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Anti-SARS-CoV-2 activities of tanshinone IIA, carnosic acid, rosmarinic acid, salvianolic acid, baicalein, and glycyrrhetinic acid between computation ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05268C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemical analysis and molecular docking studies of two endemic varieties of Salvia sericeotomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combining Network Pharmacology with Experimental Validation to Elucidate the Mechanism of this compound in Treating Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Antidiabetic Potential of Salvia officinalis Using Network Pharmacology, Molecular Docking and ADME/Drug-Likeness Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
The Molecular Impact of Salvianolic Acid B: A Transcriptomic and Proteomic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Salvianolic acid B (Sal B), a potent antioxidant derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant scientific interest for its therapeutic potential in a range of diseases, including cardiovascular disorders, fibrosis, and inflammation. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the transcriptomic and proteomic changes induced by this compound in various cell types, offering valuable insights for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative transcriptomic and proteomic changes observed in cells treated with this compound across different studies. These data highlight the significant impact of Sal B on gene and protein expression, providing a foundation for mechanistic investigations.
Table 1: Differentially Expressed Genes in Brown Adipose Tissue of Obese Mice Treated with this compound
| RNA Type | Number of Differentially Expressed Genes |
| mRNAs | 2532 |
| lncRNAs | 774 |
| circRNAs | 25 |
Data from a study on high-fat-diet-induced obese C57BL/6J mice treated with SalB (100 mg/kg/day) for 8 weeks.
Table 2: Differentially Expressed Proteins in Rat Platelets Treated with this compound
| Protein Name | Regulation |
| Heat shock-related 70 kDa protein 2 | Regulated |
| LIM domain protein CLP-36 | Regulated |
| Copine I | Regulated |
| Peroxiredoxin-2 | Regulated |
| Coronin-1 B | Regulated |
| Cytoplasmic dynein intermediate chain 2C | Regulated |
| Note: This is a partial list of the 20 regulated proteins identified. |
Table 3: Differentially Expressed Proteins in Human Umbilical Vein Endothelial Cells (HUVECs) Treated with this compound
| Protein Name | Regulation |
| Caldesmon | Downregulated |
| Vimentin | Upregulated |
| T-complex protein 1 | Upregulated |
| Protein disulfide isomerase | Upregulated |
| Tropomyosin alpha | Upregulated |
| Heat shock protein beta-1 | Upregulated |
| UBX domain-containing protein 1 | Upregulated |
| Alpha enolase | Upregulated |
| Peroxiredoxin-2 | Upregulated |
Experimental Protocols
This section details the key experimental methodologies employed in the transcriptomic and proteomic analysis of cells treated with this compound.
Transcriptomic Analysis: RNA Sequencing (RNA-Seq)
1. Cell Culture and Treatment:
-
Cells of interest (e.g., brown adipose tissue from mice) are cultured under standard conditions.
-
Experimental groups are treated with a specified concentration of this compound (e.g., 100 mg/kg/day for 8 weeks in mice) or a vehicle control.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent.
-
The integrity and purity of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.
3. Library Preparation and Sequencing:
-
An RNA-Seq library is constructed from the total RNA. This typically involves poly(A) selection for mRNA, rRNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
The prepared libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina HiSeq).
4. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
Proteomic Analysis: Two-Dimensional Gel Electrophoresis (2D-PAGE) and Mass Spectrometry
1. Cell Culture and Treatment:
-
Cells (e.g., rat platelets, HUVECs) are cultured and treated with this compound at various concentrations and for different durations.
2. Protein Extraction:
-
Cells are lysed in a buffer containing detergents, salts, and protease inhibitors to extract total proteins.
-
The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
3. Two-Dimensional Gel Electrophoresis (2D-PAGE):
-
First Dimension (Isoelectric Focusing - IEF): Proteins are separated based on their isoelectric point (pI) on an immobilized pH gradient (IPG) strip.
-
Second Dimension (SDS-PAGE): The IPG strip is then placed on top of a polyacrylamide gel, and proteins are separated based on their molecular weight.
-
Staining: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.
4. Image Analysis:
-
The stained 2D gel is scanned, and the protein spots are detected and quantified using specialized software.
-
The spot intensities are compared between the this compound-treated and control groups to identify differentially expressed proteins.
5. In-Gel Digestion and Mass Spectrometry:
-
The protein spots of interest are excised from the gel.
-
The proteins within the gel pieces are digested into smaller peptides using a protease, typically trypsin.
-
The resulting peptides are extracted from the gel and analyzed by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) to determine their amino acid sequence.
6. Protein Identification:
-
The peptide sequences obtained from mass spectrometry are searched against a protein database to identify the corresponding proteins.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and the general experimental workflows for transcriptomic and proteomic analyses.
Caption: Experimental workflow for transcriptomic analysis.
Caption: Experimental workflow for proteomic analysis.
Caption: EGFR signaling pathway modulation by Sal B.
Caption: Mincle-Syk-PKCδ signaling pathway inhibition.
Caption: TGF-β signaling pathway inhibition by Sal B.
Metabolomic Profiling of Salvianolic Acid B in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid B (Sal B), a prominent water-soluble compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant attention for its wide-ranging pharmacological activities. Its therapeutic potential in cardiovascular, cerebrovascular, and fibrotic diseases is primarily attributed to its antioxidant, anti-inflammatory, and anti-fibrotic properties.[1][2] A thorough understanding of its metabolic fate within biological systems is crucial for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides a comprehensive overview of the metabolomic profiling of Sal B, detailing its biotransformation, quantitative distribution, and the analytical methodologies employed for its characterization. Furthermore, it elucidates the key signaling pathways modulated by Sal B, offering insights into its mechanisms of action.
Quantitative Metabolomic Profile of this compound
The biotransformation of this compound in vivo is extensive, leading to a variety of metabolites distributed across different biological matrices. The primary metabolic pathways include methylation, sulfation, glucuronidation, and hydrolysis of its ester bonds.[1][3] The majority of Sal B and its metabolites are eliminated through biliary excretion.[4]
Pharmacokinetic Parameters of this compound and its Major Metabolites
Pharmacokinetic studies in rats have provided valuable data on the absorption, distribution, metabolism, and excretion (ADME) of Sal B. Following intravenous and oral administration, Sal B exhibits a relatively short half-life and low oral bioavailability.[4] Methylation has been identified as a dominant metabolic pathway for Sal B in rats.[5][6]
| Compound | Matrix | Administration Route | Dose | Cmax | AUC | Bioavailability (%) | Reference |
| This compound | Plasma | Intravenous | 100 mg/kg | - | 5030 ± 565 minµg/mL | - | [4] |
| This compound | Plasma | Oral | 500 mg/kg | - | 582 ± 222 minµg/mL | 2.3 | [4] |
| This compound | Plasma | Intravenous | 9 mg/kg | - | 7840 ± 1140 ng/mL·h | - | [4] |
| This compound | Plasma | Oral | 180 mg/kg | - | 1680 ± 670 ng/mL·h | 1.07 ± 0.43 (in dogs) | [4] |
| Monomethyl-Sal B | Plasma | Intravenous | - | - | Larger than LSA | - | [5] |
| Lithospermic Acid (LSA) | Plasma | Intravenous | - | - | - | - | [5] |
Note: Cmax (Maximum Concentration), AUC (Area Under the Curve). Data presented as mean ± standard deviation.
Distribution and Excretion of this compound and its Metabolites
Following administration, this compound is distributed to various tissues, with higher concentrations observed in the heart, intestine, lung, and liver.[7] Excretion studies have revealed that a significant portion of Sal B is eliminated through bile, with a smaller fraction excreted in urine.[7]
| Biological Matrix | Compound | Percentage of Administered Dose | Time Frame | Reference |
| Bile | This compound | 8.83 ± 4.11% | 2 hours | [7] |
| Urine | This compound | - | - | [5] |
| Feces | This compound | Prototype found in antibiotic-treated rats | - | [8] |
Identified Metabolites of this compound
A number of metabolites of this compound have been identified in various biological samples from rats. These metabolites are formed through processes such as methylation, decarboxylation, sulfation, and glucuronidation.
| Metabolite ID | Metabolite Name | Biological Matrix | Biotransformation | Reference |
| M1 | Monomethyl-Salvianolic Acid B | Plasma, Bile, Urine | Methylation | [5] |
| M2 | Dimethyl-Salvianolic Acid B | Bile, Urine | Methylation | [9] |
| M3 | Lithospermic Acid (LSA) | Plasma, Bile, Urine | Hydrolysis | [5][9] |
| M4 | Decarboxylated and Methylated LSA | Bile, Urine | Decarboxylation, Methylation | [5][9] |
| M5 | Salvianolic Acid S (SAS) | Bile, Urine | Isomerization | [5][9] |
| M6 | Dehydrated-SAS | Bile, Urine | Dehydration | [5][9] |
| M7 | This compound Glucuronide | Bile, Urine | Glucuronidation | |
| M8 | This compound Sulfate | Bile, Urine | Sulfation | [3] |
| M9 | Caffeic acid | - | Hydrolysis | [1] |
| M10 | Danshensu | - | Hydrolysis | [1] |
Experimental Protocols for Metabolomic Profiling
The accurate identification and quantification of this compound and its metabolites necessitate robust and validated analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique for this purpose.
Sample Preparation
2.1.1. Plasma/Serum
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add 400 µL of cold acetonitrile (B52724) (containing an internal standard, e.g., diazepam) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]
2.1.2. Urine
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 10,000 g for 10 minutes at 4°C to remove any particulate matter.
-
Dilute the supernatant 1:1 with the initial mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[11]
2.1.3. Bile
-
Thaw frozen bile samples at room temperature.
-
Dilute the bile sample 1:10 with methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[12]
LC-MS/MS Analysis
2.2.1. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 2.1 × 100 mm, 3.5 µm) is typically used.[13]
-
Mobile Phase: A gradient elution is commonly employed using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: A typical flow rate is 0.3 mL/min.[13]
-
Column Temperature: Maintained at around 35°C.
2.2.2. Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of salvianolic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Sal B and its metabolites.
-
Typical MRM Transitions for this compound: m/z 717.1 -> 519.1.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is key to elucidating its mechanism of action.
Metabolic Pathway of this compound
The biotransformation of this compound involves several key enzymatic reactions, primarily occurring in the liver and intestines. The major metabolic routes include methylation, glucuronidation, sulfation, and hydrolysis, leading to a diverse array of metabolites.
References
- 1. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in fibrosis treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The identification and pharmacokinetic studies of metabolites of this compound after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 8. Structural characterization of metabolites of this compound from Salvia miltiorrhiza in normal and antibiotic-treated rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. Pharmacokinetics of this compound, rosmarinic acid and Danshensu in rat after pulmonary administration of Salvia miltiorrhiza polyphenolic acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination and pharmacokinetic analysis of this compound in rat blood and bile by microdialysis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of salvianolic acid C in rat plasma using liquid chromatography-mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Salvianolic Acid B in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution and preparation of Salvianolic acid B (Sal B) for use in various in vitro experimental settings. Adherence to these protocols is crucial for ensuring the compound's stability, solubility, and biological activity, thereby promoting reproducible and reliable experimental outcomes.
Physicochemical Properties and Solubility
This compound is a water-soluble polyphenolic compound extracted from the dried root and rhizome of Salvia miltiorrhiza (Danshen).[1][2] It is supplied as a crystalline solid and is known for its antioxidant and anti-inflammatory properties.[1][2][3]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[3], 25 mg/mL[4], 100 mg/mL[5] | Hygroscopic; use freshly opened DMSO.[4] Ultrasonic assistance may be needed.[4] |
| Ethanol | ~10 mg/mL[3] | Purge with inert gas recommended for stock solutions.[3] |
| Dimethylformamide (DMF) | ~20 mg/mL[3] | Purge with inert gas recommended for stock solutions.[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL[3] | Aqueous solutions are not recommended for storage for more than one day.[3] |
| Water (H₂O) | 50 mg/mL | Requires sonication and pH adjustment to 3 with HCl.[4] |
Stability and Storage
The stability of this compound is dependent on temperature, pH, and the solvent used.
Table 2: Stability of this compound
| Condition | Stability | Recommendations |
| Solid Form | Stable for ≥ 4 years at -20°C.[3] | Store in a tightly sealed container, protected from light. |
| Aqueous Solution | Stable for 30 hours at 4°C.[4] Degradation occurs at 25°C and is enhanced at higher temperatures (37°C, 65°C, 100°C).[4] | Prepare fresh aqueous solutions daily. Do not store for more than one day.[3] |
| Buffered Phosphate Aqueous Solutions | Stable for 30 hours at pH 1.5, 3.0, and 5.0.[4] Stability decreases as pH increases from neutral.[4] | For experiments requiring aqueous buffers, consider the pH and duration. |
| DMSO Stock Solution | Stable when stored at -20°C or -80°C. | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound (MW: 718.6 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, weigh 71.86 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 100 mM solution, add 1 mL of DMSO to 71.86 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C, protected from light.[3][6]
Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for in vitro assays.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions of the stock solution in the complete cell culture medium.
-
Final Dilution: Add the appropriate volume of the diluted stock solution to the final volume of cell culture medium to achieve the desired experimental concentration. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 999 µL of culture medium.
-
Mixing and Application: Mix the working solution gently by pipetting up and down before adding it to the cells. Ensure the final concentration of DMSO in the cell culture is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
Note on Experimental Concentrations: The effective concentration of this compound can vary depending on the cell type and the specific assay. In published studies, concentrations ranging from 1 µM to 200 µM have been used.[4][7] For instance, in wound healing assays with fibroblasts, concentrations of 25, 50, and 75 µg/mL were found to be effective.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Diagrams
Caption: Experimental workflow for preparing this compound solutions.
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Wound Healing Activity of this compound on In Vitro Experimental Model - ProQuest [proquest.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Recommended cell culture concentrations for Salvianolic acid B studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Salvianolic acid B (SalB), a major water-soluble bioactive component isolated from Salvia miltiorrhiza (Danshen), in in vitro cell culture studies. The information compiled from numerous research articles offers recommended concentration ranges, detailed experimental protocols, and insights into its mechanisms of action.
This compound has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects.[1][2][3][4] The effective concentration of SalB can vary significantly depending on the cell type and the biological process under investigation.
Recommended Cell Culture Concentrations
The selection of an appropriate concentration range is critical for obtaining meaningful and reproducible results. The following table summarizes the effective concentrations of this compound used in various cell lines for different biological effects. It is strongly recommended to perform a dose-response study for your specific cell line and experimental conditions to determine the optimal concentration.
| Cell Line | Cell Type | Concentration Range | Observed Effect | Reference |
| A549, H1975, PC9 | Human Lung Carcinoma | 11.12 µM (EC50) | Anti-proliferative | [1] |
| A549 | Human Non-Small Cell Lung Cancer | 25, 50, 100 µM | Inhibition of TGF-β1-induced EMT and migration, cell cycle arrest, induction of autophagy and apoptosis | [5] |
| MCF-7 | Human Breast Adenocarcinoma | 12 µM | Reversal of paclitaxel (B517696) resistance | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 4.5-4.9 mg/mL (IC50) | Reduced cell viability | [6] |
| HCT116 | Human Colon Cancer | Not specified | Induction of autophagy | [7] |
| ID8 | Murine Ovarian Cancer | Not specified | Inhibition of cell proliferation | [7] |
| RAW264.7 | Murine Macrophage | Not specified | Inhibition of inflammatory response | [7] |
| Human Gingival Fibroblasts | Human Fibroblasts | 25, 50, 75 µg/mL | Increased cell migration and collagen III production | [8][9][10] |
| HXO-RB44 | Human Retinoblastoma | 0.4, 0.7, 1.0 mg/mL | Growth inhibition and apoptosis induction | [11] |
| SH-SY5Y | Human Neuroblastoma | 50, 100 µM | Neuroprotection against MPP+ and LPS-induced toxicity | [2][3] |
| A375, B16 | Human and Murine Melanoma | 12.5, 25, 50 µM | Inhibition of cell migration and proliferation | [12] |
| Primary Microglia | Rat Microglia | Not specified | Reduction of inflammatory mediator production | [13] |
| HeLa | Human Cervical Cancer | 25, 50, 100, 200 µM | Decreased cell viability and increased apoptosis | [14] |
| Hepatic Stellate Cells (HSCs) | Human Hepatic Stellate Cells | 1, 10 µM | Inhibition of TGF-β1-stimulated activation | [15][16] |
| Primary Chondrocytes | Human Chondrocytes | 40, 80 µM | Suppression of inflammatory response and apoptosis | [17] |
| HK-2 | Human Renal Tubular Epithelial | 20 µmol/L | Attenuation of high glucose-induced inflammation | [18] |
Experimental Protocols
Below are detailed protocols for key experiments commonly used to assess the effects of this compound in cell culture.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (analytical standard, ≥95%)[8]
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/mL and incubate for 24 hours to allow for attachment.[12]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SalB (e.g., 0, 12.5, 25, 50, 100 µM).[12] Include a vehicle control (medium with the same concentration of DMSO as the highest SalB concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Wound Healing Assay (Scratch Assay)
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates or culture inserts (e.g., Ibidi Culture Inserts)[8][9]
-
Sterile 200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Alternatively, use culture inserts to create a defined cell-free gap.[8][9]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0, 12.5, 25, 50 µM).[12]
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[12]
-
Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of cell migration can be quantified by the change in the wound area over time.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to quantify apoptosis induced by this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).[11]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects by modulating multiple signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Anti-Cancer Mechanisms
In cancer cells, this compound has been shown to inhibit proliferation, induce apoptosis and autophagy, and suppress metastasis by targeting key signaling networks.[1][19]
Caption: Key signaling pathways modulated by this compound in cancer cells.
Anti-Inflammatory Mechanisms
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the suppression of the NF-κB and MAPK signaling pathways.[7][20][21]
Caption: Anti-inflammatory mechanism of this compound.
General Experimental Workflow
A typical workflow for investigating the in vitro effects of this compound is outlined below.
Caption: General workflow for in vitro studies of this compound.
References
- 1. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and experimental evidence of this compound in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical and experimental evidence of this compound in the treatment of neurological diseases [frontiersin.org]
- 4. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Wound Healing Activity of this compound on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Wound Healing Activity of this compound on In Vitro Experimental Model - ProQuest [proquest.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Effects of this compound on in vitro growth inhibition and apoptosis induction of retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory activity of this compound in microglia contributes to its neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drum.lib.umd.edu [drum.lib.umd.edu]
- 15. This compound inhibits hepatic stellate cell activation through transforming growth factor beta-1 signal transduction pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | this compound from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 20. Frontiers | Pharmacological Effects of this compound Against Oxidative Damage [frontiersin.org]
- 21. Pharmacological Effects of this compound Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Salvianolic Acid B in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Salvianolic acid B is one of the most abundant and biologically active water-soluble compounds found in the roots and rhizomes of Salvia miltiorrhiza (Danshen).[1][2] Its diverse pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective properties, have made it a subject of intense research.[2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacological studies. This document provides a detailed protocol for the quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Principle This method utilizes RP-HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase using a gradient elution of an organic solvent (acetonitrile or methanol) and acidified water. The compound is detected by its UV absorbance, and quantification is performed using an external standard method by correlating the peak area of the analyte to a calibration curve generated from known concentrations of a this compound standard.
Experimental Protocols
Protocol for Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask.[3] This solution should be stored at 4°C and protected from light. Note that this compound can be unstable in aqueous solutions, especially at neutral or alkaline pH and higher temperatures.[4][5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from approximately 5 µg/mL to 100 µg/mL. A typical set of concentrations might be 5, 10, 25, 50, and 100 µg/mL.
-
Calibration Curve Construction: Inject each working standard solution (e.g., 10 µL) into the HPLC system in triplicate. Plot a graph of the average peak area versus the concentration of the standard. The resulting calibration curve should exhibit good linearity, with a correlation coefficient (r²) of ≥ 0.999.[3]
Protocol for Sample Preparation (Plant Extract)
-
Drying and Pulverization: Dry the plant material (e.g., roots of Salvia miltiorrhiza) at 60°C to a constant weight.[6] Grind the dried material into a homogeneous powder and pass it through a 40-mesh sieve.[6]
-
Extraction: Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube. Add 25 mL of 75% methanol.[7]
-
Sonication: Sonicate the mixture for 60 minutes at room temperature (e.g., 53 kHz, 350 W).[6]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.[8]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[8]
Protocol for HPLC Analysis
The following table outlines the recommended HPLC operating conditions, compiled from several established methods.
| Parameter | Condition | Reference(s) |
| HPLC System | Agilent 1260 Infinity or equivalent with UV/DAD detector | N/A |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 µm) | [9] |
| Mobile Phase A | Acetonitrile | [9][10][11] |
| Mobile Phase B | Water with 0.1% Phosphoric Acid | [9][11] |
| Flow Rate | 1.0 mL/min | [9][10][11] |
| Injection Volume | 10 µL | [11] |
| Column Temperature | 30 °C | [10] |
| Detection Wavelength | 286 nm | [9][11] |
| Gradient Elution | See Table 2 below | [10] |
Table 1: HPLC Operating Conditions. This table summarizes a robust set of parameters for the quantification of this compound.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 - 10 | 5 → 20 | 95 → 80 |
| 10 - 28 | 20 → 30 | 80 → 70 |
| 28 - 40 | 30 → 40 | 70 → 60 |
| 40 - 45 | 40 → 45 | 60 → 55 |
| 45 - 58 | 45 → 58 | 55 → 42 |
| 58 - 70 | 58 → 60 | 42 → 40 |
Table 2: Example Gradient Elution Program. A gradient elution is often necessary to achieve good separation from other compounds in plant extracts.[10]
Data Presentation and Analysis
Quantification
-
Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculation: Determine the concentration of this compound in the prepared sample solution (Cₓ, in µg/mL) using the linear regression equation from the calibration curve (y = mx + c), where 'y' is the peak area of the sample.
-
Content in Plant Material: Calculate the final content of this compound in the original plant material (mg/g) using the following formula:
Content (mg/g) = (Cₓ × V) / W
Where:
-
Cₓ = Concentration of this compound in the extract (µg/mL)
-
V = Total volume of the extraction solvent (mL)
-
W = Weight of the powdered plant sample (g)
-
Method Validation Data
The described HPLC method should be validated for its intended use. The following table summarizes typical performance characteristics reported in the literature for similar methods.
| Parameter | Typical Result | Reference(s) |
| Linearity Range | 0.17 - 1.7 µg | [7][12] |
| Correlation Coefficient (r²) | > 0.999 | [3][7][12] |
| Precision (RSD%) | < 2% | [7][12] |
| Average Recovery (%) | 95% - 105% | [11][12] |
| Stability (in 24h, RSD%) | < 5% | [11] |
| Limit of Quantitation (LOQ) | ~120 ng/mL | [9] |
Table 3: Summary of Method Validation Parameters. This data indicates the method is precise, accurate, and suitable for quantitative analysis.
Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of this compound in plant extracts.
Figure 1: A comprehensive workflow diagram for the HPLC quantification of this compound.
References
- 1. Studies on the stability of this compound as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nondestructive Methodology for Determining Chemical Composition of Salvia miltiorrhiza via Hyperspectral Imaging Analysis and Squeeze-and-Excitation Residual Networks | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of this compound in the radix of Salvia miltiorrhiza Bge. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. HPLC Determination of this compound and Rosmarinic Acid from the Aerial Parts and Roots of Salvia miltiorrhiza Bge.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. tmrjournals.com [tmrjournals.com]
- 12. researchgate.net [researchgate.net]
Establishing an In Vivo Model of Neuroprotection with Salvianolic Acid B: Application Notes and Protocols
Application Notes
Salvianolic acid B (SalB), a potent antioxidant and anti-inflammatory compound derived from Salvia miltiorrhiza, has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders.[1][2][3][4] These notes provide an overview of the applications and mechanisms of SalB in in vivo neuroprotection studies, targeting researchers, scientists, and professionals in drug development.
Therapeutic Potential:
SalB has shown promise in ameliorating neuronal damage and improving functional outcomes in animal models of:
-
Ischemic Stroke: Reduces infarct volume, brain edema, and neurological deficits.[5][6][7]
-
Subarachnoid Hemorrhage: Inhibits oxidative damage and neuronal apoptosis.[1][8]
-
Parkinson's Disease: Protects dopaminergic neurons from toxin-induced damage.[3][9][10][11]
-
Alzheimer's Disease: Ameliorates cognitive deficits and reduces amyloid-beta (Aβ) pathology.[12][13][14]
-
Vascular Dementia: Improves cognitive function and prevents neuronal apoptosis.[15]
Mechanism of Action:
The neuroprotective effects of SalB are multifaceted and involve the modulation of several key signaling pathways:
-
Antioxidant and Anti-inflammatory Pathways: SalB activates the Nrf2 signaling pathway, a master regulator of the antioxidant response, and inhibits inflammatory pathways such as TLR4/NF-κB.[1][2][6] It also suppresses the activation of the NLRP3 inflammasome.[8]
-
Pro-survival and Anti-apoptotic Pathways: SalB promotes neuronal survival by activating the PI3K/Akt/mTOR signaling cascade and modulating the expression of Bcl-2 family proteins.[2][5]
-
Angiogenesis and Vascular Protection: In models of ischemic stroke, SalB has been shown to promote angiogenesis through the STC1/VEGFR2/VEGFA pathway.[5]
-
Sirtuin 1 (SIRT1) Activation: SalB can activate SIRT1, which in turn can modulate the Nrf2 pathway and inhibit the NLRP3 inflammasome, contributing to its neuroprotective effects.[1][8]
Experimental Protocols
The following are detailed protocols for establishing in vivo models of neuroprotection with this compound.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the induction of focal cerebral ischemia in rodents, a widely used model to study the efficacy of neuroprotective agents like SalB.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
This compound (purity >98%)
-
Sterile saline
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure (MCAO):
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert the 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it approximately 18-20 mm (for rats) or 9-11 mm (for mice) until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
-
This compound Administration:
-
Prepare SalB solution in sterile saline.
-
Administer SalB via intraperitoneal (i.p.) injection at a dose of 10 or 20 mg/kg/day.[5] Administration can be initiated at the onset of reperfusion and continued for the duration of the experiment.
-
-
Sham Control Group: Perform the same surgical procedure without inserting the filament. Administer an equal volume of saline.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 and 72 hours post-MCAO using a standardized scoring system (e.g., Bederson's score or Longa's score).
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.[6]
-
Brain Water Content: Measure the wet and dry weight of the ischemic hemisphere to determine the extent of brain edema.[6]
-
Parkinson's Disease Model: MPTP-Induced Neurotoxicity
This protocol outlines the use of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neuron loss, mimicking Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
MPTP hydrochloride
-
Sterile saline
-
Behavioral testing apparatus (e.g., rotarod)
Procedure:
-
MPTP Administration:
-
Dissolve MPTP in sterile saline.
-
Administer MPTP via i.p. injection at a dose of 20-30 mg/kg, four times at 2-hour intervals.
-
-
This compound Treatment:
-
Control Groups:
-
Vehicle Control: Administer saline instead of MPTP and SalB.
-
MPTP Control: Administer MPTP and saline.
-
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance at baseline and at various time points after MPTP administration.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Western Blot: Analyze the expression of key proteins in relevant signaling pathways (e.g., Nrf2, GDNF) in brain tissue lysates.[3]
-
Alzheimer's Disease Model: Aβ Peptide-Induced Toxicity
This protocol describes the intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) peptide to model key aspects of Alzheimer's disease pathology.
Materials:
-
Male ICR mice (6-8 weeks old)
-
This compound
-
Aβ25-35 peptide
-
Sterile saline
-
Stereotaxic apparatus
-
Behavioral testing apparatus (e.g., passive avoidance chamber, Morris water maze)
Procedure:
-
Aβ Peptide Preparation and Administration:
-
Dissolve Aβ25-35 peptide in sterile saline and aggregate it by incubating at 37°C for 4 days.
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Inject the aggregated Aβ25-35 peptide (e.g., 10 µg in 5 µl) into the lateral ventricle.
-
-
This compound Treatment:
-
Administer SalB (e.g., 10 mg/kg, i.p.) daily for a specified period (e.g., 7 days) following the Aβ injection.[12]
-
-
Control Groups:
-
Sham Control: Inject saline instead of Aβ peptide.
-
Aβ Control: Inject Aβ peptide and administer saline.
-
-
Behavioral Assessment:
-
Passive Avoidance Task: Evaluate learning and memory.[12]
-
Morris Water Maze: Assess spatial learning and memory.
-
-
Biochemical and Histological Analysis:
-
Immunohistochemistry: Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and cholinergic neuron integrity (e.g., choline (B1196258) acetyltransferase).[12]
-
ELISA: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.
Data Presentation
Table 1: Effects of this compound on Neurological Outcomes in an MCAO Rat Model
| Treatment Group | Neurological Score (24h) | Infarct Volume (%) | Brain Water Content (%) |
| Sham | 0.2 ± 0.1 | 0 | 78.5 ± 0.5 |
| MCAO + Saline | 3.5 ± 0.4 | 45.2 ± 5.1 | 85.3 ± 1.2 |
| MCAO + SalB (10 mg/kg) | 2.1 ± 0.3 | 28.7 ± 4.5 | 81.6 ± 0.9* |
| MCAO + SalB (20 mg/kg) | 1.5 ± 0.2 | 19.4 ± 3.8 | 80.1 ± 0.7** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to MCAO + Saline group. Data are representative and should be generated from specific experiments.
Table 2: Neuroprotective Effects of this compound in an MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Rotarod Latency (s) | TH-positive Neurons (% of Control) | Striatal Dopamine (% of Control) |
| Vehicle Control | 180 ± 15 | 100 ± 8 | 100 ± 10 |
| MPTP + Saline | 65 ± 10 | 45 ± 6 | 42 ± 5 |
| MPTP + SalB (50 µM equiv.) | 110 ± 12 | 68 ± 7 | 65 ± 6* |
| MPTP + SalB (100 µM equiv.) | 145 ± 14 | 82 ± 5 | 79 ± 8** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to MPTP + Saline group. Data are representative.
Mandatory Visualizations
Caption: Experimental workflow for the MCAO model.
Caption: Signaling pathways of this compound.
References
- 1. Cerebroprotection by this compound after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and experimental evidence of this compound in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanism of this compound against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of this compound in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates neuroinflammation and neuronal injury via blocking NLRP3 inflammasome and promoting SIRT1 in experimental subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Relationship: Parkinson's Disease and Salvianolic acid - Vitabase [stag.vitabase.com]
- 11. This compound Attenuates Toxin-Induced Neuronal Damage via Nrf2-Dependent Glial Cells-Mediated Protective Activity in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of this compound on an Aβ25-35 peptide-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates retinal deficits in an early-stage Alzheimer’s disease mouse model through downregulating BACE1 and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound ameliorates retinal deficits in an early-stage Alzheimer's disease mouse model through downregulating BACE1 and Aβ generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
Application Notes and Protocols: Utilizing Salvianolic Acid B in a Mouse Model of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid B (Sal B) is a potent, water-soluble antioxidant compound derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2] Emerging preclinical evidence highlights its therapeutic potential in mitigating cardiac hypertrophy, a condition characterized by the thickening of the heart muscle, which can lead to heart failure.[3][4] Sal B exerts its cardioprotective effects through multiple mechanisms, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic activities.[2][5] These application notes provide a comprehensive overview of the use of Sal B in a mouse model of cardiac hypertrophy, including detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
Mechanism of Action
This compound has been shown to attenuate cardiac hypertrophy by modulating several key signaling pathways. Its multifaceted mechanism of action involves the inhibition of pro-hypertrophic signaling cascades, reduction of oxidative stress, and suppression of inflammatory responses.
Key signaling pathways influenced by Sal B in the context of cardiac hypertrophy include:
-
ERK1/2/GATA4 Signaling Pathway: Sal B has been demonstrated to inhibit the phosphorylation of ERK1/2, which in turn suppresses the activity of the transcription factor GATA4, a key regulator of hypertrophic gene expression.[4][6]
-
TGF-β/Smad3 Signaling Pathway: In models of cardiac fibrosis, which often accompanies hypertrophy, Sal B can inhibit the TGF-β/Smad3 pathway, a central mediator of fibrotic processes.[7][8]
-
MAP3K1 Signaling: Synergistic effects of Sal B with other compounds have been shown to cooperatively modulate MAP3K1 signaling, which is implicated in the hypertrophic response.[3]
-
Antioxidant and Anti-inflammatory Pathways: Sal B is a potent antioxidant that can reduce reactive oxygen species (ROS) production.[3][9] It also exhibits anti-inflammatory properties by inhibiting pathways such as the NF-κB signaling cascade.[1][10]
Data Presentation: Efficacy of this compound in Mouse Models of Cardiac Hypertrophy
The following tables summarize quantitative data from various studies investigating the effects of this compound on key parameters of cardiac hypertrophy in mice.
Table 1: Effect of this compound on Cardiac Function and Hypertrophic Markers in Isoproterenol (ISO)-Induced Cardiac Hypertrophy
| Parameter | Control | ISO Model | ISO + Sal B (80 mg/kg/day) | ISO + Sal B + Sen I (50 mg/kg/day) | Reference |
| Ejection Fraction (%) | Normal | Decreased | Improved | Synergistically Improved | [3] |
| Fractional Shortening (%) | Normal | Decreased | Improved | Synergistically Improved | [3] |
| Heart Weight (mg) | Normal | Increased | Reduced | Synergistically Reduced | [3] |
Table 2: Effect of this compound on Cardiac Function and Remodeling in Transverse Aortic Constriction (TAC)-Induced Heart Failure
| Parameter | SHAM | TAC Model | TAC + Sal B (240 mg/kg/day) | TAC + Metoprolol (B1676517) (100 mg/kg/day) | Reference |
| LVPWd (mm) | 0.69 ± 0.01 | 1.13 ± 0.04 | 0.86 ± 0.04 | 0.89 ± 0.03 | [4] |
| Heart Weight (mg) | Normal | 191.5 ± 7.02 | 148.4 ± 7.84 | 144.5 ± 6.17 | [4][11] |
| LVW/TL | Normal | 8.10 ± 0.37 | 4.780 ± 0.98 | 6.274 ± 0.35 | [4][11] |
| Plasma BNP (pg/mL) | Normal | Significantly Increased | Significantly Reduced | Significantly Reduced | [4][6] |
LVPWd: Left Ventricular Posterior Wall dimension at end-diastole; LVW/TL: Left Ventricular Weight to Tibial Length ratio; BNP: Brain Natriuretic Peptide.
Experimental Protocols
Protocol 1: Isoproterenol (ISO)-Induced Cardiac Hypertrophy Mouse Model
This protocol describes the induction of cardiac hypertrophy using the β-adrenergic receptor agonist, isoproterenol.
Materials:
-
Male C57BL/6 mice
-
Isoproterenol (ISO) solution
-
This compound (Sal B)
-
Vehicle (e.g., saline)
-
Syringes and needles for subcutaneous and intraperitoneal injections
Procedure:
-
Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week before the experiment.
-
Model Induction: Induce cardiac hypertrophy by subcutaneous injections of ISO. A gradient induction method can be used:
-
Day 1: 20 mg/kg ISO
-
Day 2: 10 mg/kg ISO
-
Days 3-21: 5 mg/kg ISO daily[3]
-
-
Grouping and Treatment: Randomly divide the mice into the following groups (n=12 per group):
-
Control Group: Subcutaneous injection of saline.
-
ISO Model Group: Subcutaneous injection of ISO as described above.
-
ISO + Sal B Group: Subcutaneous ISO injections and daily intraperitoneal administration of Sal B (e.g., 80 mg/kg).[3]
-
(Optional) Positive Control Group: Subcutaneous ISO injections and daily administration of a known anti-hypertrophic agent (e.g., captopril (B1668294) at 20 mg/kg/day).[3]
-
-
Monitoring: Monitor the body weight of the mice daily.
-
Endpoint Analysis (after 3 weeks):
-
Echocardiography: Assess cardiac function by measuring parameters such as ejection fraction (EF%) and fractional shortening (FS%).
-
Histopathology: Euthanize the mice, excise the hearts, and measure the heart weight. Fix the heart tissue for histological analysis (e.g., H&E staining to measure cardiomyocyte cross-sectional area and Masson's trichrome staining for fibrosis).
-
Molecular Analysis: Use heart tissue for Western blotting or RT-qPCR to analyze the expression of hypertrophic markers (e.g., ANP, BNP) and signaling proteins.
-
Protocol 2: Transverse Aortic Constriction (TAC)-Induced Cardiac Hypertrophy Mouse Model
This protocol describes a surgical model of pressure overload-induced cardiac hypertrophy.
Materials:
-
Male mice (e.g., C57BL/6)
-
Surgical instruments
-
Anesthesia
-
Suture material
-
This compound (Sal B)
-
Vehicle (e.g., saline)
-
Gavage needles
Procedure:
-
Animal Preparation: Anesthetize the mice and place them in a supine position.
-
Surgical Procedure:
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied against a needle of a specific gauge (e.g., 27-gauge) to create a consistent constriction.
-
Remove the needle to allow for blood flow through the constricted aorta.
-
Close the chest and allow the animal to recover.
-
Sham Operation: Perform the same surgical procedure without ligating the aorta for the sham control group.[11]
-
-
Grouping and Treatment (for 2 weeks):
-
SHAM Group: Sham surgery with daily intragastric administration of saline.[4]
-
TAC Model Group: TAC surgery with daily intragastric administration of saline.[4]
-
TAC + Sal B Group: TAC surgery with daily intragastric administration of Sal B (e.g., 240 mg/kg).[4][11]
-
(Optional) Positive Control Group: TAC surgery with daily intragastric administration of a positive control drug (e.g., metoprolol at 100 mg/kg).[4]
-
-
Endpoint Analysis (after 2 weeks):
-
Echocardiography: Perform echocardiography to assess cardiac structure and function.
-
Hemodynamic Measurement: Measure hemodynamic parameters if required.
-
Biochemical Analysis: Collect blood samples to measure plasma levels of biomarkers like BNP.[4][6]
-
Histopathology and Molecular Analysis: As described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways in cardiac hypertrophy inhibited by this compound.
Caption: Experimental workflow for evaluating this compound in a mouse model.
References
- 1. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Senkyunolide I synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Heart Failure by Inactivating ERK1/2/GATA4 Signaling Pathway after Pressure Overload in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Alleviates Heart Failure by Inactivating ERK1/2/GATA4 Signaling Pathway after Pressure Overload in Mice | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound promotes angiogenesis and inhibits cardiomyocyte apoptosis by regulating autophagy in myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Alleviated Angiotensin II Induces Cardiac Fibrosis by Suppressing NF-κB Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: In Vitro Assessment of the Antioxidant Capacity of Salvianolic Acid B
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid B (Sal B) is a prominent water-soluble bioactive compound extracted from Salvia miltiorrhiza (Danshen), a herb widely utilized in traditional Chinese medicine.[1][2] Its molecular structure, featuring nine phenolic hydroxyl groups, enables it to donate hydrogen atoms, conferring potent antioxidant properties.[1] In vitro assessment of its antioxidant capacity is a critical first step in evaluating its therapeutic potential for conditions linked to oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and inflammation.[3][4]
This compound exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: Sal B can directly neutralize reactive oxygen species (ROS) and other free radicals.[1][5]
-
Modulation of Cellular Antioxidant Systems: It can upregulate the expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1), primarily through the activation of the Nrf2/Keap1 signaling pathway.[1][5][6]
This document provides detailed protocols for the most common in vitro assays used to quantify the antioxidant capacity of this compound: DPPH, ABTS, ORAC, and the Cellular Antioxidant Activity (CAA) assay.
Chemical-Based Antioxidant Capacity Assays
These assays measure the ability of an antioxidant to neutralize synthetic radicals in a cell-free system. They are rapid, inexpensive, and highly reproducible, making them ideal for initial screening.[7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8] The DPPH radical is a dark purple crystalline powder that forms a stable solution in methanol (B129727) or ethanol.[8] When reduced by an antioxidant, its color changes from purple to a pale yellow, a change that can be measured spectrophotometrically at approximately 517 nm.[8][9] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]
Experimental Workflow: DPPH Assay
References
- 1. Pharmacological Effects of this compound Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical and experimental evidence of this compound in the treatment of neurological diseases [frontiersin.org]
- 4. Pharmacological Effects of this compound Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Salvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid B (SalB), a prominent water-soluble compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Extensive research, often employing Western blot analysis, has demonstrated SalB's ability to modulate a multitude of intracellular signaling pathways implicated in various physiological and pathological processes. These include, but are not limited to, cancer, neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[1][3][4][5][6] This document provides a comprehensive overview of the key signaling pathways affected by SalB, supported by quantitative data from Western blot analyses, detailed experimental protocols, and visual representations of the molecular cascades.
SalB's therapeutic potential stems from its multifaceted mechanisms of action, which involve anti-inflammatory, antioxidant, anti-apoptotic, and anti-proliferative effects.[1][4][6] It has been shown to influence critical signaling networks such as the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Nuclear factor-kappa B (NF-κB) pathways.[3][4][6] By targeting these pathways, SalB can regulate the expression and activity of downstream effector proteins that govern cellular processes like cell survival, proliferation, apoptosis, and inflammation. The following sections will delve into the specifics of these interactions, providing researchers with the necessary information to design and execute Western blot experiments to study the effects of this compound.
Data Presentation: Quantitative Western Blot Analysis of Protein Expression
The following tables summarize the quantitative changes in protein expression and phosphorylation observed in various cell lines and tissues upon treatment with this compound. The data is compiled from multiple studies and highlights the key molecular targets of SalB within major signaling pathways.
Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway
| Cell Line/Tissue | Treatment Condition | Target Protein | Change in Expression/Phosphorylation | Reference |
| MFE-280 endometrial cancer cells | SalB treatment | p-Akt | Inhibition | [1] |
| H9c2 cardiomyocytes | H2O2-induced injury + SalB | p-Akt | Activation | [7] |
| Rat hearts | Ischemia/reperfusion injury + SalB | p-Akt | Activation | [7] |
| IL-1β-induced osteoarthritis chondrocytes | SalB (various concentrations) | p-PI3K/PI3K, p-Akt/Akt | Increased ratio | [8] |
| Frozen shoulder synovial fibroblasts | SalB treatment | p-Akt | Inhibition | [9] |
| PC-12 cells | H2O2-induced damage + SalB | p-PI3K, p-Akt | Activation | [10] |
Table 2: Effect of this compound on the MAPK Signaling Pathway
| Cell Line/Tissue | Treatment Condition | Target Protein | Change in Expression/Phosphorylation | Reference |
| A549 human non-small-cell lung cancer cells | TGF-β1 stimulation + SalB | p-MAPK, p-Smad2/3 | Inactivation | [1] |
| Human hepatic stellate cell line (LX-2) | TGF-β1 stimulation + SalB | p-ERK, p-p38 | Inhibition | [11] |
| Activated rat hepatic stellate cells | TGF-β1 stimulation + SalB | p-ERK1/2, p-MEK, p-MKK3/6 | Inhibition | [12] |
| LDLR-/- mice aorta | High-fat diet + SalB | p-JNK, p-ERK1/2, p-p38 | Decreased | [13] |
| Myocardial ischemia/reperfusion | SalB treatment | p-JNK, p-MAPK | Downregulation | [14] |
Table 3: Effect of this compound on the NF-κB Signaling Pathway
| Cell Line/Tissue | Treatment Condition | Target Protein | Change in Expression/Phosphorylation | Reference |
| RAW264.7 macrophages | LPS-induced inflammation + SalB | p-STAT3, p-NF-κB | Inhibition | [1] |
| HUVECs | TNF-α stimulation + SalB | NF-κB p65 nuclear translocation | Reversal | [15] |
| RAW264.7 macrophages | ox-LDL/LPS stimulation + SalB | p-IκB, p-NF-κB p65 | Decreased | [13] |
| Rat model of Rheumatoid Arthritis | SalB treatment | p-IκB-α, p-NF-κB p65 | Decreased | [16] |
| RAW264.7 macrophages | M1 polarization induction + SalB | Nuclear NF-κB p65 | Decreased | [17] |
Table 4: Effect of this compound on Apoptosis-Related Proteins
| Cell Line/Tissue | Treatment Condition | Target Protein | Change in Expression | Reference |
| MFE-280 endometrial cancer cells | SalB treatment | Beclin1, LC3-II/LC3-I, Atg7 | Increased | [1] |
| MCAO rats | SalB treatment | Bax, Bcl-2 | Attenuated increase in Bax, preserved Bcl-2 | [18] |
| IL-1β-induced osteoarthritis chondrocytes | SalB treatment | Bax, Bcl-2 | Decreased Bax, Increased Bcl-2 | [8] |
| A549 cells | TGF-β1 stimulation + SalB | Bax, Cleaved-caspase-3, Bcl-2 | Increased Bax and Cleaved-caspase-3, Decreased Bcl-2 | [19] |
| Experimental stroke rats | SalB treatment | Bax, Bcl-2 | Downregulated Bax, Upregulated Bcl-2 | [20] |
| Myocardial Ischemia/Reperfusion | SalB treatment | Cleaved Caspase 3, Bax, Bcl2 | Downregulated Cleaved Caspase 3 and Bax, Upregulated Bcl2 | [14] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: Major signaling pathways modulated by this compound.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., A549, RAW264.7, HUVEC) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and culture in recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Starvation (Optional): Once cells reach 70-80% confluency, they may be serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling activity, depending on the specific pathway being investigated.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute it to the desired final concentrations in serum-free or complete media immediately before use.
-
Treatment: Aspirate the old media from the cells and add the media containing the various concentrations of this compound. Include a vehicle control (media with the same concentration of solvent used for SalB). For studies involving pathway activation, cells may be pre-treated with SalB for a specific duration before the addition of a stimulus (e.g., TGF-β1, LPS, TNF-α).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 to 48 hours).
II. Western Blot Protocol
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[21]
-
Add 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate) to each well and scrape the cells.[21]
-
Transfer the cell lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[21]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Centrifuge the samples at 12,000 x g for 5 minutes at 4°C.[23]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[21][24][25]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[21][24]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[22][25]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[21][25]
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.[22]
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a potent bioactive molecule that exerts its therapeutic effects by modulating multiple key signaling pathways. Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying the actions of SalB. The protocols and data presented in this document provide a solid foundation for researchers to investigate the impact of this compound on cellular signaling and to explore its potential as a therapeutic agent in various disease contexts. Careful optimization of experimental conditions, including cell type, SalB concentration, and treatment duration, is crucial for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound: a promising cardioprotective agent [frontiersin.org]
- 3. This compound in cancer therapy: pharmacokinetic profile, anticancer mechanisms and translational potential | springermedicine.com [springermedicine.com]
- 4. Frontiers | Preclinical and experimental evidence of this compound in the treatment of neurological diseases [frontiersin.org]
- 5. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retracted Article: this compound inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02418A [pubs.rsc.org]
- 9. This compound attenuates inflammation and prevent pathologic fibrosis by inhibiting CD36-mediated activation of the PI3K-Akt signaling pathway in frozen shoulder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of salvianolic-acid B on inhibiting MAPK signaling induced by transforming growth factor-β1 in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound attenuates apoptosis and inflammation via SIRT1 activation in experimental stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. youtube.com [youtube.com]
- 23. Salvianolic acid A attenuates kidney injury and inflammation by inhibiting NF-κB and p38 MAPK signaling pathways in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Salvianolic Acid B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid B (Sal B) is a potent, water-soluble antioxidant compound derived from the traditional Chinese medicine herb Salvia miltiorrhiza (Danshen). It has garnered significant scientific interest for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-fibrotic, and neuroprotective effects. These therapeutic properties are largely attributed to its ability to modulate various signaling pathways and, consequently, alter gene expression profiles.
These application notes provide a comprehensive overview of the effects of this compound on gene expression and detailed protocols for analyzing these changes. The information is intended to guide researchers in designing and executing experiments to investigate the mechanisms of action of Sal B and to explore its therapeutic potential.
Data Presentation: Effects of this compound on Gene Expression
The following tables summarize the reported effects of this compound on the expression of key genes in various pathological contexts. The quantitative data presented are illustrative and based on findings from multiple studies. Actual fold changes may vary depending on the experimental conditions, cell type, and concentration of this compound used.
Table 1: Modulation of Apoptosis-Related Gene Expression by this compound
| Gene/Protein | Effect of this compound | Cell Type/Condition | Illustrative Fold Change | Reference |
| Bcl-2 | Downregulation | HCT116, HT29, JHU-22, JHU 013 cells | ~0.5-fold decrease | |
| Bax | Upregulation | MCF-7, H9c2 cells | ~2-fold increase | |
| Caspase-3 (cleaved) | Upregulation | HCT116, HT29, JHU 013, SKOV3, MG63 cells | ~3-fold increase | |
| p53 | Upregulation | JHU-22, JHU 013 cells | ~2.5-fold increase | |
| Livin | Downregulation | SKOV3 cells | ~0.4-fold decrease |
Table 2: Modulation of Inflammation-Related Gene Expression by this compound
| Gene/Protein | Effect of this compound | Cell Type/Condition | Illustrative Fold Change | Reference |
| TNF-α | Downregulation | Rat primary microglia, RAW264.7 macrophages | ~0.3-fold decrease | |
| IL-1β | Downregulation | Rat primary microglia, RAW264.7 macrophages | ~0.4-fold decrease | |
| IL-6 | Downregulation | P. gingivalis-infected mice brain | ~0.5-fold decrease | |
| iNOS | Downregulation | Rat primary microglia | ~0.2-fold decrease | |
| COX-2 | Downregulation | General inflammatory models | ~0.6-fold decrease | |
| NF-κB (p65) | Inhibition of nuclear translocation | Various inflammatory models | - |
Table 3: Modulation of Fibrosis-Related Gene Expression by this compound
| Gene/Protein | Effect of this compound | Cell Type/Condition | Illustrative Fold Change | Reference |
| α-SMA | Downregulation | Hepatic stellate cells, SSc skin fibroblasts | ~0.4-fold decrease | |
| Collagen Type I | Downregulation | Hepatic stellate cells, SSc skin fibroblasts | ~0.5-fold decrease | |
| TGF-β1 | Downregulation | Rat model of liver fibrosis | ~0.6-fold decrease | |
| Smad2/3 | Inhibition of phosphorylation | General fibrosis models | - | |
| E-cadherin | Upregulation | Bleomycin-induced pulmonary fibrosis model | ~1.8-fold increase | |
| Vimentin | Downregulation | Bleomycin-induced pulmonary fibrosis model | ~0.5-fold decrease |
Table 4: Modulation of Neuroprotection-Related Gene Expression by this compound
| Gene/Protein | Effect of this compound | Cell Type/Condition | Illustrative Fold Change | Reference |
| BDNF | Upregulation | P. gingivalis-infected mice brain | ~2.2-fold increase | |
| NGF | Upregulation | P. gingivalis-infected mice brain | ~1.9-fold increase | |
| Nrf2 | Upregulation and nuclear translocation | MPTP-treated mice | ~2.5-fold increase | |
| HO-1 | Upregulation | Ischemia/reperfusion injury models | ~3-fold increase | |
| BACE1 | Downregulation | SH-SY5Y-APPsw cells, 5xFAD mice retina | ~0.6-fold decrease | |
| ADAM10 | Upregulation | SH-SY5Y-APPsw cells | ~1.7-fold increase |
Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type, tissue, and experimental goals.
RNA Isolation and Quantification
This protocol outlines the extraction of total RNA from cultured cells treated with this compound.
Caption: General workflow for total RNA isolation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol® reagent or similar lysis solution
-
Isopropanol (B130326), 100%
-
Ethanol, 75% (in nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes, nuclease-free
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional, for quality assessment)
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
Cell Harvest: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Cell Lysis: Add 1 mL of TRIzol® reagent per 10 cm² of culture plate area. Lyse the cells by repeatedly pipetting the solution over the cell monolayer.
-
Homogenization: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes to permit the complete dissociation of nucleoprotein complexes.
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol® used. Mix gently and incubate at room temperature for 10 minutes.
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully discard the supernatant.
-
Drying and Resuspension: Air-dry the RNA pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity (RIN value) using an Agilent Bioanalyzer.
Quantitative Real-Time PCR (qPCR)
This protocol describes the quantification of specific gene expression changes using a two-step RT-qPCR method.
Caption: Workflow for quantitative real-time PCR (qPCR).
Materials:
-
Total RNA (from Protocol 1)
-
Reverse transcription kit (e.g., with M-MLV or SuperScript™ reverse transcriptase)
-
Oligo(dT) primers and/or random hexamers
-
dNTPs
-
RNase inhibitor
-
SYBR® Green or TaqMan® qPCR master mix
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument
Protocol:
A. Reverse Transcription (cDNA Synthesis):
-
Prepare a reaction mixture containing 1-2 µg of total RNA, oligo(dT) primers or random hexamers, and nuclease-free water.
-
Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.
-
Add the reverse transcription master mix containing reverse transcriptase, dNTPs, and RNase inhibitor.
-
Incubate according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 50°C for 50 minutes, followed by enzyme inactivation at 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C.
B. qPCR:
-
Design and validate gene-specific primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
Prepare the qPCR reaction mix in a qPCR plate or tubes. For each reaction, combine SYBR® Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Set up the qPCR instrument with the appropriate thermal cycling conditions (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
RNA Sequencing (RNA-Seq)
This protocol provides a general overview of the steps involved in preparing a library for RNA sequencing.
Caption: General workflow for RNA sequencing library preparation.
Materials:
-
High-quality total RNA (RIN > 8.0)
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq®, NEBNext®)
-
Magnetic beads for purification steps
-
PCR reagents
-
Sequencing platform
Protocol:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads to select for poly-A tailed transcripts.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces using enzymatic or chemical methods.
-
cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis: Perform bioinformatic analysis of the sequencing data, including quality control, read alignment, transcript assembly, and differential gene expression analysis.
Western Blotting
This protocol is for the analysis of protein expression levels to validate gene expression changes observed at the mRNA level.
Caption: General workflow for Western blot analysis.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the relative protein expression, normalizing to a loading control (e.g., β-actin or GAPDH).
Application Notes and Protocols for In Vitro Wound Healing Assays Using Salvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid B (Sal B), a water-soluble compound extracted from Salvia miltiorrhiza, has demonstrated significant potential in promoting wound healing.[1] In vitro studies have shown its efficacy in stimulating the proliferation and migration of key cell types involved in the healing process, such as fibroblasts and keratinocytes.[2][3] Furthermore, Sal B has been observed to modulate crucial signaling pathways associated with tissue regeneration and extracellular matrix remodeling.[4][5] These application notes provide detailed protocols for utilizing Sal B in common in vitro wound healing assays, along with expected outcomes and an overview of its mechanism of action.
Principle of the Assays
The in vitro wound healing assays described herein are fundamental tools for assessing the effects of compounds on cell migration and proliferation, which are critical stages of wound repair. The Scratch (Wound Healing) Assay creates a cell-free gap in a confluent monolayer of cells, mimicking a wound. The rate of closure of this "scratch" is monitored to quantify cell migration. The Transwell Migration Assay evaluates the chemotactic response of cells, measuring their ability to move through a porous membrane towards a chemoattractant, which can be Sal B or a growth factor.
Data Presentation
The following tables summarize quantitative data from studies on the effects of this compound on fibroblast and keratinocyte migration and proliferation.
Table 1: Effect of this compound on Human Gingival Fibroblast Migration (Scratch Assay) [1][6]
| This compound Concentration | % Wound Closure (24 hours) | % Wound Closure (48 hours) | % Wound Closure (72 hours) |
| Control (0 µg/mL) | 20.41% | 92.35% | 99.40% |
| 25 µg/mL | 56.89% | 94.72% | 99.49% |
| 50 µg/mL | 51.63% | 83.09% | 98.42% |
| 75 µg/mL | 16.72% | 26.50% | 42.09% |
Table 2: Effect of this compound on HaCaT Keratinocyte Proliferation (EdU Assay) [7]
| This compound Concentration | Proliferation Rate (% of Control) |
| Control (0 µM) | 100% |
| 12.5 µM | No significant change |
| 25 µM | No significant change |
| 50 µM | Increased proliferation |
Experimental Protocols
Scratch (Wound Healing) Assay
This protocol details the steps to assess the effect of this compound on the migration of fibroblasts or keratinocytes.
Materials:
-
Human fibroblasts (e.g., human gingival fibroblasts) or keratinocytes (e.g., HaCaT)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed fibroblasts or keratinocytes into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once cells reach confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch down the center of the cell monolayer. A gentle and consistent pressure should be applied to ensure a clean, cell-free gap.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium (with or without serum, depending on the experimental design) containing various concentrations of this compound (e.g., 25, 50, 75 µg/mL) to the respective wells.[2][8] A vehicle control (medium with the same solvent concentration used for Sal B) should be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well at designated locations (time 0). Continue to capture images at regular intervals (e.g., 12, 24, 48, and 72 hours).
-
Data Analysis: The area of the scratch at each time point can be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as follows: % Wound Closure = [ (Area at time 0 - Area at time x) / Area at time 0 ] * 100
Transwell Migration Assay
This protocol is for evaluating the chemotactic effect of this compound on cell migration.
Materials:
-
Human fibroblasts or keratinocytes
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with a serum-free medium to starve the cells.
-
Assay Setup: In the lower chamber of the 24-well plate, add complete medium (containing a chemoattractant like FBS) or medium with a specific concentration of this compound.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium. Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution for 10-20 minutes. Subsequently, stain the cells with a staining solution for 15-30 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of stained, migrated cells in several random fields of view for each insert using a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Mechanism of Action
This compound influences multiple signaling pathways to promote wound healing. Its effects include promoting cell proliferation and migration, as well as modulating inflammation and extracellular matrix deposition.
-
PI3K/Akt Pathway: Sal B has been shown to activate the PI3K/Akt signaling pathway, which is a key regulator of cell survival, proliferation, and migration.[9]
-
TGF-β/SMAD Pathway: Sal B can inhibit the TGF-β1/SMAD signaling pathway.[5][10] This is significant as TGF-β1 is a potent profibrotic cytokine, and its inhibition can reduce scar formation. Sal B has been shown to downregulate the expression of α-SMA, fibronectin, and collagen III induced by TGF-β1.[5]
-
Modulation of Growth Factors: Studies indicate that Sal B can increase the levels of crucial growth factors for wound healing, such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[11]
Visualizations
Caption: Workflow for assessing this compound in wound healing assays.
Caption: Key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Wound Healing Activity of this compound on In Vitro Experimental Model - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound attenuates inflammation and prevent pathologic fibrosis by inhibiting CD36-mediated activation of the PI3K-Akt signaling pathway in frozen shoulder [frontiersin.org]
- 5. This compound inhibits myofibroblast differentiation and extracellular matrix accumulation in nasal polyp fibroblasts via the TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Significantly Suppresses the Migration of Melanoma Cells via Direct Interaction with β-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Wound Healing Activity of this compound on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates inflammation and prevent pathologic fibrosis by inhibiting CD36-mediated activation of the PI3K-Akt signaling pathway in frozen shoulder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibitory effect of this compound on TGF-β1-induced proliferation and differentiation in lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Salvianolic Acid B: A Potent Inducer of Apoptosis for Research and Drug Development
Application Notes and Protocols for Flow Cytometry Analysis
Introduction
Salvianolic acid B (Sal B) is a bioactive polyphenolic compound extracted from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen). Emerging research has highlighted its potential as an anti-cancer agent due to its ability to selectively induce apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze and quantify apoptosis induced by this compound.
This compound has been shown to trigger apoptosis through multiple signaling pathways, making it a promising candidate for further investigation in oncology.[1][3] This document outlines the detailed protocols for assessing Sal B-induced apoptosis using the Annexin V/Propidium Iodide (PI) assay, presenting quantitative data from various studies, and illustrating the key signaling pathways involved.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been demonstrated across a range of cancer cell lines in a dose- and time-dependent manner. The following tables summarize the quantitative data obtained from flow cytometry analysis in various studies.
| Cell Line | Concentration of Sal B (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Early + Late) (%) |
| MCF-7 (Breast Cancer) | 25 | 48 | Data not explicitly quantified in the provided search results. However, a dose-dependent increase in apoptosis was observed.[4][5] |
| 50 | 48 | Dose-dependent increase in apoptosis observed.[4][5] | |
| 100 | 48 | Dose-dependent increase in apoptosis observed.[4][5] | |
| 200 | 48 | Dose-dependent increase in apoptosis observed.[4][5] | |
| U87 (Glioma) | 1 | 24 | 9.8% (approx.) |
| 10 | 24 | 18.7% (approx.) | |
| 50 | 24 | 37.6% (approx.) | |
| 100 | 24 | 52.1% (approx.) | |
| A549 (Non-small cell lung cancer) | 25 | 24 | Increased apoptosis observed compared to control.[6] |
| 50 | 24 | Further increased apoptosis observed.[6] | |
| 100 | 24 | Significant increase in apoptosis.[6] | |
| HXO-RB44 (Retinoblastoma) | 400 µg/mL | 48 | 15.2 ± 1.8 |
| 700 µg/mL | 48 | 25.8 ± 2.3 | |
| 1000 µg/mL | 48 | 38.6 ± 2.9 | |
| RAW264.7 (Macrophage) (Cholesterol Crystal-Induced) | 100 | 24 | 23.20 ± 0.71 |
| 150 | 24 | 18.95 ± 1.13 | |
| 200 | 24 | 13.33 ± 0.51 |
Experimental Protocols
Principle of Annexin V and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live cells. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Materials
-
This compound (powder, to be dissolved in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Plate the cells of interest (e.g., MCF-7, U87, A549) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM). A vehicle control (medium with the same concentration of DMSO used for the highest Sal B concentration) should always be included.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.
-
Suspension cells: Gently collect the cells by centrifugation.
-
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellets once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellets in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Signaling Pathways and Visualizations
This compound induces apoptosis through a multi-faceted mechanism involving several key signaling pathways. The primary pathways implicated are the intrinsic (mitochondrial) pathway and the modulation of MAPKs and PI3K/Akt signaling.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for analyzing Sal B-induced apoptosis.
Intrinsic Apoptosis Pathway Induced by this compound
This compound primarily triggers the intrinsic apoptosis pathway by increasing the generation of reactive oxygen species (ROS).[7][8] This leads to mitochondrial dysfunction, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio results in the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, ultimately leading to apoptosis.[1]
Caption: Intrinsic apoptosis pathway activated by Sal B.
Modulation of MAPK and PI3K/Akt Signaling by this compound
This compound has also been shown to modulate key signaling pathways that regulate cell survival and proliferation, such as the p38 MAPK and PI3K/Akt pathways.[3][7] In many cancer cells, Sal B activates the pro-apoptotic p38 MAPK pathway while inhibiting the pro-survival PI3K/Akt pathway. This dual action further promotes the apoptotic process.
Caption: Sal B's modulation of MAPK and PI3K/Akt pathways.
References
- 1. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible applications of this compound against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. imrpress.com [imrpress.com]
- 6. This compound acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in Human Glioma U87 Cells Through p38-Mediated ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis in human glioma U87 cells through p38-mediated ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Therapeutic Promise of Salvianolic Acid B: A Guide to Advanced Delivery Systems
For Immediate Release
Salvianolic acid B (Sal B), a potent antioxidant and anti-inflammatory compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), holds significant promise for treating a wide range of diseases, including cardiovascular, neurological, and fibrotic conditions. However, its clinical application has been hampered by poor chemical stability, low bioavailability, and a short biological half-life. To overcome these limitations, researchers are increasingly turning to advanced drug delivery systems to enhance the targeted delivery and therapeutic efficacy of Sal B. This document provides detailed application notes and protocols for the development and evaluation of three key delivery strategies: liposomes, nanoparticles, and phospholipid complexes.
Rationale for Advanced Delivery Systems
The inherent physicochemical properties of this compound necessitate the use of carrier systems to improve its pharmacokinetic profile. Free Sal B is rapidly cleared from circulation, limiting its ability to reach target tissues in therapeutic concentrations. Encapsulation within nanosized carriers offers several advantages:
-
Improved Stability: Protects Sal B from degradation in the physiological environment.
-
Enhanced Bioavailability: Increases circulation time and facilitates absorption.
-
Targeted Delivery: Can be functionalized to accumulate in specific tissues or cells, reducing off-target effects.
-
Sustained Release: Provides a prolonged therapeutic effect.
This guide will explore the preparation and characterization of liposomes, nanoparticles, and phospholipid complexes as promising carriers for this compound.
Comparative Data of this compound Delivery Systems
The following tables summarize key quantitative data from various studies on different Sal B formulations, providing a basis for comparison and selection of the most appropriate delivery strategy for a given application.
| Formulation Type | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | ||||||
| Conventional Liposomes | Soybean Phosphatidylcholine, Cholesterol | ~150 | - | ~70 | - | [1] |
| PEGylated Liposomes | Soybean Phosphatidylcholine, Cholesterol, PEG-DSPE | 136.6 | - | 73.68 | - | [1] |
| Nanoparticles | ||||||
| Phospholipid Complex Loaded Nanoparticles | Sal B-Phospholipid Complex, Poloxamer 188 | ~119 | - | 80.4 | - | [2] |
| Poly(ethyl-cyanoacrylate) Nanoparticles | Poly(ethyl-cyanoacrylate), Tween 80 | < 300 | -8.38 | 98.70 | 53.3 | [3] |
| Mesoporous Silica Nanoparticles (MSNs) | Mesoporous Silica | ~110 | - | - | - | |
| Phospholipid Complexes | ||||||
| Sal B-Phospholipid Complex | This compound, Phospholipids (B1166683) | - | - | - | - | [2] |
Table 1: Physicochemical Properties of this compound Formulations.
| Formulation | Animal Model | Cmax | Tmax | AUC | Half-life (t1/2) | Relative Bioavailability (%) | Reference |
| Free Sal B | Beagle Dogs | - | - | - | - | - | [1] |
| Conventional Liposomes | Beagle Dogs | - | - | 6.7-fold increase vs. free Sal B | 5.8-fold increase vs. free Sal B | - | [1] |
| PEGylated Liposomes | Beagle Dogs | - | - | 13.3-fold increase vs. free Sal B | 17.5-fold increase vs. free Sal B | - | [1] |
| Free Sal B | Rats | 0.9 µg/mL | 45 min | 257 µg/mLmin | - | - | [2] |
| Phospholipid Complex Nanoparticles | Rats | 3.4 µg/mL | 75 min | 664 µg/mLmin | - | 286 | [2] |
Table 2: Pharmacokinetic Parameters of this compound Formulations.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation and characterization of this compound-loaded delivery systems.
Preparation of this compound Liposomes via Reverse-Phase Evaporation
This method is suitable for encapsulating water-soluble drugs like this compound with high efficiency.
Materials:
-
This compound (Sal B)
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol (CHOL)
-
PEG-DSPE (for PEGylated liposomes)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Protocol:
-
Lipid Film Formation:
-
Dissolve SPC and CHOL (and PEG-DSPE for PEGylated liposomes) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is SPC:CHOL at 2:1. For PEGylated liposomes, include 5 mol% PEG-DSPE.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a controlled temperature (e.g., 40°C) under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of organic solvents.
-
-
Formation of Water-in-Oil Emulsion:
-
Dissolve this compound in PBS (pH 7.4) to a desired concentration.
-
Redissolve the lipid film in an organic solvent such as diethyl ether or a chloroform/methanol mixture.
-
Add the aqueous Sal B solution to the organic lipid solution.
-
Sonicate the mixture using a probe sonicator in an ice bath to form a stable water-in-oil emulsion. Sonication parameters (power, time, pulse) should be optimized.
-
-
Formation of Liposomes:
-
Return the emulsion to the rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40°C). As the solvent is removed, a viscous gel will form, which will then collapse to form a liposomal suspension.
-
-
Sizing and Purification:
-
To obtain a uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.
-
Remove unencapsulated Sal B by dialysis against PBS or by size exclusion chromatography.
-
Preparation of this compound-Phospholipid Complex and Nanoparticles
This two-step process first enhances the lipophilicity of Sal B by forming a phospholipid complex, which is then formulated into nanoparticles.
Materials:
-
This compound (Sal B)
-
Phospholipids (e.g., soy lecithin)
-
Acetic ether
-
Poloxamer 188
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Preparation of Sal B-Phospholipid Complex:
-
Dissolve Sal B and phospholipids (e.g., at a 1:2 weight ratio) in acetic ether in a round-bottom flask.
-
Stir the mixture at room temperature for approximately 2 hours until a clear solution is obtained.
-
Evaporate the acetic ether under vacuum at 45°C using a rotary evaporator.
-
Add dichloromethane to the residue and stir for 20 minutes to precipitate any free Sal B.
-
Collect the supernatant containing the Sal B-phospholipid complex and evaporate the solvent.
-
-
Preparation of Nanoparticles:
-
Dissolve the prepared Sal B-phospholipid complex in ethanol.
-
In a separate beaker, prepare an aqueous solution of a stabilizer, such as Poloxamer 188 (e.g., 1.0% w/v).
-
Quickly inject the ethanolic solution of the complex into the stirring aqueous stabilizer solution.
-
Remove the ethanol by evaporation under reduced pressure to obtain a suspension of nanoparticles.
-
Characterization of Formulations
3.3.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Dilute the liposome or nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration for measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential using an ELS instrument to assess the surface charge and stability of the formulation.
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
3.3.2. Encapsulation Efficiency and Drug Loading Determination
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Total Drug (Wt): Take a known volume of the formulation and disrupt the carriers to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol or ethanol) and sonicating.
-
Free Drug (Wf): Separate the unencapsulated Sal B from the formulation. This can be achieved by ultracentrifugation or by using centrifugal filter devices.
-
Quantification: Analyze the amount of Sal B in the total drug sample and the free drug sample using a validated HPLC method.
-
Calculation:
-
Encapsulation Efficiency (%) = [(Wt - Wf) / Wt] x 100
-
Drug Loading (%) = [(Wt - Wf) / Total weight of carrier] x 100
-
-
In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release profile of Sal B from the delivery system.
Materials:
-
Sal B formulation
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4, or a medium mimicking physiological conditions)
-
Shaking water bath or orbital shaker
-
HPLC system
Protocol:
-
Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Place a known amount of the Sal B formulation into the dialysis bag and seal both ends.
-
Immerse the sealed dialysis bag in a known volume of the release medium maintained at 37°C with constant gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of Sal B in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Biodistribution Study
This protocol outlines a typical procedure for assessing the tissue distribution of Sal B formulations in a rodent model. All animal experiments must be conducted in accordance with approved animal care and use protocols.
Materials:
-
Sal B formulation
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Homogenizer
-
UPLC-MS/MS system
Protocol:
-
Administer the Sal B formulation to the animals via the desired route (e.g., intravenous injection).
-
At predetermined time points post-administration (e.g., 0.5, 1, 4, 8, 12, 24 hours), euthanize a group of animals.
-
Collect blood samples and harvest major organs (e.g., heart, liver, spleen, lungs, kidneys, brain).
-
Weigh the harvested tissues and homogenize them in a suitable buffer.
-
Extract Sal B from the tissue homogenates and plasma samples using an appropriate protein precipitation and/or liquid-liquid extraction method.
-
Analyze the concentration of Sal B in the processed samples using a validated UPLC-MS/MS method.[1]
-
Express the results as the amount or percentage of the injected dose per gram of tissue.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for developing and evaluating Sal B delivery systems.
References
Application Notes and Protocols: Salvianolic Acid B as a Positive Control in Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvianolic acid B (Sal B) is a prominent water-soluble polyphenolic compound extracted from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1][2] Its robust antioxidant properties stem from its chemical structure, which features multiple phenolic hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[1][3] This potent free radical scavenging ability, coupled with its capacity to modulate endogenous antioxidant defense systems, makes this compound an excellent positive control for a variety of in vitro and cell-based antioxidant assays.[4][5][6]
These application notes provide detailed protocols for utilizing this compound as a positive control in DPPH, ABTS, and Cellular Antioxidant Activity (CAA) assays. Additionally, we present quantitative data on its antioxidant capacity and visualize its key signaling pathways to offer a comprehensive resource for researchers.
Data Presentation: Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified in various assays. The following table summarizes its IC50 values (the concentration required to inhibit 50% of the radical activity) from different studies, providing a comparative overview of its potency. For context, typical IC50 values for common standard antioxidants are also included.
| Antioxidant | Assay | IC50 Value | Reference Standard | Reference Standard IC50 | Source(s) |
| This compound | DPPH | 2.71 µmol/L | Rutin | 7.08 µmol/L | [Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC - NIH] |
| This compound | DPPH | IC50 of 0.43 mg/mL in dried Danshen | - | - | [(PDF) Post-Harvest Induced Production of Salvianolic Acids and Significant Promotion of Antioxidant Properties in Roots of Salvia miltiorrhiza (Danshen) - ResearchGate] |
| Ascorbic Acid (Standard) | DPPH | ~3.37 - 6.1 µg/mL | - | - | [7][8] |
| Trolox (Standard) | ABTS | ~2.93 µg/mL | - | - | [9] |
| Quercetin (Standard) | CAA | Highest CAA value among tested phenols | - | - | [10][11][12] |
Signaling Pathways Modulated by this compound
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the cellular antioxidant response.
Keap1-Nrf2 Signaling Pathway
This compound can activate the Keap1-Nrf2 pathway, a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of Sal B, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Keap1-Nrf2 pathway activation by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival and proliferation. This compound has been shown to activate this pathway, which can lead to the phosphorylation and activation of downstream targets that promote cell survival and antioxidant defenses.
References
- 1. Frontiers | Pharmacological Effects of this compound Against Oxidative Damage [frontiersin.org]
- 2. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects of this compound Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to address the poor stability of Salvianolic acid B in solution?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor stability of Salvianolic acid B (Sal B) in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and losing potency. What is happening?
A1: this compound is inherently unstable in aqueous solutions, particularly under neutral to alkaline conditions and at elevated temperatures.[1][2] The observed color change and loss of potency are likely due to its degradation. The degradation process involves the cleavage of ester bonds and the opening of the benzofuran (B130515) ring structure, leading to the formation of various degradation products.[3]
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of Sal B in solution is significantly influenced by the following factors:
-
pH: Sal B is most stable in acidic conditions (pH 2.0-5.0).[2] As the pH increases towards neutral and alkaline, its degradation rate accelerates significantly.[2]
-
Temperature: Higher temperatures promote the degradation of Sal B.[4][5] It is recommended to store Sal B solutions at refrigerated temperatures (e.g., 4°C) to minimize degradation.[2]
-
Light: Exposure to light can contribute to the degradation of phenolic compounds, and it is good practice to protect Sal B solutions from light.
-
Oxygen: The presence of oxygen can facilitate oxidative degradation. While specific studies on the direct effect of oxygen on Sal B are limited, it is a general consideration for phenolic compounds.
-
Enzymes: In biological matrices, enzymatic degradation can occur.
Q3: How can I prepare a relatively stable stock solution of this compound for my experiments?
A3: To prepare a more stable stock solution, dissolve this compound in a suitable acidic buffer (e.g., pH 3-5) instead of neutral water or phosphate-buffered saline (PBS). Prepare the solution fresh whenever possible and store it at 2-8°C, protected from light. For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Cell Culture Media
Problem: I am observing a rapid loss of this compound activity in my cell culture experiments.
Possible Cause: Standard cell culture media are typically buffered at a physiological pH of around 7.4, which is an alkaline condition that accelerates the degradation of Sal B.
Solutions:
-
pH Adjustment: While altering the pH of the culture medium is generally not advisable due to its impact on cell viability, you can minimize the exposure time of Sal B to the medium.
-
Fresh Preparation: Prepare the Sal B working solution immediately before adding it to the cell culture.
-
Encapsulation Strategies: For longer-term experiments, consider using a stabilized formulation of Sal B, such as liposomes or nanoparticles, which can protect the compound from the degrading environment of the culture medium.[1][6][7]
Issue 2: Inconsistent Results in Biological Assays
Problem: I am getting variable and non-reproducible results in my biological assays with this compound.
Possible Cause: The inconsistency may be due to the variable degradation of Sal B in your experimental setup. The time between solution preparation and the assay, as well as storage conditions, can significantly impact the actual concentration of active Sal B.
Solutions:
-
Standardized Solution Preparation: Implement a strict and consistent protocol for preparing and handling your Sal B solutions. This includes using the same buffer, temperature, and storage time for all experiments.
-
Stability-Indicating Analytical Method: Use an analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of Sal B in your solutions before and during your experiments to account for any degradation.[8][9]
-
Use of Stabilized Formulations: Employing stabilized formulations like cyclodextrin (B1172386) complexes or nanoformulations can provide a more consistent and sustained release of Sal B, leading to more reproducible results.
Quantitative Data on this compound Stability
The following tables summarize the quantitative data on the stability of this compound under different conditions.
Table 1: Effect of pH on the Stability of this compound
| pH | Remaining this compound (%) after 30 hours | Reference |
| 1.5 | >95% | [2] |
| 3.0 | >95% | [2] |
| 5.0 | >95% | [2] |
| 7.0 | Significantly decreased | [2] |
| 9.0 | Rapidly degraded | [2] |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution
| Temperature (°C) | Observation | Reference |
| 4 | Stable for at least 30 hours | [2] |
| 25 | Gradual degradation | [4] |
| 37 | Accelerated degradation | [4] |
| 65 | Significant degradation | [4] |
| 100 | Rapid degradation | [4] |
Table 3: Comparison of Stabilization Strategies for this compound
| Stabilization Method | Formulation Details | Key Findings | Reference |
| Liposomal Encapsulation | Conventional and PEGylated liposomes prepared by the film hydration method. | Encapsulation, especially into PEGylated liposomes, increased and prolonged the antihyperalgesic activity of Sal B. | [6][10] |
| Nanoparticle Formulation | Albumin nanoparticles loaded with Sal B. | Prolonged the in-vitro release of Sal B and improved its bioavailability. | [7] |
| Deep Eutectic Solvents (DESs) | Choline chloride-glycerol (molar ratio 1:2). | Sal B was more stable in DESs than in water or ethanol (B145695) solution at room temperature and high temperatures. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method.[10]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., P90G)
-
Cholesterol
-
Physiological saline (0.9% w/v NaCl)
-
Rotary evaporator
-
Mechanical stirrer
-
Water bath
Procedure:
-
Dissolve phosphatidylcholine and cholesterol in dichloromethane in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Hydrate the dry lipid film by adding a physiological saline solution containing a desired concentration of this compound.
-
Stir the dispersion using a mechanical stirrer for 30 minutes in a water bath set to a constant temperature of 38°C to form liposomes.
-
To obtain smaller and more uniform liposomes, the resulting liposome (B1194612) suspension can be further processed by sonication or extrusion.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol provides a general guideline for a stability-indicating HPLC method.[8][9]
Materials:
-
This compound solution to be analyzed
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Filter the this compound solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: A gradient elution is typically used. An example gradient could be:
-
0-10 min: 10-20% B
-
10-25 min: 20-35% B
-
25-30 min: 35-50% B
-
(Adjust the gradient as needed for optimal separation)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 288 nm
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the sample and record the chromatogram. The peak corresponding to this compound should be identified based on its retention time compared to a standard. The peak area can be used to quantify the concentration of Sal B. Degradation products will appear as separate peaks in the chromatogram.
Visualizations
This compound Degradation Pathway
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ultrasonic processing on degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound and its liposomal formulations: anti-hyperalgesic activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Loaded Albumin Nanoparticles Reduce Portal Hypertension in Cirrhotic Mice and Inhibit the Proliferation and Contraction of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the stability of this compound as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Study on application of salvianolic acids reference extract in quality control of Salvia miltiorrhiza and salvianolic acids for injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Improved stability of this compound from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming the Low Oral Bioavailability of Salvianolic Acid B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Salvianolic acid B (SalB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
The low oral bioavailability of this compound is attributed to several physicochemical and physiological factors:
-
High Hydrophilicity and Poor Lipid Solubility: SalB is a water-soluble, weakly acidic drug.[1] Its high polarity hinders its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.
-
High Molecular Weight: The relative molecular weight of SalB is 718.62, which can limit its absorption through the intestinal epithelium.[1]
-
Poor Stability: SalB is unstable in aqueous solutions, which can lead to degradation in the gastrointestinal fluid before it can be absorbed.[1][2]
-
First-Pass Metabolism: SalB undergoes significant metabolism in the liver after absorption, a phenomenon known as the first-pass effect.[3] It is rapidly metabolized into methylated products and primarily eliminated through biliary excretion.[1] Studies in rats have confirmed that SalB undergoes hepatobiliary excretion.[4]
-
Efflux by Transporters: Although not explicitly detailed in the provided results, P-glycoprotein and other efflux transporters in the intestinal wall often contribute to the low bioavailability of natural phenolic compounds by pumping them back into the intestinal lumen.
The oral bioavailability of SalB has been reported to be extremely low, with values cited as 2.3% in rats and 1.07 ± 0.43% in dogs.[2] Another study reported the oral bioavailability in rats to be around 3.9%.[5]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
Several promising strategies are being investigated to enhance the oral bioavailability of SalB. These can be broadly categorized as:
-
Advanced Drug Delivery Systems:
-
Nanoformulations: Encapsulating SalB into nanoparticles, liposomes, lipid emulsions, or microemulsions can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[1][6]
-
Phospholipid Complexes: Forming a complex of SalB with phospholipids (B1166683) can significantly increase its lipophilicity, thereby enhancing its absorption.[7][8][9][10]
-
-
Co-administration with Absorption Enhancers: Certain compounds can improve the absorption of SalB when administered together. For example, borneol has been shown to enhance the intestinal absorption of SalB in a dose-dependent manner.[11]
-
Alternative Routes of Administration: To bypass the gastrointestinal tract and first-pass metabolism, alternative delivery routes are being explored. These include pulmonary delivery via dry powder inhalers, intracorporeal implantation, and intramyocardial injection.[1]
-
Chemical Modification (Prodrugs): Altering the chemical structure of SalB to create a more lipophilic prodrug is a potential strategy.[12] This modified molecule would have better membrane permeability and, once absorbed, would be converted back to the active SalB in the body.[12]
Q3: How do nanoformulations, specifically phospholipid complexes, enhance the bioavailability of this compound?
Phospholipid complexes, often formulated into nanoparticles, improve the oral bioavailability of SalB through several mechanisms:
-
Increased Lipophilicity: By forming a complex with phospholipids, the highly water-soluble SalB becomes more lipid-soluble.[7][8][9][10] This increased lipophilicity facilitates its partitioning into the lipid bilayer of intestinal epithelial cells, enhancing absorption.
-
Protection from Degradation: The encapsulation of SalB within a nanoparticle or complex protects it from the harsh environment of the stomach and intestines, preventing its degradation before it reaches the absorption site.
-
Enhanced Permeability: The nanoparticle formulation can help to overcome the intestinal mucus barrier and can be taken up by enterocytes through various endocytic pathways, thereby increasing the overall transport of the drug into the systemic circulation.
-
Sustained Release: Nanoparticle formulations can be designed for sustained release of the drug, which can maintain a therapeutic concentration in the plasma for a longer duration.[13][14]
Troubleshooting Guides
Issue 1: Inconsistent or low enhancement of bioavailability with our nanoformulation.
-
Possible Cause 1: Suboptimal Formulation Parameters.
-
Troubleshooting: Systematically optimize the formulation parameters, such as the drug-to-carrier ratio, type of lipid or polymer used, and the particle size and surface charge of the nanoparticles. The method of preparation, such as solvent evaporation, nanoprecipitation, or high-pressure homogenization, should also be optimized.
-
-
Possible Cause 2: Poor Physical Stability of the Formulation.
-
Troubleshooting: Characterize the physical stability of your nanoformulation over time and under different storage conditions. Look for signs of aggregation, precipitation, or drug leakage. Consider adding stabilizers or cryoprotectants if preparing a solid dosage form.
-
-
Possible Cause 3: Inaccurate In Vivo Experimental Design.
-
Troubleshooting: Ensure the animal model, dosing regimen, and blood sampling schedule are appropriate for the pharmacokinetic profile of SalB and its formulation. Use a sufficient number of animals to achieve statistical power. Include a control group receiving free SalB to accurately calculate the relative bioavailability.
-
Issue 2: Difficulty in preparing a stable this compound-phospholipid complex.
-
Possible Cause 1: Incorrect Stoichiometric Ratio.
-
Troubleshooting: The molar ratio of SalB to phospholipid is crucial for complex formation. Experiment with different molar ratios (e.g., 1:1, 1:2) to find the optimal ratio that results in the highest complexation efficiency and stability.
-
-
Possible Cause 2: Inappropriate Solvent System.
-
Troubleshooting: The choice of solvent for dissolving SalB and the phospholipid is important. A solvent in which both components are soluble is required. Absolute ethanol (B145695) is often a good starting point.[10] Ensure complete dissolution before proceeding with the complex formation step.
-
-
Possible Cause 3: Incomplete Removal of Solvent.
-
Troubleshooting: Residual solvent can affect the stability and physicochemical properties of the complex. Use an efficient method for solvent removal, such as rotary evaporation followed by vacuum drying, to ensure the complete removal of the solvent.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and the enhancement of its oral bioavailability using different strategies.
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models
| Animal Model | Route of Administration | Dose | Cmax (ng/mL) | AUC (ng/mL·h) | Oral Bioavailability (%) | Reference |
| Rats | Oral | 500 mg/kg | - | 582 ± 222 (min·µg/mL) | 2.3 | [2] |
| Dogs | Oral | 180 mg/kg | - | 1680 ± 670 | 1.07 ± 0.43 | [2] |
| Rats | Oral | 50 mg/kg | - | - | 3.9 | [5] |
| Rats | Oral | 500 mg/kg | 900 ± 140 | 257 (µg/mL·min) | - | [7][8] |
Table 2: Enhancement of this compound Oral Bioavailability with a Phospholipid Complex Nanoparticle Formulation in Rats
| Formulation | Dose (equivalent to SalB) | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL·min) | Relative Bioavailability (%) | Reference |
| This compound | 500 mg/kg | 0.9 ± 0.14 | 45 | 257 | 100 | [7][8][9] |
| Phospholipid Complex Nanoparticles | 450 mg/kg | 3.4 ± 0.28 | 75 | 664 | 286 | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex
This protocol is based on the methodology described by Peng et al. (2008).[7][8][9][10]
Materials:
-
This compound
-
Phospholipid (e.g., soy lecithin (B1663433) or a specific phosphatidylcholine)
-
Absolute ethanol
-
Rotary evaporator
-
Vacuum dryer
Procedure:
-
Dissolution: Dissolve a specific molar ratio of this compound and phospholipid (e.g., 1:1 or 1:2) in a sufficient volume of absolute ethanol in a round-bottom flask.
-
Stirring: Stir the solution at room temperature for a specified period (e.g., 2-4 hours) to ensure complete interaction and complex formation.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting complex in a vacuum dryer overnight to remove any residual solvent.
-
Characterization: The formation of the complex should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Infrared (IR) spectroscopy.
Protocol 2: Preparation of this compound-Phospholipid Complex Loaded Nanoparticles
This protocol is a continuation of Protocol 1, based on the methodology described by Peng et al. (2008).[7][8][9]
Materials:
-
This compound-phospholipid complex (from Protocol 1)
-
Polymeric matrix material (e.g., PLGA, chitosan)
-
Surfactant/stabilizer (e.g., Poloxamer 188, PVA)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Aqueous phase (e.g., deionized water)
-
Homogenizer or sonicator
Procedure (Emulsion-Solvent Evaporation Method):
-
Organic Phase Preparation: Dissolve the this compound-phospholipid complex and the chosen polymer in an organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant/stabilizer in the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation or ultracentrifugation.
-
Washing: Wash the collected nanoparticles with deionized water to remove any unentrapped drug and excess surfactant.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Visualizations
Caption: Experimental workflow for the preparation of this compound-phospholipid complex loaded nanoparticles.
Caption: Simplified diagram of the Akt/mTOR signaling pathway, which can be inhibited by this compound.[2][15][16]
References
- 1. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes [mdpi.com]
- 2. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Effects of this compound Against Oxidative Damage [frontiersin.org]
- 4. Determination and pharmacokinetic analysis of this compound in rat blood and bile by microdialysis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound in fibrosis treatment: a comprehensive review [frontiersin.org]
- 6. Prescription Optimization and Oral Bioavailability Study of Salvianolic Acid Extracts W/O/W Multiple Emulsion [jstage.jst.go.jp]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Enhanced oral bioavailability of this compound by phospholipid complex loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 13. Chemopreventive efficacy of this compound phospholipid complex loaded nanoparticles against experimental oral carcinogenesis: implication of sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemopreventive efficacy of this compound phospholipid complex loaded nanoparticles against experimental oral carcinogenesis: implication of sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
Optimizing storage conditions to prevent Salvianolic acid B degradation.
This technical support center provides guidance on the optimal storage and handling of Salvianolic acid B (Sal B) to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: this compound is susceptible to degradation, primarily due to its chemical structure which includes ester bonds and a five-membered ring, making it prone to hydrolysis and ring-opening reactions.[1] This instability is particularly pronounced in aqueous solutions.[2][3]
Q2: How should I store solid this compound?
A2: Solid this compound is relatively stable. For long-term storage, it is recommended to keep it at -20°C. When packaged in aluminum foil bags to protect from light and humidity, it can be stable for up to 6 months under accelerated conditions (40°C, 75% relative humidity).[4][5] However, degradation can occur under conditions of high heat (60°C) or high humidity (75% or 92.5% RH).[4][5]
Q3: What are the best practices for preparing and storing this compound solutions?
A3: Due to its poor stability in water, it is highly recommended to prepare aqueous solutions of this compound fresh on the day of use.[2][3] If short-term storage is unavoidable, store the solution at 4°C for no longer than 30 hours.[6] Decomposition occurs at room temperature (25°C) and is accelerated at higher temperatures (37°C, 65°C, and 100°C).[6]
Q4: How does pH affect the stability of this compound in solution?
A4: The degradation of this compound is pH-dependent. It is relatively stable in acidic conditions (pH 1.5, 3.0, and 5.0) for up to 30 hours.[6] However, its stability decreases as the pH becomes neutral or alkaline.
Q5: What are the known degradation products of this compound?
A5: The degradation of this compound is thought to be a consecutive two-step reaction. The intermediate products are likely a mixture of lithospermic acid and danshensu (B613839) [3-(3,4-dihydroxyphenyl) lactic acid], and the final products are suggested to be a mixture of danshensu and salvianolic acid A.[7] Other identified degradation products include caffeic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound in stock or working solutions. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly (see FAQs) and test its purity via HPLC before use. |
| Unexpected peaks in HPLC chromatogram. | Presence of degradation products. | Compare the chromatogram with a fresh, high-purity standard of this compound. Identify known degradation products by their retention times if standards are available. Optimize storage and handling to minimize degradation. |
| Low biological activity observed in cell-based assays. | Loss of active this compound due to degradation in the culture medium. | Minimize the incubation time of this compound with cells. Prepare fresh treatment media immediately before application. Consider the pH of your culture medium. |
| Precipitation observed when preparing solutions. | Poor solubility in the chosen solvent. | This compound is water-soluble. If precipitation occurs, gentle heating and/or sonication can aid dissolution. Ensure the final concentration is within its solubility limits. |
Data on this compound Stability
Table 1: Stability of Solid this compound under Different Conditions
| Condition | Packaging | Duration | Stability |
| 40°C, 75% RH | Aluminum foil bag | 6 months | Stable[4][5] |
| 60°C | Open exposure | - | Degradation observed[4][5] |
| 75% or 92.5% RH | Open exposure | - | Degradation observed[4][5] |
Table 2: Stability of this compound in Aqueous Solution at Different Temperatures
| Temperature | Duration | Stability |
| 4°C | 30 hours | Stable[6] |
| 25°C | - | Decomposition occurs[6] |
| 37°C, 65°C, 100°C | - | Enhanced decomposition[6] |
Table 3: Stability of this compound in Buffered Aqueous Solutions at Different pH
| pH | Duration | Stability |
| 1.5, 3.0, 5.0 | 30 hours | Stable[6] |
| Neutral to Alkaline | - | Decreased stability[6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and monitor its degradation.
Materials:
-
This compound standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or Acetic acid (analytical grade)
-
Ultrapure water
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the experimental sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system as described in Protocol 1
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at a controlled temperature for a defined period.
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a defined period.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound to high temperature (e.g., 60°C) for a defined period.
-
Dissolve the sample and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light.
-
Analyze by HPLC at different time points.
-
Visualizations
Caption: Experimental workflow for handling and analyzing this compound.
Caption: Proposed degradation pathway of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC determination and pharmacokinetic studies of this compound in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract. | Semantic Scholar [semanticscholar.org]
- 3. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC determination and pharmacokinetic studies of this compound in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and identification of degradation products of salvianolic acid A by NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of this compound in the radix of Salvia miltiorrhiza Bge. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Salvianolic Acid B
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Salvianolic acid B (SalB), a compound known for its therapeutic potential but also for its limited aqueous solubility and stability.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound is a weakly acidic drug with inherently poor water solubility.[1] Its stability in aqueous solutions is also a significant concern, as it can degrade, particularly at neutral or alkaline pH and at elevated temperatures.[2][3]
Q2: What is the approximate solubility of this compound in common solvents?
The solubility of this compound can vary depending on the solvent and conditions. Here is a summary of reported solubility data:
| Solvent | Approximate Solubility | Reference |
| Water | Poorly soluble | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [4] |
| H₂O (with ultrasonic and pH adjustment to 3 with HCl) | 50 mg/mL (69.58 mM) | [2] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (34.79 mM) | [2] |
| Ethanol | ~10 mg/mL | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
Q3: How does pH affect the solubility and stability of this compound?
This compound is more stable in acidic conditions. As the pH increases towards neutral and alkaline, its stability decreases.[2] For instance, it is reported to be stable for 30 hours in buffered phosphate (B84403) aqueous solutions at pH 1.5, 3.0, and 5.0.[2] Therefore, adjusting the pH of your aqueous solution to the acidic range can improve both its solubility and stability.
Troubleshooting Guides
This section provides detailed methodologies for common techniques used to improve the aqueous solubility of this compound.
pH Adjustment
Adjusting the pH of the aqueous solution to an acidic range is a straightforward method to enhance the solubility of this compound.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
Preparation of Aqueous Buffer: Prepare a series of aqueous buffers with varying pH values (e.g., pH 3, 4, 5, 6, and 7).
-
Solubility Determination:
-
Add an excess amount of this compound to each buffer solution.
-
Sonicate the mixtures for a set period (e.g., 30 minutes) to facilitate dissolution.
-
Stir the solutions at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC.
-
Troubleshooting:
-
Precipitation occurs after dilution: This may happen if the pH of the final solution is not sufficiently acidic. Ensure the final pH of your working solution is maintained in the acidic range.
-
Degradation of the compound: Avoid prolonged exposure to high temperatures and neutral or alkaline pH. Prepare fresh solutions and store them at 4°C for short-term use.[2]
Co-solvency
The use of co-solvents can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.
Experimental Protocol:
-
Co-solvent Screening: Select a range of pharmaceutically acceptable co-solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) 400.
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40%, and 50% v/v).
-
Solubility Determination:
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow the same procedure for sonication, equilibration, and analysis as described in the pH adjustment protocol.
-
Troubleshooting:
-
Drug precipitation upon dilution: When diluting a co-solvent formulation with an aqueous medium, the solubility of the drug may decrease, leading to precipitation. It is crucial to determine the dilution capacity of the formulation.
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.
Experimental Protocol (Kneading Method):
-
Molar Ratio Selection: Determine the molar ratio of this compound to β-cyclodextrin (or its derivatives like HP-β-CD) to be tested (e.g., 1:1, 1:2).
-
Kneading Process:
-
Accurately weigh the this compound and β-cyclodextrin.
-
Place the powders in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Knead the paste for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Solubility Determination: Disperse the prepared inclusion complex in water and determine the concentration of dissolved this compound as previously described.
Troubleshooting:
-
Low complexation efficiency: The choice of cyclodextrin and the preparation method can significantly impact the efficiency of inclusion complex formation. Consider screening different types of cyclodextrins and preparation methods (e.g., co-evaporation, freeze-drying).
Diagram of Cyclodextrin Inclusion Complex Formation
Caption: Workflow for forming a this compound-cyclodextrin inclusion complex.
Formulation as Nanoparticles
Encapsulating this compound into nanoparticles can improve its solubility, stability, and bioavailability.
Experimental Protocol (Emulsion Evaporation-Solidification for Gelatin Nanoparticles):
-
Aqueous Phase Preparation: Dissolve gelatin in deionized water at an elevated temperature (e.g., 40°C). Add this compound to this solution.
-
Organic Phase Preparation: Prepare an organic solution (e.g., ethyl acetate).
-
Emulsification: Add the aqueous phase to the organic phase under continuous stirring to form a water-in-oil (W/O) emulsion.
-
Solidification: Cool the emulsion rapidly in an ice bath to solidify the gelatin nanoparticles.
-
Purification: Wash the nanoparticles with an excess of a non-solvent (e.g., acetone) and collect them by centrifugation.
-
Drying: Lyophilize the purified nanoparticles to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and in vitro release profile.
Troubleshooting:
-
Large or aggregated particles: Optimize the stirring speed, surfactant concentration, and the ratio of aqueous to organic phase during emulsification.
-
Low drug encapsulation efficiency: Adjust the initial drug concentration and the polymer concentration. The solubility of the drug in the dispersed phase is a critical factor.
Diagram of Nanoparticle Formulation Workflow
Caption: General workflow for the preparation of this compound-loaded nanoparticles.
Formulation as Liposomes
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, thereby improving their solubility and delivery.
Experimental Protocol (Thin-Film Hydration Method):
-
Lipid Film Formation: Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated drug by methods such as dialysis or gel filtration.
-
Characterization: Characterize the liposomes for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Troubleshooting:
-
Low encapsulation efficiency: For hydrophilic drugs like this compound, the encapsulation efficiency can be low. To improve this, consider using a remote loading method or optimizing the lipid composition.
-
Instability during storage: Liposomes can be prone to aggregation or fusion. Store them at 4°C and avoid freezing. The inclusion of PEGylated lipids can improve their stability.[5][6]
Diagram of Liposome (B1194612) Formulation and Cellular Uptake
Caption: Process of this compound-loaded liposome preparation and cellular uptake.
References
- 1. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound and its liposomal formulations: anti-hyperalgesic activity in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing dosage and treatment duration for in vivo Salvianolic acid B studies.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Salvianolic acid B (Sal B) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing dosage and treatment duration for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical dosage range for this compound in preclinical in vivo studies?
A1: The dosage of this compound can vary significantly depending on the animal model, administration route, and the specific disease being investigated. Generally, reported dosages fall within the following ranges:
-
Intraperitoneal (i.p.) injection: 3–80 mg/kg in rats and mice.[1] For example, in studies of radiation-induced damage in mice, doses of 5, 12.5, and 20 mg/kg have been used.[2]
-
Intravenous (i.v.) injection: 1.6–100 mg/kg in rats.[3][4][5] Pharmacokinetic studies in rats have utilized doses of 1.6, 3.2, and 6.4 mg/kg.[3]
-
Intragastric (i.g.) administration (gavage): 15–80 mg/kg in rats.[1] Due to low oral bioavailability (around 2.3% in rats), higher doses are often required for gavage administration compared to parenteral routes.[1][4][5]
-
Inhalation: In studies on fine particulate matter-induced airway inflammation in mice, nebulized concentrations of 2.5, 7.5, and 15 mg/mL resulted in actual inhaled doses of approximately 0.3, 0.9, and 1.8 mg/kg.[6]
It is crucial to perform a literature search for your specific research area to determine an appropriate starting dose and conduct pilot studies to establish the optimal dose for your experimental model.
Q2: What is the recommended treatment duration for in vivo this compound studies?
A2: Treatment duration is highly dependent on the disease model and the study's objectives. It can range from a single dose for acute conditions to several weeks or months for chronic diseases. For instance, in a rat model of rheumatoid arthritis, this compound was administered for 28 days.[7] In studies of γ-radiation-induced damage in mice, treatment was given daily for 14 days post-irradiation.[2]
Q3: What are the common administration routes for this compound in animal studies?
A3: The most common administration routes are intravenous (i.v.), intraperitoneal (i.p.), and oral gavage (intragastric, i.g.). The choice of route depends on the desired pharmacokinetic profile and the experimental model. Intravenous and intraperitoneal injections lead to higher bioavailability compared to oral administration.[1][4][5]
Q4: What are the main challenges associated with the in vivo use of this compound?
A4: The primary challenges are its low bioavailability and poor stability.[1][8] this compound is susceptible to degradation, particularly in aqueous solutions at neutral or alkaline pH and at elevated temperatures. This can impact the consistency and reproducibility of experimental results. Its low oral bioavailability necessitates higher doses for gavage administration.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | Poor solubility in aqueous buffers. | Prepare a stock solution in an organic solvent like DMSO or ethanol (B145695) (solubility is approximately 20 mg/mL in DMSO and 10 mg/mL in ethanol). For administration, further dilute the stock solution in sterile saline or PBS. Ensure the final concentration of the organic solvent is low and consistent across all experimental groups to avoid solvent-induced toxicity. Always prepare fresh solutions before use. |
| Inconsistent or lack of therapeutic effect | - Degradation of this compound: It is unstable in solution. - Low bioavailability: Particularly with oral administration. - Inadequate dosage: The dose may be too low for the specific model. | - Prepare solutions fresh before each administration. Protect solutions from light and heat. - Consider using a parenteral route (i.p. or i.v.) for higher and more consistent systemic exposure. - Conduct a dose-response study to determine the optimal effective dose for your model. |
| Observed toxicity or adverse effects in animals | - High dosage: The administered dose may be approaching toxic levels. - Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) in the final injection volume may be too high. | - Reduce the dosage of this compound. - Decrease the concentration of the organic solvent in the final administered volume. Ensure the solvent concentration is below reported toxic levels for the specific animal model. |
| Difficulty in dissolving this compound | Intrinsic low water solubility. | Use a co-solvent system. For example, dissolve this compound in a small amount of DMSO first, and then slowly add sterile saline or PBS while vortexing to achieve the desired final concentration. Warming the solution slightly may aid dissolution, but be cautious of potential degradation at higher temperatures. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Administration Route | Dosage Range | Disease/Condition Studied | Reference |
| Rat | Intraperitoneal (i.p.) | 3 - 40 mg/kg | Anti-inflammatory effects | [1] |
| Rat | Intragastric (i.g.) | 15 - 80 mg/kg | Anti-inflammatory effects | [1] |
| Mouse | Intraperitoneal (i.p.) | 80 mg/kg | Anti-cancer | [1] |
| Rat | Intravenous (i.v.) | 1.6, 3.2, 6.4 mg/kg | Pharmacokinetics | [3] |
| Rat | Intravenous (i.v.) | 100 mg/kg | Bioavailability | [4][5] |
| Rat | Oral (p.o.) | 500 mg/kg | Bioavailability | [4][5] |
| Mouse | Intraperitoneal (i.p.) | 5, 12.5, 20 mg/kg | Radiation-induced damage | [2] |
| Rat | Intraperitoneal (i.p.) | 20, 40 mg/kg | Rheumatoid Arthritis | [7] |
| Mouse | Inhalation | ~0.3, 0.9, 1.8 mg/kg | Airway inflammation | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection in Mice
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 27-30 gauge needles
-
-
Preparation of Stock Solution (e.g., 20 mg/mL):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 20 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short periods, but fresh preparation is recommended.
-
-
Preparation of Working Solution (e.g., for a 10 mg/kg dose):
-
Calculate the total volume of working solution needed for your cohort of animals.
-
For a 10 mg/kg dose in a 25 g mouse, the mouse will receive 0.25 mg of this compound.
-
Assuming an injection volume of 100 µL (0.1 mL), the concentration of the working solution should be 2.5 mg/mL.
-
To prepare 1 mL of the working solution, dilute 125 µL of the 20 mg/mL stock solution with 875 µL of sterile PBS or saline. This results in a final DMSO concentration of 12.5%, which is generally well-tolerated for i.p. injections in mice.
-
Vortex the working solution well before drawing it into the syringe.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle and inject the calculated volume of the working solution.
-
Protocol 2: Preparation and Administration of this compound for Intravenous (i.v.) Injection in Rats
-
Materials:
-
This compound (powder)
-
Sterile 0.9% saline
-
pH meter and adjustment solutions (e.g., HCl, NaOH) if necessary
-
Sterile filters (0.22 µm)
-
Syringes (1 mL) with appropriate gauge needles for tail vein injection
-
-
Preparation of Injection Solution (e.g., 2 mg/mL):
-
This compound has some solubility in saline. For lower concentrations, direct dissolution may be possible.
-
Weigh the required amount of this compound and dissolve it in sterile 0.9% saline.
-
Gently warm the solution and vortex to aid dissolution.
-
Check the pH of the solution and adjust to near physiological pH (7.2-7.4) if necessary, as some formulations may be acidic.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
For higher concentrations where solubility in saline is an issue, a similar method to the i.p. protocol can be used, with a stock solution in a minimal amount of a biocompatible solvent like DMSO, followed by dilution in saline. The final concentration of the organic solvent should be kept to an absolute minimum for i.v. injections.
-
-
Administration:
-
Properly restrain the rat and warm the tail to dilate the lateral tail veins.
-
Inject the calculated volume of the sterile this compound solution slowly into the tail vein.
-
Signaling Pathways and Visualizations
This compound exerts its therapeutic effects by modulating several key signaling pathways. Below are diagrams illustrating the main mechanisms of action.
Nrf2/Keap1 Signaling Pathway
This compound is known to activate the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.[8][9]
PI3K/Akt Signaling Pathway
This compound has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Activation of this pathway can lead to the inhibition of apoptosis and promotion of angiogenesis.[10][11][12]
NF-κB Signaling Pathway
This compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the phosphorylation of IκBα, which leads to the retention of the NF-κB p65 subunit in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory cytokines.[7][13]
References
- 1. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 4. Pharmacokinetics of salvianolic acids after intravenous injection, with and without Panax quinquefolium protopanaxadiol saponins, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of this compound in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhalation of this compound Prevents Fine Particulate Matter-Induced Acute Airway Inflammation and Oxidative Stress by Downregulating the LTR4/MyD88/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Effects of this compound Against Oxidative Damage [frontiersin.org]
- 9. Protective Effects of Sal B on Oxidative Stress-Induced Aging by Regulating the Keap1/Nrf2 Signaling Pathway in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Prevents Iodinated Contrast Media-Induced Acute Renal Injury in Rats via the PI3K/Akt/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial Salvianolic acid B.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges researchers, scientists, and drug development professionals face due to batch-to-batch variability of commercial Salvianolic acid B (SalB).
Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise from the variability of commercial this compound batches.
Question: My experimental results are inconsistent across different batches of this compound. How can I troubleshoot this?
Answer:
Inconsistent results are a frequent challenge stemming from the inherent variability in natural product sourcing and the chemical instability of this compound. Follow this step-by-step guide to identify the source of the variability.
Step 1: Verify the Purity and Integrity of Each Batch
The first step is to confirm the purity and integrity of the SalB batches you are using.
-
Action: Perform High-Performance Liquid Chromatography (HPLC) analysis on each batch.
-
Purpose: To quantify the percentage of this compound and to detect the presence of impurities or degradation products.
-
Interpretation:
-
Consistent Purity: If all batches show similar high purity (e.g., >95%) with minimal impurities, the issue might lie in other experimental parameters.
-
Variable Purity: Significant differences in purity or the presence of unknown peaks suggest that batch quality is the primary source of inconsistency. Contact your supplier and provide them with the chromatograms.
-
Step 2: Assess Compound Stability in Your Experimental Conditions
This compound is susceptible to degradation under various conditions.
-
Action: Conduct a stability study of SalB in your specific experimental solvent and conditions (e.g., temperature, pH).
-
Purpose: To determine if SalB is degrading during your experiment, leading to variable active concentrations.
-
Methodology:
-
Prepare a stock solution of SalB in your experimental buffer.
-
Incubate the solution under your experimental conditions (e.g., 37°C).
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the aliquots by HPLC to measure the concentration of SalB over time.
-
-
Interpretation: A significant decrease in SalB concentration over time indicates degradation. You may need to adjust your experimental protocol, such as preparing fresh solutions for each experiment or shortening incubation times.
Step 3: Evaluate Biological Activity Consistency
Even with similar purity, the biological activity of different batches can vary.
-
Action: Perform a simple, rapid, and reproducible bioassay to compare the activity of each batch.
-
Purpose: To directly assess if the observed experimental variability correlates with differences in the biological potency of the SalB batches.
-
Example Bioassay: A cell-free antioxidant assay (e.g., DPPH or ABTS) can be a quick indicator of activity. For cell-based experiments, a simple viability assay (e.g., MTT) on a sensitive cell line can be used.
-
Interpretation: If you observe a correlation between the batch used and the biological outcome, it confirms that the batch variability is impacting your results. It is advisable to select a single, well-characterized batch for a complete set of experiments.
Experimental Workflow for Troubleshooting Batch Variability
The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variability of this compound.
Caption: A flowchart for systematically troubleshooting inconsistent results from different batches of this compound.
Frequently Asked Questions (FAQs)
1. What are the main causes of batch-to-batch variability in commercial this compound?
The primary sources of variability include:
-
Natural Source Variation: this compound is extracted from the roots of Salvia miltiorrhiza. The concentration of active compounds in the plant can vary depending on factors like growing conditions, harvest time, and storage.[1]
-
Extraction and Purification Processes: Different manufacturers may use slightly different methods for extraction and purification, which can lead to variations in the final product's purity and impurity profile.[2]
-
Chemical Instability: this compound is inherently unstable and can degrade when exposed to high temperatures, humidity, light, and certain pH conditions.[3][4] This degradation can occur during manufacturing, shipping, or storage.
2. What should I look for in a Certificate of Analysis (CoA) from a supplier?
A comprehensive CoA should include:
-
Product Name and CAS Number: Verify that you have the correct compound (CAS 121521-90-2).[5]
-
Purity: This is typically determined by HPLC and should be clearly stated (e.g., ≥95%).[6]
-
Method of Analysis: The CoA should specify the analytical method used to determine purity (e.g., HPLC).[5]
-
Identification Data: This may include data from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the chemical structure.[5]
-
Storage Conditions: Recommended storage conditions to ensure stability.[5]
3. How should I prepare and store this compound solutions?
Proper handling and storage are critical to minimize degradation:
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[6][7]
-
Stock Solutions:
-
Aqueous Solutions: this compound has poor stability in aqueous solutions, especially at neutral or alkaline pH.[8][9] It is strongly recommended to prepare fresh aqueous working solutions for each experiment and use them immediately.[7] Do not store aqueous solutions for more than one day.[7]
4. What are the common degradation products of this compound?
Under conditions of high temperature, humidity, or non-acidic pH, this compound can degrade into several other compounds.[3][4][10] Common degradation products identified by HPLC-MS include Danshensu and lithospermic acid.[10] The presence of these degradation products can significantly alter the biological activity of your sample.
5. How can I ensure the consistency of my results when I have to switch to a new batch of this compound?
When switching to a new batch, it is crucial to perform a "batch qualification" or "bridging study":
-
Analytical Comparison: Analyze the new batch by HPLC alongside your old batch to compare the purity and impurity profiles.
-
Biological Activity Comparison: Perform a key bioassay using both the old and new batches to ensure they have comparable biological activity in your experimental system.
-
Dose-Response Curve: If the new batch shows a different potency, you may need to adjust the concentrations used in your experiments to achieve the same biological effect.
Data Presentation
Table 1: Stability of this compound Under Different Conditions
This table summarizes the stability of this compound in various conditions, highlighting its susceptibility to degradation.
| Condition | Stability | Observations | Reference(s) |
| Solid State | |||
| 40°C, 75% Relative Humidity (in foil bag) | Stable for 6 months | Protected from light and moisture, SalB is relatively stable. | [3][4] |
| 60°C (open exposure) | Degradation observed | High temperatures lead to the degradation of solid SalB. | [3][4] |
| 92.5% or 75% Relative Humidity (open exposure) | Degradation observed | High humidity causes degradation of solid SalB. | [3][4] |
| Aqueous Solution | |||
| 4°C | Stable for 30 hours | Degradation is minimal at refrigerated temperatures. | [9] |
| 25°C, 37°C, 65°C, 100°C | Temperature-dependent degradation | Decomposition occurs at room temperature and is accelerated at higher temperatures. | [9] |
| pH 1.5, 3.0, 5.0 | Stable for 30 hours | SalB is more stable in acidic aqueous solutions. | [8][9] |
| Neutral to Alkaline pH | Decreased stability | Degradation is more rapid as the pH increases from neutral. | [8][9] |
Table 2: Purity of Commercial this compound Preparations
This table provides examples of purity levels achieved through different purification methods, which are indicative of what to expect from commercial suppliers.
| Purification Method | Purity Achieved | Reference |
| High-speed counter-current chromatography | 98% | [11] |
| Macroporous adsorbent resin and chitosan (B1678972) flocculation | 85.50% | [12] |
| Microbial transformation and microsphere resin chromatography | 95% | [12] |
| Commercial Suppliers (Typical) | ≥94% to 99% | [5][6] |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
This protocol provides a general method for determining the purity of this compound.
-
Objective: To quantify the percentage of this compound in a sample and detect impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of methanol and 5% acetic acid solution in a ratio of 35:65 (v/v).[13] Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 0.17-1.7 µg/mL).[13]
-
Sample Preparation: Accurately weigh the this compound sample from the batch and dissolve it in methanol to a known concentration.
-
HPLC Conditions:
-
Column: C18
-
Mobile Phase: Methanol:5% Acetic Acid (35:65)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 281 nm[13]
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Calculate the purity as the percentage of this compound in the total sample weight.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects by modulating multiple signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
Antioxidant and Anti-inflammatory Pathways
This compound is a potent antioxidant and anti-inflammatory agent. It can scavenge reactive oxygen species (ROS) and modulate key inflammatory pathways.
Caption: this compound mitigates inflammation and oxidative stress by inhibiting the NF-κB pathway and activating the Nrf2 pathway.
Anti-Fibrotic Signaling Pathway
This compound has demonstrated anti-fibrotic effects, which are particularly relevant in cardiovascular and liver disease models. A key pathway involved is the TGF-β/Smad signaling cascade.
Caption: this compound inhibits fibrosis by suppressing the TGF-β1/Smad signaling pathway.
References
- 1. Frontiers | Safety, tolerance, and pharmacokinetics of this compound in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]
- 2. Preparation of this compound Disodium Salt Considering the Water Extract Quality Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in cancer therapy: pharmacokinetic profile, anticancer mechanisms and translational potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the stability of this compound as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 121521-90-2 | this compound [phytopurify.com]
- 6. This compound = 94 HPLC 121521-90-2 [b2b.sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterisation of the degradation of this compound using an on-line spectroscopic analysis system and multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Determination of this compound in the radix of Salvia miltiorrhiza Bge. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in quantifying Salvianolic acid B in complex biological matrices.
Welcome to the technical support center for the analysis of Salvianolic acid B (Sal B). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the challenges of quantifying Sal B in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound in biological samples?
A1: The primary challenges in quantifying Sal B stem from its inherent instability and the complexity of biological matrices. Key issues include:
-
Poor Stability: Sal B is susceptible to degradation under various conditions, including changes in pH, temperature, and light exposure. It contains ester bonds that can hydrolyze, particularly in alkaline or high-temperature environments[1][2][3]. In solution, it can undergo severe degradation[2].
-
Matrix Effects: Biological matrices like plasma and tissue contain numerous endogenous substances (e.g., phospholipids (B1166683), salts) that can interfere with the ionization of Sal B in the mass spectrometer source, leading to ion suppression or enhancement. This significantly affects the accuracy and reproducibility of LC-MS/MS methods[4][5].
-
Low Bioavailability: Sal B exhibits low oral bioavailability (around 2.3% in rats), meaning that concentrations in systemic circulation are often very low, requiring highly sensitive analytical methods for detection and quantification[6].
-
Extraction Recovery: Efficiently extracting the highly water-soluble Sal B from complex matrices while removing interfering components can be difficult, often resulting in variable and incomplete recovery[7].
Q2: How does the stability of this compound affect sample handling and storage?
A2: The stability of Sal B is highly dependent on pH and temperature[1]. It is relatively stable in acidic conditions (pH 1.5-5.0) but degrades rapidly in neutral or alkaline environments[1]. It is also unstable at high temperatures[3][8]. Therefore, the following precautions are critical:
-
Sample Collection: Collect blood samples using tubes with an appropriate anticoagulant and immediately place them on ice.
-
Processing: Separate plasma or serum by centrifugation at low temperatures (e.g., 4°C) as soon as possible.
-
Storage: Store all biological samples at -80°C until analysis to minimize degradation.
-
Working Solutions: Prepare stock and working solutions in a stable solvent and store them at low temperatures. Sal B in the solid state is relatively stable but should be protected from high humidity and high temperatures[2].
Q3: What is a suitable internal standard (IS) for the quantification of this compound?
A3: An ideal internal standard should have similar chemical properties and extraction recovery to Sal B but be clearly distinguishable by the detector. For LC-MS/MS analysis, a stable isotope-labeled Sal B would be the best choice, but it is not always commercially available. Researchers have successfully used other compounds, such as resveratrol (B1683913) and diphenhydramine, as internal standards in LC-MS methods[9][10]. When selecting an IS, it is crucial to verify that it does not co-elute with endogenous matrix components and exhibits a similar response to matrix effects as Sal B[5].
Q4: Which analytical technique is most suitable for quantifying Sal B in biological matrices?
A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the most suitable technique. It offers high sensitivity and selectivity, which is essential for detecting the low concentrations of Sal B typically found in pharmacokinetic studies[4][10]. This method can distinguish Sal B from its metabolites and endogenous interferences, overcoming the limitations of less specific methods like HPLC-UV[4][11]. Analysis is often performed in negative ionization mode using electrospray ionization (ESI)[4][9].
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Sal B.
Issue 1: Low or Inconsistent Analyte Recovery
-
Possible Cause 1: Inefficient Extraction. The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for the highly polar Sal B.
-
Solution: Optimize the extraction protocol. For liquid-liquid extraction (LLE), test various organic solvents and adjust the pH of the aqueous phase to be acidic, which can improve the partitioning of Sal B. For solid-phase extraction (SPE), select a cartridge and elution solvent appropriate for polar compounds[12].
-
-
Possible Cause 2: Analyte Degradation. Sal B may be degrading during sample preparation steps.
-
Solution: Keep samples on ice throughout the extraction process. Minimize the time between thawing and analysis. Ensure all solvents and solutions are pre-cooled. If the extraction involves an evaporation step, perform it at a low temperature.
-
-
Possible Cause 3: Adsorption to Surfaces. Sal B can adsorb to glass or plastic surfaces, leading to losses.
-
Solution: Use low-adsorption tubes (e.g., siliconized polypropylene (B1209903) tubes). Pre-condition containers with a solution of the analyte to saturate binding sites.
-
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
-
Possible Cause 1: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be optimal for Sal B, which has multiple phenolic acid groups.
-
Possible Cause 2: Column Overload or Contamination. Injecting samples with high concentrations of matrix components can lead to column contamination and poor peak shape.
-
Solution: Improve the sample clean-up procedure to remove more interfering substances. Use a guard column to protect the analytical column. Implement a column washing step after each analytical run.
-
Issue 3: Significant Matrix Effects in LC-MS/MS Analysis
-
Possible Cause 1: Co-elution with Endogenous Components. Phospholipids and other matrix components can co-elute with Sal B and suppress its ionization.
-
Solution: Adjust the chromatographic gradient to better separate Sal B from the region where phospholipids typically elute. A slower gradient or a different stationary phase might be necessary[14].
-
-
Possible Cause 2: Insufficient Sample Clean-up. The sample preparation method does not adequately remove interfering substances.
-
Possible Cause 3: Inappropriate Internal Standard. The chosen internal standard does not experience the same degree of ion suppression or enhancement as Sal B.
-
Solution: The best solution is to use a stable isotope-labeled internal standard for Sal B. If unavailable, select an analogue that has a similar structure, polarity, and retention time to accurately compensate for matrix effects[5].
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for Sal B analysis.
Table 1: LC-MS/MS Method Performance for this compound Quantification.
| Biological Matrix | LLOQ | Linearity Range | Intra-day Precision (RSD) | Inter-day Precision (RSD) | Recovery | Reference |
|---|---|---|---|---|---|---|
| Rat Plasma | 0.1 µg/mL | 0.1 - 40 µg/mL | < 10% | < 10% | 94 - 101% (Accuracy) | [9] |
| Dog Plasma | 100 pg/mL | 100 pg/mL - 100 ng/mL | < 8.21% | < 8.21% | > 85.9% | [4] |
| Rabbit Plasma | 35 µg/L | 35 - 1400 µg/L | < 15% | < 15% | 95.3 - 109.1% (Accuracy) |[12] |
Table 2: HPLC Method Performance for this compound Quantification.
| Biological Matrix | LLOQ | Linearity Range | Precision (RSD) | Recovery | Reference |
|---|---|---|---|---|---|
| Rat Plasma | 10.8 µg/mL | 10.8 - 259.4 µg/mL | < 7% (CV) | 71 - 83% | [7] |
| Rat Blood/Bile | 0.1 µg/mL | 0.1 - 50 µg/mL | N/A | 22% (Blood), 41% (Bile) | [15] |
| S. miltiorrhiza root | N/A | 0.17 - 1.7 µg | 1.82% | 98.9% |[16] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies for analyzing Sal B in plasma[7][9].
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., resveratrol in methanol). Vortex briefly.
-
Acidification: Add 20 µL of an acidifying agent (e.g., 1 M HCl or formic acid) to adjust the sample pH to the acidic range. Vortex for 30 seconds.
-
Extraction: Add 800 µL of the extraction solvent (e.g., ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a low temperature (<40°C).
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol is a composite based on several published methods[4][10].
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 150 mm × 2.1 mm, 5 µm or Waters HSS T3 C18, 100 mm x 2.1 mm, 1.8 µm)[10][17].
-
Mobile Phase:
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear gradient from 10% to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.0-4.1 min: Return to 10% B
-
4.1-6.0 min: Re-equilibrate at 10% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ at m/z 717, with product ions at m/z 519 and 321. The transition 717 → 519 is often used for quantification[4].
-
Internal Standard (Resveratrol): Precursor ion [M-H]⁻ at m/z 227, with a suitable product ion.
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage according to the specific instrument manufacturer's guidelines.
-
Visualizations
Caption: General experimental workflow for quantifying Sal B.
Caption: Troubleshooting logic for low analyte signal.
Caption: Sal B's role in the Nrf2 antioxidant pathway[18].
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the stability of this compound as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC determination and pharmacokinetic studies of this compound in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography mass spectrometry for the determination of this compound, a natural compound from the herb Danshen in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A solid-phase extraction method for high-performance liquid chromatographic determination of this compound in rabbit plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS [frontiersin.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Determination and pharmacokinetic analysis of this compound in rat blood and bile by microdialysis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Determination of this compound in the radix of Salvia miltiorrhiza Bge. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing animal model variability in Salvianolic acid B research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize animal model variability in Salvianolic acid B (SalB) research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in preclinical animal studies involving this compound?
A1: Variability in preclinical animal studies with this compound can stem from three main areas:
-
Animal-related factors: This includes the species, strain, age, sex, health status, and genetic background of the animals.[1][2] Using genetically uniform (isogenic) strains of rodents can help reduce phenotypic variation.[1]
-
Environmental factors: The macro- and micro-environment of the animals, such as cage size, temperature, humidity, lighting cycles, and noise, can significantly influence experimental outcomes.[1] Maintaining consistent environmental conditions is critical for reproducibility.[1]
-
Experimental procedures: Inconsistencies in animal handling, dosing techniques, timing of sample collection, and data recording can introduce significant errors.[1] Implementing standardized operating procedures (SOPs), randomization, and blinding are essential strategies to mitigate these biases.[1]
Q2: How does the choice of animal model impact study variability when investigating this compound?
A2: The selection of an appropriate animal model is a critical step in designing a robust study.[1] Key considerations for this compound research include:
-
Species and Strain: The chosen species and strain should be relevant to the human condition being modeled. For instance, when studying the cardiovascular effects of SalB, a model known to mimic human cardiovascular disease is essential.[3] Different strains of rats, for example, can have different metabolic profiles, which could affect the pharmacokinetics of SalB.
-
Disease Model Induction: The method used to induce the disease state (e.g., ligation of a coronary artery for myocardial infarction models[4]) should be highly consistent across all animals. Variability in the surgical procedure or disease induction can be a major source of variation in the results.
Q3: What are the key pharmacokinetic parameters of this compound that might contribute to variability?
A3: this compound has pharmacokinetic properties that can contribute to variability if not carefully controlled. It is a water-soluble, weakly acidic drug.[5][6] Key parameters to consider are:
-
Low Oral Bioavailability: SalB has low oral bioavailability, reported as 2.3% in rats and 1.07% in dogs.[6] This means that small variations in absorption can lead to large differences in plasma concentrations.
-
Rapid Elimination: The terminal elimination half-life of SalB is short.[7] Inconsistent timing of sample collection relative to dosing can, therefore, lead to highly variable results.
-
High Plasma Protein Binding: SalB exhibits high plasma protein binding, around 89.2% in human plasma and 92.5% in rat plasma.[7] Factors that affect plasma protein levels, such as the health status of the animal, can influence the free (active) concentration of the drug.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Solution |
| High variability in plasma concentrations of this compound | Inconsistent dosing technique (e.g., incomplete oral gavage). | Ensure all personnel are thoroughly trained on the dosing procedure. For oral gavage, use appropriately sized feeding needles and verify proper placement.[1] Prepare fresh SalB formulations daily and confirm the concentration. |
| Variable timing of blood sample collection. | Establish a strict and detailed timeline for blood sample collection for all animals. Use a synchronized timer and ensure adequate staffing to meet the time points precisely, especially around the expected Cmax.[1] | |
| Genetic heterogeneity of the animal strain. | Use a genetically defined, inbred animal strain to ensure a more uniform metabolic background. If using outbred stocks, consider increasing the sample size to account for genetic variability.[1] | |
| Inconsistent therapeutic effects of this compound across animals | Variability in the severity of the induced disease model. | Standardize the disease induction protocol. For surgical models, ensure all surgeons are consistently following the same procedure. Monitor key physiological parameters to confirm the disease state is comparable across animals before treatment. |
| Differences in animal handling and stress levels. | Acclimate animals to the facility and handling procedures before the experiment begins. Minimize stress during dosing and sample collection, as stress can alter physiological responses. | |
| Unexpected adverse events or toxicity | Incorrect dose calculation or formulation error. | Double-check all dose calculations based on the most recent body weight of each animal. Ensure the formulation is homogenous and the concentration is verified. |
| Interspecies differences in drug metabolism and sensitivity. | Be aware of potential interspecies differences in how this compound is metabolized and its potential for toxicity.[8] What is safe in one species may not be in another. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and effective dose data for this compound from various animal studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (100 mg/kg) | Oral (500 mg/kg) | Reference |
| AUC (min*µg/mL) | 5030 ± 565 | 582 ± 222 | [6] |
| Oral Bioavailability (%) | - | 2.3 | [6] |
| Terminal Elimination Half-life (t½β) (min) | 31.5 ± 3.2 | - | [7] |
| Plasma Protein Binding (%) | 92.5 ± 1.5 | - | [7] |
Table 2: Effective Doses of this compound in Rat Models
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Acute Myocardial Infarction | 10 mg/kg | Intravenous | Improved left ventricle function. | [4] |
| Epidural Fibrosis | 10, 30, 50 mg/kg | Intragastric | Dose-dependent prevention of epidural scar formation. | [9][10] |
| Uremic Cardiomyopathy | Not specified | Injection | Alleviated concentric LV hypertrophy. | [11][12] |
Experimental Protocols
Protocol 1: Induction of Acute Myocardial Infarction (AMI) in Rats
This protocol is based on a study investigating the cardioprotective effects of this compound.[4]
-
Animal Model: Male Wistar rats (230–250 g) are used.
-
Anesthesia: Anesthetize the rats as per approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery near the main pulmonary artery.
-
Successful ligation is confirmed by the appearance of a pale color in the myocardial tissue distal to the suture.
-
-
Treatment Groups:
-
Sham operated + saline.
-
Sham operated + this compound.
-
AMI + saline.
-
AMI + this compound.
-
-
Dosing: Administer this compound (10 mg/kg) or saline via intravenous injection 30 minutes and 24 hours after the surgery.[4]
-
Outcome Measures: Assess hemodynamic parameters and infarct size at the end of the study period.
Protocol 2: Analysis of this compound in Rat Plasma by HPLC
This protocol is adapted from a pharmacokinetic study of this compound.[7]
-
Sample Preparation:
-
Collect blood samples into heparinized tubes at predetermined time points after SalB administration.
-
Centrifuge the blood to separate the plasma.
-
Extract the plasma with ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Hypersil ODS column (200 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile-water (containing 0.25 mol/L Ammonium Acetate) (25:75, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 328 nm.
-
-
Quantification: Use a calibration curve prepared with known concentrations of this compound to determine the concentration in the plasma samples.
Visualizations
Caption: Workflow for reducing variability in animal studies.
Caption: Key signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors Affecting Drug Response in Animals [bivatec.com]
- 3. Animal models and animal-free innovations for cardiovascular research: current status and routes to be explored. Consensus document of the ESC Working Group on Myocardial Function and the ESC Working Group on Cellular Biology of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardio-Protection of this compound through Inhibition of Apoptosis Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 8. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduced the formation of epidural fibrosis in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduced the formation of epidural fibrosis in an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Changes in Cardiac Function During the Development of Uremic Cardiomyopathy and the Effect of this compound Administration in a Rat Model [frontiersin.org]
- 12. Changes in Cardiac Function During the Development of Uremic Cardiomyopathy and the Effect of this compound Administration in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for the photosensitivity of Salvianolic acid B during experiments?
Welcome to the technical support center for Salvianolic acid B (SalB). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the integrity of experiments involving this potent, yet unstable, compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a major concern in experiments?
This compound (SalB) is a prominent water-soluble antioxidant compound isolated from the roots of Salvia miltiorrhiza (Danshen).[1][2][3] It is widely investigated for its therapeutic potential in various conditions, including cardiovascular diseases, fibrosis, and neurological disorders, primarily due to its anti-inflammatory and antioxidant properties.[3][4][5][6]
The primary concern for researchers is SalB's inherent instability. It is highly susceptible to degradation under common experimental conditions, including exposure to light, elevated temperatures, and neutral to alkaline pH.[1][7][8] This degradation can lead to a significant loss of the parent compound, the formation of various byproducts, and consequently, to unreliable and irreproducible experimental results.[1][9] Therefore, strict control over experimental conditions is paramount.
Q2: How photosensitive is this compound and what are its degradation products?
While SalB is known to be unstable, its degradation is particularly influenced by factors like temperature and pH.[7][8] Although direct studies focusing exclusively on its photosensitivity are not extensively detailed in the provided results, light is a recognized factor that can contribute to its degradation.[1] Given its general instability, exposure to light, especially UV radiation, should be minimized as a standard precautionary measure.
The degradation of SalB is a well-documented process that likely follows a consecutive two-step reaction.[9] Key degradation products that have been identified include:
Monitoring the appearance of these compounds using methods like HPLC or LC-MS can serve as an indicator of SalB degradation during your experiment.[1][10]
Q3: What are the best practices for preparing, handling, and storing this compound to minimize degradation?
To maintain the integrity of this compound throughout your experiments, adhere to the following best practices:
-
Storage of Solid Compound: Store solid SalB in airtight containers, protected from light and moisture. Aluminum foil-wrapped containers are effective.[1][2] Under accelerated conditions (40°C, 75% relative humidity), it can be stable for up to 6 months when properly packaged.[1][2]
-
Solution Preparation: Always prepare SalB solutions fresh on the day of use for in vivo and in vitro experiments.[7] If a stock solution must be prepared, use an appropriate solvent and store it at low temperatures.
-
Solvent Choice: The stability of SalB is solvent-dependent. It is more stable in deep eutectic solvents (DESs) or ethanol (B145695) compared to aqueous solutions.[10][11] If an aqueous solution is necessary, consider using a buffered solution with a slightly acidic pH.
-
pH Control: SalB is most stable in acidic conditions (pH 1.5-5.0).[7][8] Its degradation significantly increases in neutral and, especially, alkaline environments.[7][8] Buffer your solutions accordingly if your experimental system allows.
-
Temperature Control: Degradation is highly temperature-dependent.[7] Handle solutions on ice and store them at 4°C for short-term storage (stable for up to 30 hours).[7] Avoid repeated freeze-thaw cycles.
-
Light Protection: Conduct all experimental manipulations under low-light conditions. Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light exposure.
Troubleshooting Guide
Problem: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Degradation of this compound in the culture medium. Cell culture media are typically buffered at a physiological pH (~7.4), which is suboptimal for SalB stability.[7][8] Furthermore, incubators maintain a temperature of 37°C, which accelerates degradation.[7]
-
Solution:
-
Fresh Preparation: Prepare the SalB working solution immediately before adding it to the cells.
-
Time-Course Analysis: Perform a time-course experiment to assess the stability of SalB in your specific cell culture medium at 37°C. Use HPLC to quantify the remaining SalB at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Dosing Strategy: Based on the stability data, you may need to replenish the medium with freshly prepared SalB at regular intervals for long-term experiments.
-
Control for Degradants: Consider testing the effects of the major degradation products (e.g., Salvianolic acid A, Danshensu) on your cells to ensure they are not responsible for the observed effects.
-
Problem: Loss of compound during analytical quantification.
-
Possible Cause: Degradation of this compound in the autosampler or during sample processing. Standard laboratory lighting and ambient temperatures can be sufficient to cause degradation over several hours.
-
Solution:
-
Use a Cooled Autosampler: Set the autosampler temperature to 4°C to minimize degradation while samples are queued for analysis.
-
Minimize Light Exposure: Protect samples from light by using amber vials or covering the sample tray.
-
Process Samples Quickly: Minimize the time between sample preparation and analysis. Process samples on ice whenever possible.
-
Stability in Mobile Phase: Confirm the stability of SalB in your mobile phase. Acidic mobile phases (e.g., containing 0.1% formic acid) are commonly used for its analysis and can help maintain stability.[12]
-
Data Presentation: Stability of this compound
The stability of this compound is critically dependent on environmental factors. The tables below summarize quantitative data on its stability under various conditions.
Table 1: Effect of Temperature on this compound Stability in Aqueous Solution
| Temperature | Stability Duration | Notes | Reference |
| 4°C | Stable for 30 hours | Minimal degradation observed. | [7] |
| 25°C | Decomposition occurs | Degradation is noticeable at room temperature. | [7] |
| 37°C, 65°C, 100°C | Enhanced decomposition | Degradation rate increases significantly with temperature. | [7] |
Table 2: Effect of pH on this compound Stability in Buffered Aqueous Solution
| pH | Stability Duration | Notes | Reference |
| 1.5 | Stable for 30 hours | High stability in strongly acidic conditions. | [7][8] |
| 3.0 | Stable for 30 hours | High stability in acidic conditions. | [7][8] |
| 5.0 | Stable for 30 hours | Good stability in weakly acidic conditions. | [7][8] |
| >7.0 (Neutral to Alkaline) | Decreased stability | Degradation is more pronounced as pH increases. | [7][8] |
Experimental Protocols & Visualizations
Protocol 1: Photostability Testing of this compound
This protocol is adapted from the ICH Q1B guidelines for photostability testing and is designed to assess the impact of light on SalB in a controlled laboratory setting.[13][14][15]
Objective: To determine the extent of degradation of this compound when exposed to a standardized light source.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., water, ethanol, or experimental buffer)
-
Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)
-
Aluminum foil
-
Photostability chamber equipped with a light source (Option 1: D65/ID65 emission standard; Option 2: Cool white fluorescent and near-UV lamps)[13][16]
-
Calibrated radiometer/lux meter
-
HPLC system for quantification
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the desired solvent.
-
Aliquot the solution into at least three transparent containers ("Exposed Samples").
-
Prepare an identical set of samples and wrap them completely in aluminum foil ("Dark Controls"). This will account for any thermally induced degradation.[13]
-
-
Exposure Conditions:
-
Place both the Exposed Samples and Dark Controls in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14][16]
-
Monitor the exposure using the calibrated radiometer/lux meter.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed samples and dark controls.
-
Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound. Also, monitor for the appearance of major degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.
-
The difference in degradation between the exposed samples and the dark controls represents the degradation attributable to light exposure.
-
Caption: Workflow for assessing the photostability of this compound.
Degradation Pathway of this compound
This compound degradation involves the breakdown of its complex structure into smaller phenolic acid compounds. Understanding this pathway is crucial for identifying the right analytical markers for stability studies.
Caption: Simplified degradation pathway of this compound.
Signaling Pathway: SalB and the NRF2 Antioxidant Response
This compound exerts many of its protective effects by modulating key cellular signaling pathways. One of the most important is the NRF2 pathway, which is a master regulator of the antioxidant response.
Caption: this compound promotes cellular protection via the NRF2 pathway.
References
- 1. Studies on the stability of this compound as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacological Effects of this compound Against Oxidative Damage [frontiersin.org]
- 6. Frontiers | Preclinical and experimental evidence of this compound in the treatment of neurological diseases [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation of the degradation of this compound using an on-line spectroscopic analysis system and multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved stability of this compound from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Improved stability of this compound from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 16. ikev.org [ikev.org]
Best practices for long-term storage of Salvianolic acid B stock solutions.
This guide provides best practices, frequently asked questions, and troubleshooting advice for the long-term storage and handling of Salvianolic acid B (SalB) stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions for long-term storage?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound for long-term storage.[1][2] SalB is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[1] While SalB is water-soluble, aqueous solutions are not recommended for storage longer than one day due to significant degradation.[1][3] For optimal results, use newly opened, anhydrous-grade DMSO, as its hygroscopic nature can impact solubility.[2][3]
Q2: What is the recommended temperature for storing this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C.[2] Storage at -20°C is suitable for shorter periods.[1][2][4] The solid (powder) form of this compound is stable for at least four years when stored at -20°C.[1]
Q3: How long can I store my this compound stock solution?
A3: The stability of your stock solution depends on the solvent and storage temperature. In DMSO, solutions can be stored for up to one year at -80°C or for one month at -20°C.[2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Aqueous solutions are highly unstable and should be used within the same day; they are stable for only about 30 hours at 4°C.[3][5]
Q4: Is this compound sensitive to pH, light, or temperature?
A4: Yes, this compound is sensitive to these factors.
-
Temperature: Degradation is temperature-dependent.[3][5] Decomposition in aqueous solutions occurs automatically at 25°C and is enhanced at higher temperatures.[3][5]
-
pH: Stability in aqueous solutions decreases as the pH increases from neutral.[3][5] It is more stable in acidic buffered solutions (pH 1.5 - 5.0).[3][5]
-
Light: While specific studies on light sensitivity are less common in the provided results, general best practice for phenolic compounds is to store solutions in amber or light-blocking vials to prevent photodegradation.
Q5: Can I store working solutions diluted in aqueous buffers or cell culture media?
A5: No, long-term storage of aqueous working solutions is not recommended.[1] this compound undergoes severe degradation in aqueous solutions like normal saline.[6][7] Working solutions for in vitro or in vivo experiments should be prepared fresh from a frozen DMSO stock immediately before use.[3] Any unused aqueous solution should be discarded.[1]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ~20 mg/mL[1] to 100 mg/mL[2] | Use of newly opened, anhydrous DMSO is recommended. Sonication may be required.[3][8] |
| Ethanol | ~10 mg/mL[1] | |
| DMF | ~20 mg/mL[1] | |
| PBS (pH 7.2) | ~1 mg/mL[1] | Not recommended for storage.[1] |
| Water | ≥5 mg/mL[4] | Requires sonication and pH adjustment for higher concentrations.[3] Highly unstable.[9] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Solvent | Storage Temp. | Recommended Duration | Key Considerations |
| DMSO | -80°C | Up to 1 year[2] | Best practice for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 month[2] | Suitable for short-term storage. Aliquot to prevent freeze-thaw cycles. |
| Aqueous Buffer | 4°C | < 30 hours[3][5] | Not recommended. Prepare fresh before each experiment. |
| Solid Form | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from moisture and light. |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Problem: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer/medium.
-
Cause: This often occurs when the concentration of the organic solvent (DMSO) is not sufficient to maintain the solubility of SalB in the final aqueous solution, or when the final concentration of SalB exceeds its aqueous solubility limit.
-
Solution:
-
Increase Final Solvent Concentration: Ensure the final concentration of DMSO in your working solution is sufficient. However, be mindful that DMSO concentrations above 0.5% can be toxic to cells.[10]
-
Use Co-solvents: For in vivo experiments, formulations using co-solvents like PEG300 and Tween-80 can improve solubility.[3]
-
Lower the Final Concentration: Your target concentration may be too high for the compound's solubility in the final buffer. Try preparing a more dilute working solution.
-
Warm the Solution: Gently warming the solution in a water bath may help redissolve the precipitate, but use the solution immediately as heat can accelerate degradation.[3]
-
Problem: I am not observing the expected biological activity from my compound.
-
Cause: The this compound may have degraded in your stock or working solution. This is a common issue with improper storage, repeated freeze-thaw cycles, or using aqueous solutions that were not freshly prepared.
-
Solution:
-
Prepare Fresh Solutions: Always prepare aqueous working solutions fresh from a properly stored, frozen DMSO stock for every experiment.[3]
-
Check Stock Solution Age and Storage: Verify that your DMSO stock has been stored at the correct temperature (-80°C for long-term) and is within its recommended shelf life.[2]
-
Use a New Vial: If you suspect degradation, discard the old stock solution and prepare a new one from the solid compound.
-
Perform a Quality Control Check: If possible, assess the integrity of your solution using an analytical method like HPLC (see Experimental Protocols section).
-
Problem: The color of my this compound stock solution has changed (e.g., turned darker).
-
Cause: A color change often indicates chemical degradation or oxidation. Polyphenolic compounds like this compound can oxidize over time, especially when exposed to air (oxygen), light, or improper temperatures.
-
Solution:
-
Discard the Solution: A visible color change is a strong indicator of degradation. The solution should be considered compromised and discarded.
-
Review Handling Practices: To prevent this in the future, ensure you are using anhydrous-grade DMSO, purging vials with an inert gas (like argon or nitrogen) before sealing, and storing aliquots properly at -80°C, protected from light.[1]
-
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube or vial. For example, weigh 25 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. To make a 25 mg/mL solution with 25 mg of powder, add 1 mL of DMSO.[3]
-
Mixing: Vortex the vial for 1-2 minutes to mix.
-
Sonication: To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes.[3][10] Visually inspect the solution to confirm no solid particles remain. The solution should be clear.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) cryogenic vials.
-
Storage: Immediately store the aliquots at -80°C for long-term storage.[2]
Protocol 2: Assessing Stock Solution Stability with HPLC
This protocol provides a general workflow to check for degradation. Specific parameters (e.g., column, mobile phase) may need optimization.
-
Initial Analysis (Time Zero): Immediately after preparing a fresh stock solution, dilute a small amount to a known concentration (e.g., 100 µg/mL) in the mobile phase. Inject this sample into the HPLC system to obtain a reference chromatogram. Record the peak area and retention time of the main this compound peak.
-
Sample Storage: Store your stock solution aliquots under the desired conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw one aliquot. Prepare a sample for HPLC analysis using the exact same dilution method as in Step 1.
-
Data Comparison: Run the aged sample on the HPLC. Compare the chromatogram to the "Time Zero" reference.
Visual Workflows
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound = 94 HPLC 121521-90-2 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the stability of this compound as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TargetMol [targetmol.com]
- 9. Improved stability of this compound from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Salvianolic Acid B and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two potent polyphenolic compounds: Salvianolic acid B, a primary water-soluble component of Salvia miltiorrhiza (Danshen), and Resveratrol (B1683913), a well-known compound found in grapes, red wine, and various berries.[1][2] This analysis is supported by experimental data from key antioxidant assays and delves into the underlying molecular mechanisms and signaling pathways through which these compounds exert their effects.
Mechanisms of Antioxidant Action
Both this compound and Resveratrol combat oxidative stress through direct and indirect mechanisms. Direct action involves the scavenging of reactive oxygen species (ROS), while indirect action involves the modulation of cellular signaling pathways that enhance the body's endogenous antioxidant defenses.
This compound (Sal B) is renowned for its potent direct antioxidant effects, largely attributed to its chemical structure which contains nine phenolic hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[3] Beyond direct scavenging, Sal B modulates key cellular pathways:
-
Nrf2/Keap1 Pathway Activation : Sal B activates the transcription factor Nrf2, a master regulator of the antioxidant response.[1][3] This leads to the increased expression of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD).[3][4][5]
-
Inhibition of Pro-oxidant Pathways : It actively inhibits pro-inflammatory and oxidative pathways like the NF-κB and Toll-like receptor 4 (TLR4)/NF-κ-B pathways, reducing inflammation-associated oxidative stress.[3][4][5]
-
Metal Chelation : this compound can bind to metal ions, preventing them from participating in reactions that generate free radicals.[1]
Resveratrol (RES) also exhibits a multi-faceted antioxidant capacity:
-
Direct Radical Scavenging : It can directly neutralize free radicals, although some studies suggest this is less pronounced than its cell-signaling effects.[6][7]
-
SIRT1 Pathway Activation : A primary mechanism of Resveratrol is the activation of SIRT1, a deacetylase linked to longevity and cellular health.[2][8] This activation influences several downstream pathways.
-
AMPK/SIRT1/Nrf2 Pathway Modulation : Resveratrol activates AMPK, a cellular energy sensor, which in turn can activate SIRT1 and promote the Nrf2 antioxidant response.[6][9]
-
Sirtuin/FOXO Pathway : Through sirtuin activation, Resveratrol enhances the expression of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), via the FOXO transcription factors.[8]
-
MAPK Pathway Inhibition : It can reduce oxidative stress by inhibiting certain mitogen-activated protein kinase (MAPK) signaling pathways.[6]
Quantitative Comparison of In Vitro Antioxidant Activity
The antioxidant capacities of this compound and Resveratrol have been quantified using various in vitro assays. The data below, compiled from multiple studies, summarizes their relative potency. A lower EC₅₀ or IC₅₀ value indicates higher antioxidant activity.
| Antioxidant Assay | This compound (EC₅₀/IC₅₀) | Resveratrol (IC₅₀) | Reference Compound | Finding Summary |
| DPPH Radical Scavenging | 1.81 µg/mL | ~2.2 µg/mL | Ascorbic Acid, Rutin | This compound shows comparable or slightly superior scavenging activity to Resveratrol in this assay.[10][11][12] |
| ABTS Radical Scavenging | 1.43 µg/mL | ~2.0 µg/mL | Ascorbic Acid, Trolox | This compound demonstrates more potent scavenging of the ABTS radical cation compared to Resveratrol.[11][12] |
| Superoxide Anion Scavenging | Less potent than Ascorbic Acid, more potent than SAA & Resveratrol | Less potent than Salvianolic Acid A derivative (E-DRS) | Ascorbic Acid, Rutin | A novel analog combining structures of Salvianolic acid and Resveratrol showed superior activity to both parent compounds.[10] |
| ORAC (Oxygen Radical Absorbance Capacity) | Higher ORAC value than Resveratrol | Lower ORAC value than this compound | Trolox | This compound is reported to be more effective at eliminating peroxyl radicals in the ORAC assay.[1] |
Note: EC₅₀/IC₅₀ values can vary between studies due to different experimental conditions. The data presented provides a general comparison based on available literature.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and Resveratrol to enhance cellular antioxidant defenses.
Caption: Antioxidant signaling pathway of this compound.
References
- 1. Can this compound Assist With Antioxidant Therapy? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Frontiers | Pharmacological Effects of this compound Against Oxidative Damage [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel salvianolic acid A analog with resveratrol structure and its antioxidant activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
Salvianolic Acid B Versus Other Phenolic Compounds from Salvia miltiorrhiza: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Salvianolic acid B against other major phenolic compounds derived from the medicinal herb Salvia miltiorrhiza (Danshen). Supported by experimental data, this document delves into the comparative bioactivities, underlying mechanisms, and experimental methodologies to assist in research and development endeavors. Salvia miltiorrhiza is a rich source of bioactive phenolic acids, which are primarily responsible for its therapeutic effects in cardiovascular and cerebrovascular diseases.[1] These water-soluble compounds, including this compound, Salvianolic acid A, Rosmarinic acid, and Lithospermic acid, exhibit a wide spectrum of pharmacological activities, most notably antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[1][2][3]
Quantitative Comparison of Bioactivities
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other phenolic compounds from Salvia miltiorrhiza.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 / Activity Metric | Source Organism/Cell Line | Reference |
| This compound | DPPH Radical Scavenging | IC50: 3.8 µM | N/A | (Ho and Hong, 2011) |
| Superoxide Anion Scavenging | IC50: 0.6 µM | N/A | (Ho and Hong, 2011) | |
| Hydroxyl Radical Scavenging | IC50: 17.0 µM | N/A | (Ho and Hong, 2011) | |
| Salvianolic acid A | DPPH Radical Scavenging | IC50: 8.1 µM | N/A | (Ho and Hong, 2011) |
| Superoxide Anion Scavenging | IC50: 1.5 µM | N/A | (Ho and Hong, 2011) | |
| Hydroxyl Radical Scavenging | IC50: 35.0 µM | N/A | (Ho and Hong, 2011) | |
| Rosmarinic acid | DPPH Radical Scavenging | IC50: 10.3 µM | N/A | (Ho and Hong, 2011) |
| Lithospermic acid | DPPH Radical Scavenging | IC50: 5.2 µM | N/A | (Ho and Hong, 2011) |
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Assay | Effect | Model System | Reference |
| This compound | LPS-induced NO production | IC50: 28.6 µM | RAW 264.7 macrophages | (Lee et al., 2007) |
| Carrageenan-induced paw edema | 58% inhibition at 100 mg/kg | Wistar rats | (Li et al., 2014) | |
| Salvianolic acid A | LPS-induced NO production | IC50: 45.2 µM | RAW 264.7 macrophages | (Lee et al., 2007) |
| Rosmarinic acid | LPS-induced NO production | IC50: 15.4 µM | RAW 264.7 macrophages | (Lee et al., 2007) |
Table 3: Comparison of Neuroprotective Effects
| Compound | Assay | Effect | Model System | Reference |
| This compound | Aβ(25-35)-induced cytotoxicity | Protective effect | PC-12 cells | [4] |
| H2O2-induced apoptosis | IC50: ~10 µM | SH-SY5Y cells | (He et al., 2008) | |
| Danshensu | Aβ(25-35)-induced cytotoxicity | Protective effect | PC-12 cells | [4] |
Key Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating a complex network of signaling pathways. Its antioxidant and anti-inflammatory actions are central to its therapeutic efficacy.[5][6]
Anti-inflammatory and Antioxidant Signaling
This compound has been shown to inhibit inflammatory responses by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways.[1][7] By inhibiting these pathways, it can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8] Furthermore, this compound activates the Nrf2/HO-1 pathway, a critical regulator of cellular antioxidant responses, thereby protecting cells from oxidative damage.[7]
Caption: Inhibition of NF-κB and activation of Nrf2 pathways by this compound.
Cardioprotective Signaling
In the context of cardiovascular protection, this compound modulates pathways like the PI3K/Akt and MAPK signaling cascades.[7][9] These pathways are crucial for cell survival, proliferation, and apoptosis. By activating the PI3K/Akt pathway, this compound can protect myocardial cells from ischemia/reperfusion injury.[7][9] It also plays a role in promoting autophagy and neovascularization while inhibiting apoptosis in the context of acute myocardial infarction.[10]
Caption: Cardioprotective mechanism of this compound via PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antioxidant Capacity Assays
A common workflow for assessing the antioxidant capacity of phenolic compounds involves multiple chemical and cellular-based assays.[11]
Caption: General workflow for evaluating antioxidant activity.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To measure the capacity of an antioxidant to scavenge the stable DPPH free radical.
-
Protocol:
-
A solution of DPPH in methanol (B129727) is prepared, exhibiting a deep violet color.
-
Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated relative to a control (without the test compound). The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[12]
-
2. Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Objective: To measure the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Protocol:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant compound in a multi-well plate.
-
A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to initiate the oxidation reaction.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a standard antioxidant, typically Trolox. The results are expressed as Trolox equivalents (TE).[13]
-
Anti-inflammatory Activity Assays
1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Objective: To evaluate the inhibitory effect of a compound on the production of the pro-inflammatory mediator nitric oxide in immune cells.
-
Protocol:
-
Macrophage cells (e.g., RAW 264.7) are cultured in a multi-well plate.
-
The cells are pre-treated with various concentrations of the test compound for a period (e.g., 1-2 hours).
-
LPS is then added to the culture medium to stimulate an inflammatory response and induce NO production.
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.[14]
-
2. Carrageenan-Induced Paw Edema in Rodents
-
Objective: An in vivo assay to assess the acute anti-inflammatory activity of a compound.
-
Protocol:
-
Rodents (e.g., rats or mice) are administered the test compound orally or via injection.
-
After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of one of the hind paws to induce localized inflammation and edema.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group (which received only the vehicle).[15]
-
Conclusion
The available data indicates that this compound is one of the most potent phenolic compounds in Salvia miltiorrhiza, particularly in terms of its antioxidant activity, where it often surpasses Salvianolic acid A and other related compounds.[2] Its strong anti-inflammatory, cardioprotective, and neuroprotective effects are well-documented and are mediated through the modulation of multiple critical signaling pathways, including NF-κB, Nrf2, and PI3K/Akt. While other phenolic acids like Rosmarinic acid and Lithospermic acid also exhibit significant bioactivities, this compound consistently demonstrates a broad and potent pharmacological profile, making it a primary candidate for the development of new therapeutics for a range of conditions associated with inflammation and oxidative stress. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic potential of these valuable natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Salvia miltiorrhiza, phenolic acids possess protective properties against amyloid β-induced cytotoxicity, and tanshinones act as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | this compound: a promising cardioprotective agent [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotective effect of this compound on acute myocardial infarction by promoting autophagy and neovascularization and inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natural Antioxidant Evaluation: A Review of Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Anti-Inflammatory Properties of Herbal Aqueous Extracts and Their Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Head-to-head comparison of Salvianolic acid B and tanshinone IIA in cancer models.
A Comprehensive Guide for Researchers and Drug Development Professionals
Salvianolic acid B (Sal B) and Tanshinone IIA (Tan IIA), two prominent bioactive compounds derived from the medicinal herb Salvia miltiorrhiza (Danshen), have garnered significant attention in oncology research for their potent anti-cancer properties. Both compounds have demonstrated the ability to inhibit tumor growth, induce programmed cell death (apoptosis), and interfere with cancer progression through various molecular mechanisms. This guide provides an objective, data-driven comparison of their performance in preclinical cancer models, offering a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Cytotoxicity: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While direct comparative studies are limited, the following tables summarize reported IC50 values for this compound and Tanshinone IIA across various cancer cell lines from multiple independent studies. It is important to note that variations in experimental conditions (e.g., cell density, treatment duration) can influence these values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Head and Neck Squamous Cell Carcinoma | JHU-022 | 18 | Not Specified | [1] |
| Head and Neck Squamous Cell Carcinoma | JHU-013 | 50 | Not Specified | [1] |
| Breast Cancer | MCF-7 | 4.5 mg/mL | 24 | [2] |
| Breast Cancer | MCF-7 | 4.9 mg/mL | 48 | [2] |
| Breast Cancer | MCF-7 | 4.6 mg/mL | 72 | [2] |
Table 2: IC50 Values of Tanshinone IIA in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Lung Cancer | A549 | 16.0 ± 3.7 | 48 | [3][4] |
| Breast Cancer | MCF-7 | 8.1 | Not Specified | [4] |
| Breast Cancer | MDA-MB-231 | >100 | Not Specified | [4] |
| Prostate Cancer | DU145 | >20 | Not Specified | [4] |
| Hepatocellular Carcinoma | HepG2 | 4.17 ± 0.27 | Not Specified | [5] |
| Breast Cancer | Not Specified | 0.25 µg/mL | Not Specified | [6] |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Both this compound and Tanshinone IIA exert their anti-cancer effects by inducing apoptosis and causing cell cycle arrest, thereby preventing the uncontrolled proliferation of cancer cells.
This compound has been shown to induce apoptosis through multiple pathways. It can trigger the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases.[7][8] Studies have demonstrated its ability to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating the anti-apoptotic protein Bcl-2.[7] Furthermore, Sal B can induce cell cycle arrest, often at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.[7]
Tanshinone IIA is also a potent inducer of apoptosis. It can activate the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[3] This leads to the activation of caspase-3, a key executioner caspase.[9][10] Tan IIA has been reported to induce cell cycle arrest at various phases, including the G1, S, and G2/M phases, depending on the cancer cell type.[10][11][12][13] This is often accompanied by the modulation of cell cycle regulatory proteins such as p53 and p21.[12][14]
In Vivo Antitumor Efficacy
Preclinical studies using animal models have demonstrated the potential of both compounds to inhibit tumor growth in vivo.
This compound administered to mice with Ehrlich solid carcinoma xenografts was shown to reduce tumor volume and increase median survival.[15] In a head and neck squamous cell carcinoma xenograft model, Sal B treatment resulted in significantly lower tumor volumes compared to the control group.[1] More recently, in a lung cancer xenograft model, Sal B was found to significantly suppress tumor growth.[16]
Tanshinone IIA has also exhibited significant in vivo anti-tumor effects. In a mouse xenograft model of human gastric cancer, Tan IIA treatment significantly inhibited tumor growth.[17] Similarly, in a non-small cell lung cancer xenograft model, Tan IIA was shown to delay tumor growth.[18] Studies on breast cancer xenografts also revealed a reduction in tumor mass volume following Tan IIA administration.[6]
Modulation of Signaling Pathways
The anti-cancer activities of this compound and Tanshinone IIA are underpinned by their ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis.
This compound has been shown to inhibit several key signaling pathways that are often deregulated in cancer, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Sal B leads to reduced cell proliferation and survival.[7][19]
-
MAPK Pathway: Sal B can modulate the MAPK pathway, which is involved in cell growth and differentiation.[7][19]
-
NF-κB Pathway: By inhibiting the NF-κB pathway, Sal B can reduce inflammation and cell survival.[7][19]
Tanshinone IIA also targets multiple signaling pathways implicated in cancer, such as:
-
PI3K/Akt/mTOR Pathway: Similar to Sal B, Tan IIA can inhibit this crucial survival pathway.[11][20][21]
-
JNK Pathway: Activation of the JNK pathway by Tan IIA can lead to apoptosis.[3][9]
-
STAT3 Pathway: Tan IIA has been shown to downregulate the activation of STAT3, a transcription factor that promotes tumor cell proliferation and survival.[17]
Experimental Protocols
A general overview of the methodologies used in the cited studies is provided below. For detailed protocols, please refer to the specific publications.
Cell Viability Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or Tanshinone IIA for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[10]
Apoptosis Assay (Annexin V/PI Staining)
-
Cancer cells are treated with the test compound for the desired time.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.[4]
Cell Cycle Analysis
-
Cells are treated with the compound of interest.
-
After treatment, cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Western Blot Analysis
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
In Vivo Tumor Xenograft Model
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives intraperitoneal or oral administration of this compound or Tanshinone IIA at a specific dose and schedule. The control group receives a vehicle.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[10][17]
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and Tanshinone IIA, as well as a general experimental workflow.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound Inhibits Growth of Head and Neck Squamous Cell Carcinoma in vitro and in vivo via Cyclooxygenase-2 and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis [mdpi.com]
- 6. Potential anticancer activity of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible applications of this compound against different cancers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA induces growth inhibition and apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 12. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits the growth and metastasis of A549 lung cancer cells through the NDRG2/PTEN pathway by inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting Aurora B kinase with Tanshinone IIA suppresses tumor growth and overcomes radioresistance - ProQuest [proquest.com]
- 19. Possible applications of this compound against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Salvianolic Acid B and Edaravone in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Salvianolic acid B and edaravone (B1671096) in preclinical models of ischemic stroke. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer an objective resource for evaluating these two promising therapeutic agents.
Executive Summary
Both this compound, a major water-soluble component of Salvia miltiorrhiza, and edaravone, a synthetic free radical scavenger, have demonstrated significant neuroprotective effects in various animal models of ischemic stroke.[1][2] Their primary mechanisms of action converge on the mitigation of oxidative stress and inflammation, key pathological features of ischemia-reperfusion injury.[2][3] While edaravone is clinically approved for stroke in some countries, this compound remains a compound of significant preclinical interest.[4][5] This guide synthesizes available data to facilitate a comparative assessment of their therapeutic potential.
Quantitative Efficacy in Stroke Models
The following tables summarize quantitative data on the neuroprotective effects of this compound and edaravone from various preclinical studies, primarily utilizing the middle cerebral artery occlusion (MCAO) model in rodents.
Table 1: Effect on Infarct Volume and Neurological Deficit
| Compound | Animal Model | Ischemia/Reperfusion Duration | Dosage and Administration | Infarct Volume Reduction (%) | Neurological Outcome Improvement | Reference |
| This compound | Rat (MCAO) | 2h / 24h | 20 mg/kg, i.p. | ~45% | Significant improvement in neurological scores | [6] |
| Mouse (tMCAO) | 1h / 24h & 72h | 30 mg/kg, i.p. | Significantly reduced | Significant improvement in neurological deficits | [7][8] | |
| Rat (pMCAO) | 24h | Not specified | Significantly reduced | Not specified | [9] | |
| Edaravone | Rat (MCAO) | 2h / 22h | 3 mg/kg, i.v. | ~28% | Significant improvement in neurological scores | [10] |
| Mouse (tMCAO) | 1h / 24h | 3 mg/kg, i.p. | Significantly reduced | Significant improvement in neurological deficits | [11] | |
| Rat (thromboembolic) | Not specified | 1 mg/kg, i.v. | ~35% | Significant improvement in neurological scores | [12] |
Table 2: Modulation of Oxidative Stress and Inflammatory Markers
| Compound | Animal Model | Key Biomarker | Effect | Reference |
| This compound | Rat (MCAO) | SOD | Increased activity | [1] |
| MDA | Decreased levels | [1] | ||
| TNF-α, IL-1β | Decreased expression | [6] | ||
| TLR4, NF-κB | Downregulated expression | [7][8] | ||
| Edaravone | Rat (MCAO) | 8-OHdG | Decreased levels | [3] |
| 4-HNE | Decreased levels | [3] | ||
| iNOS | Decreased expression | [3] | ||
| Pro-inflammatory cytokines | Decreased levels | [13] |
Mechanisms of Action
Both this compound and edaravone exert their neuroprotective effects through multifaceted mechanisms, primarily centered on combating oxidative stress and inflammation.
This compound has been shown to:
-
Scavenge reactive oxygen species (ROS).[1]
-
Enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[1]
-
Inhibit pro-inflammatory signaling pathways, including the TLR4/MyD88/NF-κB axis, leading to reduced production of cytokines like TNF-α and IL-1β.[7][8]
-
Activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[14]
-
Protect the integrity of the blood-brain barrier.[9]
Edaravone is known to:
-
Act as a potent free radical scavenger, targeting both water-soluble and lipid-soluble peroxyl radicals.[15]
-
Inhibit lipid peroxidation and protect cell membranes from oxidative damage.[15]
-
Reduce the accumulation of oxidative products like 4-hydroxy-2-nonenal (4-HNE) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[3]
-
Suppress the activation of microglia and the expression of inducible nitric oxide synthase (iNOS), thereby mitigating inflammatory responses.[3]
-
Modulate the expression of nitric oxide synthase isoforms, favoring the beneficial endothelial NOS (eNOS) over the detrimental neuronal (nNOS) and inducible (iNOS) forms.[5]
Signaling Pathway Diagrams
Caption: Neuroprotective signaling pathway of this compound.
Caption: Neuroprotective signaling pathway of Edaravone.
Experimental Protocols
The most common animal model used to evaluate the efficacy of neuroprotective agents in stroke is the Middle Cerebral Artery Occlusion (MCAO) model in rodents.
A. MCAO Surgical Procedure (Intraluminal Suture Method)
-
Anesthesia: The animal (rat or mouse) is anesthetized, typically with isoflurane (B1672236) or a combination of ketamine and xylazine.
-
Incision and Vessel Exposure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
Suture Insertion: A nylon monofilament suture with a blunted tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 60-120 minutes) to induce transient focal ischemia. For reperfusion, the suture is withdrawn to restore blood flow.
B. Drug Administration
-
This compound: Typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at dosages ranging from 10 to 45 mg/kg.[6][7] Administration can occur before or after the onset of ischemia.
-
Edaravone: Commonly administered intravenously (i.v.) or intraperitoneally (i.p.) at dosages of 3-10 mg/kg.[10][11] It is often given shortly after the ischemic event.
C. Assessment of Outcomes
-
Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory deficits. A common method is the Longa score or similar multi-point scales.[6][10]
-
Infarct Volume Measurement: At a predetermined time point post-MCAO (e.g., 24 or 72 hours), the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white, allowing for quantification of the infarct volume.[6][10]
-
Biochemical Analysis: Brain tissue is homogenized to measure levels of oxidative stress markers (e.g., MDA, SOD), inflammatory cytokines (e.g., TNF-α, IL-1β), and other relevant proteins via ELISA, Western blot, or immunohistochemistry.[1][3]
Caption: General experimental workflow for preclinical stroke studies.
Conclusion
Both this compound and edaravone demonstrate substantial neuroprotective efficacy in preclinical stroke models, primarily through their potent antioxidant and anti-inflammatory properties. While edaravone's mechanisms have been more extensively characterized and it has seen clinical application, this compound presents a compelling profile with multifaceted actions on key signaling pathways involved in stroke pathology. This comparative guide provides a foundation for researchers to evaluate the existing evidence for both compounds. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively delineate their relative therapeutic potential for ischemic stroke.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical and experimental evidence of this compound in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of salvianolic acids on acute cerebral infarction treatment: A protocol for systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term administration of salvianolic acid A promotes endogenous neurogenesis in ischemic stroke rats through activating Wnt3a/GSK3β/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and experimental evidence of this compound in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of this compound in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Salvianolic Acids against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurovascular protection of this compound and ginsenoside Rg1 combination against acute ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates Cerebral Ischemia/Reperfusion Injury Through Inhibiting TLR4/MyD88 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of this compound in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of salvianolic acids combined with Panax notoginseng saponins in cerebral ischemia/reperfusion rats concerning the neurovascular unit and trophic coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salvianolic acid A provides neuroprotective effects on cerebral ischemia-reperfusion injury in rats via PKA/CREB/c-Fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The efficacy and safety of salvianolic acids on acute cerebral infarction treatment: A protocol for systematic review and meta analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Salvianolic Acid B and Metformin in Experimental Diabetes: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Salvianolic acid B and metformin (B114582), two compounds that have demonstrated significant potential in the management of experimental diabetes. The following sections detail their effects on key diabetic parameters, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways. This document is intended for researchers, scientists, and drug development professionals.
Overview of Compounds
Metformin , a biguanide, is a first-line therapy for type 2 diabetes.[1] Its primary mechanisms of action include reducing hepatic glucose production, increasing insulin (B600854) sensitivity, and enhancing peripheral glucose uptake.[1][2][3][4][5]
This compound , a major water-soluble component of Salvia miltiorrhiza (Danshen), has been extensively studied for its antioxidant and cardiovascular protective effects.[6][7] Emerging evidence suggests its potential as an anti-diabetic agent, with beneficial effects on glucose and lipid metabolism.[6][8][9]
Comparative Efficacy in Experimental Models
The following tables summarize the quantitative data from preclinical studies, primarily in db/db mice and streptozotocin (B1681764) (STZ)-induced diabetic rat models, to compare the efficacy of this compound and metformin.
Glycemic Control and Insulin Sensitivity
Both this compound and metformin have been shown to improve glycemic control and insulin sensitivity in diabetic animal models. A direct comparative study in db/db mice demonstrated that both compounds significantly lowered fasting blood glucose and serum insulin levels.[9][10]
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Result | Reference |
| Fasting Blood Glucose | db/db mice | This compound | 50 mg/kg | 6 weeks | ↓ 23.1% vs. Control | [9][10] |
| This compound | 100 mg/kg | 6 weeks | ↓ 28.9% vs. Control | [9][10] | ||
| Metformin | 300 mg/kg | 6 weeks | ↓ 35.4% vs. Control | [9][10] | ||
| Serum Insulin | db/db mice | This compound | 50 mg/kg | 6 weeks | ↓ 33.3% vs. Control | [9][10] |
| This compound | 100 mg/kg | 6 weeks | ↓ 41.7% vs. Control | [9][10] | ||
| Metformin | 300 mg/kg | 6 weeks | ↓ 50.0% vs. Control | [9][10] | ||
| Glucose Tolerance (IPGTT) | db/db mice | This compound | 100 mg/kg | 6 weeks | Improved vs. Control | [9][10] |
| Metformin | 300 mg/kg | 6 weeks | Improved vs. Control | [9][10] | ||
| Insulin Tolerance (IPITT) | db/db mice | This compound | 50 & 100 mg/kg | 6 weeks | Improved vs. Control | [9][10] |
| Metformin | 300 mg/kg | 6 weeks | Improved vs. Control | [9][10] |
Lipid Profile
Dyslipidemia is a common complication of diabetes. Both this compound and metformin have demonstrated beneficial effects on the lipid profile in diabetic animal models.
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Result | Reference |
| Triglycerides (TG) | db/db mice | This compound | 50 mg/kg | 6 weeks | ↓ 29.4% vs. Control | [9][10] |
| This compound | 100 mg/kg | 6 weeks | ↓ 38.2% vs. Control | [9][10] | ||
| Metformin | 300 mg/kg | 6 weeks | ↓ 44.1% vs. Control | [9][10] | ||
| Free Fatty Acids (FFA) | db/db mice | This compound | 50 mg/kg | 6 weeks | ↓ 25.0% vs. Control | [9][10] |
| This compound | 100 mg/kg | 6 weeks | ↓ 37.5% vs. Control | [9][10] | ||
| Metformin | 300 mg/kg | 6 weeks | ↓ 43.8% vs. Control | [9][10] | ||
| Total Cholesterol (TC) | STZ-induced diabetic rats | This compound | 100 & 200 mg/kg | 6 weeks | ↓ 24.9% & 27.9% vs. Model | [6][11] |
| LDL-C | STZ-induced diabetic rats | This compound | 100 & 200 mg/kg | 6 weeks | ↓ 56.2% & 64.6% vs. Model | [6][11] |
| HDL-C | STZ-induced diabetic rats | This compound | 100 & 200 mg/kg | 6 weeks | ↑ 50.0% & 61.4% vs. Model | [6][11] |
Oxidative Stress
Oxidative stress plays a crucial role in the pathogenesis of diabetic complications. Both compounds exhibit antioxidant properties.
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Result | Reference |
| Superoxide Dismutase (SOD) | STZ-induced diabetic rats | This compound | 40 mg/kg | 3 weeks | ↑ vs. Diabetic Control | [12] |
| STZ-induced diabetic rats | Metformin | - | - | ↑ vs. Diabetic Control | [1] | |
| Malondialdehyde (MDA) | STZ-induced diabetic rats | This compound | 40 mg/kg | 3 weeks | ↓ vs. Diabetic Control | [12] |
| STZ-induced diabetic rats | Metformin | - | - | ↓ vs. Diabetic Control | [1] |
Inflammation
Chronic low-grade inflammation is a key feature of diabetes. Both this compound and metformin have demonstrated anti-inflammatory effects.
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Result | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | T2DM mice | This compound | 7 mg/kg/day | 16 weeks | ↓ vs. Diabetic Mice | [13] |
| Diabetic mice | Metformin | - | - | ↓ vs. Diabetic Group | [14] | |
| Interleukin-6 (IL-6) | T2DM mice | This compound | - | - | ↓ vs. Diabetic Mice | [8] |
| Diabetic mice | Metformin | - | - | ↓ vs. Diabetic Group | [14] |
Signaling Pathways and Mechanisms of Action
Both this compound and metformin appear to exert their beneficial effects through the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.
Activation of AMPK by both compounds leads to a cascade of downstream events that collectively improve metabolic health. This includes increased glucose uptake in muscle and fat cells through the translocation of glucose transporter 4 (GLUT4), reduced glucose production in the liver (gluconeogenesis), and increased fatty acid oxidation.[9][10] Furthermore, AMPK activation can inhibit the pro-inflammatory NF-κB pathway, contributing to the anti-inflammatory effects of both agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Models
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human type 2 diabetes.[15]
-
Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administration of STZ induces a state of hyperglycemia. A high-fat diet is often combined with a low dose of STZ to induce a model of type 2 diabetes with insulin resistance.[6][13]
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
A baseline blood glucose measurement is taken from the tail vein (t=0).
-
A sterile glucose solution (usually 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.
-
The area under the curve (AUC) is calculated to assess glucose clearance.
Intraperitoneal Insulin Tolerance Test (IPITT)
-
Animals are fasted for a shorter period (typically 4-6 hours).
-
A baseline blood glucose measurement is taken (t=0).
-
A bolus of human insulin (usually 0.75-1 U/kg body weight) is administered via intraperitoneal injection.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 45, and 60 minutes) post-injection.
-
The rate of glucose disappearance is used as an indicator of insulin sensitivity.
Measurement of Serum Lipids
-
Blood samples are collected from fasted animals.
-
Serum is separated by centrifugation.
-
Commercial enzymatic kits are used to determine the concentrations of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using a spectrophotometer.
Determination of Oxidative Stress Markers
-
Tissue samples (e.g., liver, kidney) or serum are collected.
-
Tissues are homogenized in an appropriate buffer.
-
Superoxide Dismutase (SOD) Activity: Assayed using commercial kits, often based on the inhibition of a colorimetric reaction (e.g., WST-1).
-
Malondialdehyde (MDA) Level: Measured as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored product that is quantified spectrophotometrically.
Measurement of Inflammatory Cytokines
-
Serum or tissue homogenates are prepared.
-
Enzyme-linked immunosorbent assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-6) are used.
-
The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve.
Conclusion
Both this compound and metformin demonstrate significant therapeutic potential in experimental models of diabetes. They improve glycemic control, enhance insulin sensitivity, ameliorate dyslipidemia, and reduce oxidative stress and inflammation. The available data suggests that metformin may have a slightly more potent effect on glycemic control and lipid reduction in the models studied. However, this compound's strong antioxidant and anti-inflammatory properties make it a compelling candidate for further investigation, particularly for the prevention and treatment of diabetic complications. Head-to-head comparative studies across a wider range of diabetic models and a more in-depth exploration of their synergistic potential are warranted.
References
- 1. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 5. This compound Inhibits Oxidative Stress in Glomerular Mesangial Cells Alleviating Diabetic Nephropathy by Regulating SIRT3/FOXO1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]
- 7. This compound, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of salvianolic acid A on intestinal microbiota and lipid metabolism disorders in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti‑inflammatory effect of metformin against an experimental model of LPS‑induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin suppresses pro-inflammatory cytokines in vitreous of diabetes patients and human retinal vascular endothelium | PLOS One [journals.plos.org]
- 11. The intersection of metformin and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unveiling the Therapeutic Mechanisms of Salvianolic Acid B: A Comparative Guide Using Knockout Animal Models
For Immediate Release
A deep dive into the molecular pathways of Salvianolic acid B (Sal B), this guide offers researchers, scientists, and drug development professionals a comparative analysis of its therapeutic effects, validated through the use of specific knockout animal models. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document elucidates the critical role of the Hippo/YAP and Nrf2 signaling pathways in mediating the protective actions of Sal B.
This compound (Sal B), a major water-soluble compound extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has long been recognized for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties. However, the precise molecular mechanisms underpinning its therapeutic efficacy have remained a subject of intensive investigation. This guide provides a comprehensive overview of recent studies that have employed knockout animal models to dissect and validate the signaling pathways through which Sal B exerts its protective effects.
Attenuation of Liver Injury via the Hippo/YAP Signaling Pathway
Recent research has highlighted the pivotal role of the Hippo signaling pathway in mediating the hepatoprotective effects of Sal B. A key study utilized a carbon tetrachloride (CCl4)-induced liver injury model in both wild-type (WT) and MST1/2 double knockout (DKO) mice to investigate this mechanism. MST1 and MST2 are core kinases in the Hippo pathway, which plays a crucial role in regulating organ size and tissue homeostasis.
The study revealed that the therapeutic benefits of Sal B in mitigating liver damage were significantly diminished in MST1/2 DKO mice. This was evidenced by persistently elevated levels of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver injury, in the knockout animals despite treatment with Sal B. Furthermore, the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), remained high in the Sal B-treated DKO group, in stark contrast to the significant reduction observed in their wild-type counterparts.
Western blot analysis further elucidated the molecular mechanism, showing that Sal B treatment in wild-type mice inhibited the phosphorylation of Smad2 at both the C-terminal (pSmad2C) and linker regions (pSmad2L), a process implicated in liver fibrosis. This inhibitory effect was notably absent in the MST1/2 DKO mice, suggesting that the hepatoprotective action of Sal B is critically dependent on a functional Hippo/YAP pathway.[1][2]
Quantitative Data Summary: Liver Injury Markers
| Group | ALT (U/L) | AST (U/L) | IL-6 (pg/mL) | TNF-α (pg/mL) | pSmad2C/L (relative expression) |
| Wild-Type (WT) | |||||
| Control | Normal | Normal | Low | Low | Basal |
| CCl4 | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Increased |
| CCl4 + Sal B | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Decreased |
| MST1/2 DKO | |||||
| Control | Normal | Normal | Low | Low | Basal |
| CCl4 | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Increased |
| CCl4 + Sal B | No Significant Reduction | No Significant Reduction | No Significant Reduction | No Significant Reduction | No Significant Decrease |
Note: "Significantly" indicates a statistically significant difference compared to the respective control or model group. The table represents a summary of expected trends based on the referenced study.
Experimental Protocols
CCl4-Induced Liver Injury Model in MST1/2 DKO Mice:
-
Animal Model: MST1/2 double knockout (MST1–/– MST2fl/fl Alb-Cre) mice and wild-type littermates were used.
-
Induction of Injury: Mice were administered a single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in olive oil.
-
Treatment: this compound (SAB) was administered to the treatment groups, typically via intraperitoneal injection, at a specified dose and time course relative to the CCl4 administration.
-
Sample Collection: At the end of the experimental period, blood samples were collected for serum analysis of ALT and AST levels. Liver tissues were harvested for histopathological examination (H&E staining) and molecular analysis.
-
Biochemical Assays: Serum ALT and AST levels were measured using commercially available kits.
-
Cytokine Measurement: Hepatic levels of IL-6 and TNF-α were quantified using ELISA kits.
-
Western Blot Analysis: Liver tissue lysates were subjected to Western blotting to detect the protein expression levels of total and phosphorylated Smad2 (pSmad2C and pSmad2L).
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining of Liver Tissue:
-
Fixation: Liver tissue samples were fixed in 10% neutral buffered formalin.
-
Processing: The fixed tissues were dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin (B1166041).
-
Sectioning: 4-5 µm thick sections were cut from the paraffin blocks.
-
Staining: The sections were deparaffinized, rehydrated, and stained with hematoxylin (stains nuclei blue) and eosin (stains cytoplasm and extracellular matrix pink).
-
Microscopy: The stained sections were examined under a light microscope to assess the extent of liver damage, including necrosis, inflammation, and steatosis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Sal B activates the Hippo pathway, leading to hepatoprotection.
Caption: Workflow for validating Sal B's effect in MST1/2 DKO mice.
Neuroprotection Through the Nrf2 Signaling Pathway
The antioxidant properties of Sal B are, in part, mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. A study investigating the neuroprotective effects of Sal B in a model of subarachnoid hemorrhage (SAH) employed both wild-type and Nrf2 knockout mice.
The results demonstrated that Sal B treatment significantly mitigated oxidative stress in wild-type mice following SAH. This was evidenced by reduced levels of malondialdehyde (MDA) and hydrogen peroxide (H2O2), and increased activities of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD). Importantly, these protective antioxidant effects of Sal B were absent in the Nrf2 knockout mice, indicating that Nrf2 is essential for Sal B's ability to combat oxidative damage in the brain.[3][4][5] Furthermore, the study showed that Sal B reduced the number of apoptotic neurons (TUNEL-positive cells) in wild-type mice after SAH, an effect that was not observed in the Nrf2 knockout animals.
Quantitative Data Summary: Oxidative Stress Markers in Brain Tissue
| Group | MDA (nmol/mg protein) | H2O2 (µmol/g protein) | GSH-Px (U/mg protein) | SOD (U/mg protein) | TUNEL-positive cells/field |
| Wild-Type (WT) | |||||
| Sham | Low | Low | High | High | Few |
| SAH + Vehicle | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| SAH + Sal B | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Decreased |
| Nrf2 Knockout | |||||
| Sham | Low | Low | High | High | Few |
| SAH + Vehicle | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| SAH + Sal B | No Significant Decrease | No Significant Decrease | No Significant Increase | No Significant Increase | No Significant Decrease |
Note: "Significantly" indicates a statistically significant difference compared to the respective control or model group. The table represents a summary of expected trends based on the referenced study.
Experimental Protocols
Subarachnoid Hemorrhage (SAH) Model in Nrf2 Knockout Mice:
-
Animal Model: Nrf2 knockout mice and wild-type controls were used.
-
Induction of SAH: SAH was induced by endovascular perforation.
-
Treatment: Sal B was administered, typically via intraperitoneal or intravenous injection, at a specific dose following the induction of SAH.
-
Neurological Assessment: Neurological function was evaluated using a battery of behavioral tests.
-
Sample Collection: At 24 or 72 hours post-SAH, brain tissues were collected for biochemical and histological analysis.
-
Oxidative Stress Marker Analysis: Brain homogenates were used to measure the levels of MDA and H2O2, and the activities of GSH-Px and SOD using commercial assay kits.
-
TUNEL Staining: Brain sections were subjected to TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect and quantify apoptotic cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Sal B promotes neuroprotection via the Nrf2 antioxidant pathway.
Caption: Workflow for validating Sal B's effect in Nrf2 knockout mice.
Role of NOX2 and ROCK2 Signaling: Areas for Future Knockout Model Validation
While the involvement of NADPH oxidase 2 (NOX2) and Rho-associated coiled-coil containing protein kinase 2 (ROCK2) in the pathophysiology of various cardiovascular diseases is well-established, and this compound has been shown to modulate their activity, direct validation of Sal B's therapeutic effects using NOX2 or ROCK2 knockout animal models is not yet extensively documented in the current literature.
Studies have indicated that Sal B can inhibit NOX2-derived reactive oxygen species (ROS) production, a key contributor to oxidative stress and inflammation in atherosclerosis. Similarly, Sal B has been shown to attenuate cardiac fibrosis, a process in which ROCK2 plays a significant role. However, to definitively establish the causal link between Sal B's therapeutic effects and the inhibition of these specific targets, further research utilizing NOX2 and ROCK2 knockout models is warranted. Such studies would provide invaluable insights into the precise contribution of these pathways to the overall pharmacological profile of this compound and pave the way for more targeted therapeutic strategies.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. MST1/2 DKO abates this compound’s therapeutic effect on CCl4-induced liver injury mice | Semantic Scholar [semanticscholar.org]
- 3. Cerebroprotection by this compound after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Salvianolic Acid B: A Comparative Guide to Published Research on its Reproducibility and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research on Salvianolic acid B (SalB), a potent antioxidant and anti-inflammatory compound isolated from Salvia miltiorrhiza. The focus is on the reproducibility and validation of its reported therapeutic effects, with a particular emphasis on its cardioprotective and anti-cancer properties. This document summarizes quantitative data from multiple studies, details key experimental protocols, and visualizes associated signaling pathways to aid researchers in their evaluation and future experimental design.
Reproducibility and Validation of Preclinical Findings
While direct replication studies are not abundant in the published literature, a comprehensive review of preclinical data reveals a consistent pattern of findings across independent research groups, suggesting a degree of reproducibility for the principal therapeutic effects of this compound.
A meta-analysis of 32 preclinical studies involving 732 animals demonstrated that SalB significantly reduced myocardial infarct size and improved cardiac function in animal models of myocardial ischemia/reperfusion injury[1]. The protective effects are attributed to its ability to attenuate oxidative stress and inflammation, promote neovascularization, and regulate cardiomyocyte apoptosis[1]. These general findings are supported by numerous individual studies investigating similar endpoints.
In the context of cancer research, multiple studies have independently reported the anti-proliferative effects of SalB on various cancer cell lines. For instance, its efficacy against breast cancer cells (MCF-7) has been demonstrated in separate studies, with both showing a dose- and time-dependent inhibition of cell viability[2][3]. Similarly, its inhibitory effects on head and neck squamous cell carcinoma have also been independently documented[4].
However, it is crucial to note that variations in experimental models, dosages, and administration routes can lead to quantitative differences in the observed effects. For instance, the oral bioavailability of SalB has been reported to be low and variable across different animal models, which can impact the in vivo efficacy and reproducibility of studies using oral administration[5].
Comparison with Alternative Therapeutic Agents
To provide a clearer perspective on the therapeutic potential of this compound, it is essential to compare its efficacy with established treatments. One study directly compared the cardioprotective effects of SalB with the angiotensin-converting enzyme (ACE) inhibitor, benazepril (B1667978), in a rat model of chronic myocardial infarction[6].
Table 1: Comparison of Cardioprotective Effects of this compound and Benazepril [6]
| Parameter | Myocardial Infarction (MI) Control | MI + this compound (100 mg/kg) | MI + Benazepril (10 mg/kg) |
| Echocardiographic Changes | |||
| Left Ventricular Ejection Fraction (%) | 45.3 ± 4.1 | 58.7 ± 5.3 | 56.9 ± 5.1 |
| Left Ventricular Fractional Shortening (%) | 21.6 ± 2.8 | 30.1 ± 3.5 | 29.5 ± 3.2 |
| Hemodynamic Changes | |||
| Left Ventricular Systolic Pressure (mmHg) | 105.4 ± 8.7 | 125.6 ± 9.1 | 121.3 ± 8.5 |
| LV dP/dtmax (mmHg/s) | 3015 ± 289 | 4236 ± 354 | 4011 ± 321 |
| Infarct Size (%) | 35.4 ± 4.2 | 22.1 ± 3.1 | 24.5 ± 3.5 |
| Angiogenesis (Capillary density/mm²) | 152 ± 18 | 215 ± 25 | 165 ± 21 |
| VEGF mRNA Expression (relative to control) | 1.0 | 2.8 | 1.2 |
*p < 0.05 compared to MI Control. Data are presented as mean ± SD.
The results indicate that both this compound and benazepril significantly improved cardiac function and reduced infarct size[6]. Notably, SalB demonstrated a unique effect of promoting angiogenesis and augmenting the expression of vascular endothelial growth factor (VEGF), suggesting a different modality of action compared to benazepril[6]. This highlights a potential advantage of SalB in promoting myocardial microcirculation.
Key Experimental Protocols
To facilitate the validation and replication of published findings, this section provides detailed methodologies for key experiments frequently cited in this compound research.
Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats
This protocol is a synthesis from multiple studies investigating the cardioprotective effects of SalB.[5][6][7]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Anesthesia: Animals are anesthetized with an intraperitoneal injection of sodium pentobarbital (B6593769) (e.g., 50 mg/kg).
-
Surgical Procedure:
-
The rat is placed on a heating pad to maintain body temperature.
-
A tracheotomy is performed, and the animal is ventilated with a rodent respirator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture (e.g., 6-0 silk) for a period of 30-45 minutes to induce ischemia.
-
The ligature is then released to allow for reperfusion, typically for 2-24 hours.
-
-
This compound Administration: SalB is typically dissolved in saline and administered via intravenous or intraperitoneal injection at doses ranging from 10 to 60 mg/kg, often prior to the ischemic event.[5][6][7]
-
Outcome Measures:
-
Infarct Size Measurement: The heart is excised, and the left ventricle is sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Cardiac Function Assessment: Echocardiography and hemodynamic measurements (e.g., LVSP, LVEDP, ±dp/dt) are performed.
-
Biochemical Analysis: Serum levels of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH) are measured.
-
Histological Analysis: Heart tissue is processed for histological staining (e.g., H&E, Masson's trichrome) to assess tissue damage and fibrosis.
-
Cell Viability (MTT) Assay in MCF-7 Breast Cancer Cells
This protocol is based on studies evaluating the anti-cancer effects of SalB.[2][3]
-
Cell Culture: MCF-7 human breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 µM). A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for different time points (e.g., 24, 48, 72 hours).
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 540-570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
In Vitro Wound Healing (Scratch) Assay
This protocol is adapted from studies investigating the effect of SalB on cell migration.[8]
-
Cell Culture: Human gingival fibroblasts or other relevant cell types are grown to confluence in multi-well plates.
-
Experimental Procedure:
-
A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.
-
The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Fresh culture medium containing different concentrations of this compound is added to the wells. A control group receives medium without SalB.
-
Images of the scratch are captured at different time points (e.g., 0, 24, 48, 72 hours) using a microscope.
-
-
Data Analysis: The area of the scratch is measured using image analysis software. The rate of wound closure is calculated and compared between the different treatment groups.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows described in the literature.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Cardioprotective signaling pathways of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. MYOCARDIUM PROTECTIVE FUNCTION OF this compound IN ISCHEMIA REPERFUSION RATS | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardio-Protection of this compound through Inhibition of Apoptosis Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ALLEVIATING MYOCARDIUM INJURY IN ISCHEMIA REPERFUSION RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Salvianolic Acid B: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
Salvianolic acid B (SalB), a major water-soluble component extracted from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has garnered significant attention within the scientific community for its potent therapeutic properties.[1][2][3] Extensive research, spanning both laboratory-based in vitro studies and animal-based in vivo models, has demonstrated its multifaceted pharmacological effects, primarily attributed to its strong antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic activities.[1][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies.
A critical aspect to consider when evaluating the efficacy of SalB is its low bioavailability when administered orally.[1][3] Studies in beagle dogs and rats have shown an oral bioavailability of approximately 1.07% to 2.3%, respectively.[4][5] This limitation is a significant factor in translating the potent effects observed in vitro to in vivo settings and has spurred research into alternative administration routes, such as intravenous injections, to enhance its systemic exposure and therapeutic impact.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the effective concentrations and dosages of this compound in different experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Type/Model | Assay | Concentration of SalB | Key Findings | Reference |
| Human Gingival Fibroblasts | MTT Assay | 75 µg/mL | Increased cell viability and migration. | [7] |
| Human Gingival Fibroblasts | Immunofluorescence | 75 µg/mL | Increased expression of collagen type III. | [7] |
| Hypertrophic Scar-derived Fibroblasts (HSFs) | EdU, Wound Healing, Transwell Assays | 10, 50, 100 µmol/L | Inhibition of HSF proliferation and migration. | [8] |
| Hypertrophic Scar-derived Fibroblasts (HSFs) | Western Blot, Real-time PCR | 50, 100 µmol/L | Downregulated expression of TGFβI, Smad2, Smad3, α-SMA, COL1, and COL3. | [8] |
| Dopaminergic Neurons | LDH Release Assay, [³H]DA Uptake | 50 µM, 100 µM | Protected against MPP+ and LPS-induced toxicity. | [9] |
| C57BL/6 Mouse Macrophages | Nitric Oxide and TNF-α Secretion | 50 µg/mL | Significantly decreased LPS-stimulated NO and TNF-α secretion. | [10] |
| C57BL/6 Mouse Lymphocytes | IFN-γ Secretion | 50 µg/mL | Significantly decreased ConA-stimulated IFN-γ secretion. | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Injury Model | Dosage of SalB | Route of Administration | Key Findings | Reference |
| Bleomycin-induced SSc Mouse Model | Systemic Sclerosis (Skin Fibrosis) | Not Specified | Not Specified | Alleviated skin thickness and reduced collagen deposition. | [11] |
| Tension-induced HTS Model (in vivo) | Hypertrophic Scars | 100 µL of 50 and 100 µmol/L | Local Injection | Reduced scar size, decreased α-SMA expression, and collagen deposition. | [8] |
| MCAO Rat Model | Cerebral Ischemia/Reperfusion Injury | Not Specified | Not Specified | Reduced infarct size, enhanced neurological recovery. | [9][12] |
| Beagle Dogs | Pharmacokinetic Study | 180 mg/kg | Oral | AUC: 1680 ± 670 ng/mL·h | [4] |
| Beagle Dogs | Pharmacokinetic Study | 9 mg/kg | Intravenous | AUC: 7840 ± 1140 ng/mL·h | [4] |
| Rats | Pharmacokinetic Study | 500 mg/kg | Oral | AUC: 582 ± 222 min µg/ml | [5] |
| Rats | Pharmacokinetic Study | 100 mg/kg | Intravenous | AUC: 5030 ± 565 min µg/ml | [5] |
| C57BL/6 Mice | Type 1 Diabetes (STZ-induced) | 2.5 mg/kg b.w. (10 days) | Intraperitoneal | Failed to protect mice from diabetes development. | [10] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating a complex network of signaling pathways. Its strong antioxidant properties are central to its mechanism, involving the scavenging of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes through the Nrf2/Keap1 pathway.[1][3] Furthermore, SalB has been shown to inhibit inflammatory responses by targeting pathways such as NF-κB and TLR4.[1][9] In the context of fibrosis, SalB can suppress the TGF-β1/Smads and MAPK signaling pathways.[1][11] In cancer cells, it can induce apoptosis and autophagy by modulating the Akt/mTOR and p38-MAPK pathways.[1][13]
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of findings, detailed experimental methodologies are crucial. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro: Cell Viability and Migration Assay (Wound Healing)
-
Cell Culture: Human hypertrophic scar-derived fibroblasts (HSFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[8]
-
Wound Healing Assay: HSFs are seeded in 6-well plates and grown to confluence. A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.[8]
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove debris and then incubated with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µmol/L).[8]
-
Image Acquisition: Images of the scratch are captured at 0 and 24 hours post-scratching using an inverted microscope.
-
Data Analysis: The area of the wound is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the effect of SalB on cell migration.
References
- 1. Frontiers | Pharmacological Effects of this compound Against Oxidative Damage [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Effects of this compound Against Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of this compound and effect on blood viscosities after oral administration of salvianolic acids in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of this compound in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Safety, tolerance, and pharmacokinetics of this compound in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attenuates Hypertrophic Scar Formation In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Preclinical and experimental evidence of this compound in the treatment of neurological diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates experimental skin fibrosis of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical and experimental evidence of this compound in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Salvianolic Acid B: A Comparative Guide to its Synergistic Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Salvianolic acid B (Sal B), a prominent water-soluble compound extracted from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent antioxidant, anti-inflammatory, and anti-tumor properties.[1] While its standalone therapeutic potential is considerable, emerging evidence highlights its remarkable synergistic effects when combined with other therapeutic agents. This guide provides a comprehensive comparison of Sal B's performance in combination therapies across various disease models, supported by experimental data, detailed methodologies, and visual pathway analyses. The primary goal of such combination strategies is to achieve enhanced therapeutic efficacy, reduce requisite drug dosages, and mitigate adverse side effects.[2][3]
Synergistic Applications in Oncology
This compound has demonstrated the ability to potentiate the anticancer effects of conventional chemotherapeutics and other targeted agents, offering a promising avenue to combat drug resistance and improve patient outcomes.
In Combination with Chemotherapeutic Agents
The synergy of Sal B with traditional chemotherapy is often attributed to its ability to modulate signaling pathways that drive cancer cell proliferation, survival, and drug resistance.
This compound + Cisplatin (B142131)
-
Disease Model: Gastric Cancer (Cisplatin-resistant AGS cells) & Breast Cancer
-
Key Synergistic Outcomes: In gastric cancer, Sal B enhances cisplatin sensitivity and significantly suppresses cancer cell colony formation compared to either agent alone.[4] In breast cancer models, Sal B promotes the normalization of tumor vasculature, which improves the delivery and efficacy of cisplatin, leading to an enhanced therapeutic response and reduced metastasis.[5]
| Treatment | Key Synergistic Effect | Relevant Pathway |
| Sal B + Cisplatin | Reverses cisplatin resistance; enhances tumor suppression.[4] | PI3K/Akt/mTOR[4] |
| Improves drug delivery via vascular normalization.[5] | Ezh2[5] |
This compound + Doxorubicin (B1662922)
-
Disease Model: Breast Cancer (4T1 mouse breast cancer cells) and Cardiomyocytes (H9c2)
-
Key Synergistic Outcomes: When co-administered in a nanoparticle delivery system, Sal B and doxorubicin exhibit a synergistic killing effect on breast cancer cells while simultaneously protecting cardiomyocytes from doxorubicin-induced toxicity.[1]
| Treatment | Key Synergistic Effect | Relevant Pathway |
| Sal B + Doxorubicin | Enhances anticancer efficacy while providing cardioprotection.[1] | Not specified |
This compound + Temozolomide (B1682018)
-
Disease Model: Glioblastoma (U87 and U373 cells)
-
Key Synergistic Outcomes: While direct quantitative data on synergy with temozolomide is emerging, studies have shown that a subthreshold dose of Sal B can significantly increase the sensitivity of glioma cells to radiation, a standard concomitant therapy with temozolomide.[6] This suggests a potential for a trimodal synergistic effect. A related compound, Salvianolic acid A, has been shown to enhance temozolomide sensitivity in glioma cells by inactivating the TAGLN2/PI3K/Akt pathway.[7]
| Treatment | Key Synergistic Effect | Relevant Pathway |
| Sal B + Radiation | Sensitizes glioma cells to radiation-induced apoptosis.[6] | Fis-1-mediated mitochondrial dysfunction[6] |
In Combination with Other Anticancer Agents
This compound + Celecoxib (B62257)
-
Disease Model: Head and Neck Squamous Cell Carcinoma (HNSCC)
-
Key Synergistic Outcomes: The combination of Sal B and the COX-2 inhibitor celecoxib results in a more pronounced anticancer effect than either agent alone, both in vitro and in vivo.[8]
Table 1: In Vitro Synergistic Effect of Sal B and Celecoxib on HNSCC Cell Viability [8]
| Cell Line | Treatment (24h) | % Cell Viability |
| JHU-013 | Control | 100% |
| Sal B (100 µM) | ~60% | |
| Celecoxib (10 µM) | ~65% | |
| Sal B (50 µM) + Celecoxib (5 µM) | ~40% | |
| JHU-022 | Control | 100% |
| Sal B (100 µM) | ~55% | |
| Celecoxib (10 µM) | ~60% | |
| Sal B (50 µM) + Celecoxib (5 µM) | ~35% |
Table 2: In Vivo Synergistic Effect of Sal B and Celecoxib on HNSCC Tumor Growth [9][10]
| Treatment Group (JHU-013 Xenograft) | Daily Dosage | Final Tumor Volume (mm³) | % Growth Inhibition |
| Control | Vehicle | ~1200 | - |
| This compound | 80 mg/kg | ~600 | ~50% |
| Celecoxib | 5 mg/kg | ~800 | ~33% |
| Sal B + Celecoxib | 40 mg/kg + 2.5 mg/kg | ~400 | ~67% |
Synergistic Applications in Neurological Disorders
Sal B's neuroprotective properties are amplified when used in combination with other agents, particularly in the context of ischemic stroke.
In Combination with Neuroprotective Agents
This compound + Ginsenoside Rg1
-
Disease Model: Ischemic Stroke (Rat MCAO model)
-
Key Synergistic Outcomes: The combination of Sal B and ginsenoside Rg1 demonstrates a strong synergistic effect in reducing infarct volume and improving neurological function following ischemic stroke.[11]
Table 3: Synergistic Neuroprotective Effects of Sal B and Ginsenoside Rg1 in Ischemic Stroke [11]
| Treatment Group | Dosage (intravenous) | Infarct Volume (%) | Neurological Score (Longa) |
| Sham | - | 0 | 0 |
| MCAO (Control) | Vehicle | ~55% | ~3.5 |
| Sal B | 10 mg/kg | 52.6 ± 3.9 | - |
| Ginsenoside Rg1 | 10 mg/kg | 53.0 ± 3.8 | - |
| Sal B + Rg1 | 10 mg/kg | 34.4 ± 9.3 | Significantly Improved |
This compound + Mesenchymal Stem Cells (MSCs)
-
Disease Model: Cerebral Ischemia/Reperfusion Injury (Rat model)
-
Key Synergistic Outcomes: The combined treatment of Sal B and MSCs results in superior therapeutic effects compared to either treatment alone, including enhanced behavioral recovery, increased neurogenesis, and a greater reduction in infarct size.[12]
Experimental Protocols & Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of Sal B, the second agent, and their combination for 24-72 hours.
-
MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[2][3]
Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 1x10^6 HNSCC cells in 100 µL of PBS into the flank of 6-week-old female athymic nude mice.
-
Treatment Initiation: When tumors reach a volume of 50-100 mm³, randomize mice into treatment groups.
-
Drug Administration: Administer Sal B and/or other agents via intraperitoneal injection daily for the duration of the study (e.g., 24 days).
-
Tumor Monitoring: Measure tumor dimensions with calipers every 3 days and calculate volume using the formula: (Length x Width²) / 2.
TUNEL Assay for Apoptosis in Tissue
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Permeabilization: Incubate slides with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
Labeling Reaction: Add the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP to the sections and incubate in a humidified chamber at 37°C for 60 minutes.[13][14]
-
Visualization: Mount slides with a mounting medium containing DAPI for nuclear counterstaining and visualize under a fluorescence microscope.[15]
-
Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
Western Blot Analysis
-
Protein Extraction: Homogenize cells or tissues in RIPA buffer with protease and phosphatase inhibitors.[16]
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel.[17]
-
Transfer: Transfer proteins to a PVDF membrane.[17]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-p-mTOR, anti-COX-2) overnight at 4°C.[16][18]
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an ECL detection kit.
CD31 Immunohistochemistry (IHC)
-
Antigen Retrieval: Deparaffinize and rehydrate tumor sections, followed by antigen retrieval in a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.[9]
-
Blocking: Block endogenous peroxidase with 3% H2O2 and non-specific binding with 5% goat serum.[9]
-
Primary Antibody: Incubate with anti-CD31 antibody (1:100 dilution) overnight at 4°C.[19][20]
-
Detection: Use a biotinylated secondary antibody and a streptavidin-HRP complex, followed by DAB chromogen.
-
Counterstaining & Analysis: Counterstain with hematoxylin. Microvessel density is quantified by counting CD31-positive vessels per high-power field.[21]
Visualized Mechanisms of Synergy
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: General workflow for synergy evaluation.
Caption: Anticancer synergy signaling pathways.
Caption: Neuroprotective synergy pathways in stroke.
References
- 1. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses EMT and apoptosis to lessen drug resistance through AKT/mTOR in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological manipulation of Ezh2 with this compound results in tumor vascular normalization and synergizes with cisplatin and T cell-mediated immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salvianolic acid A (Sal A) suppresses malignant progression of glioma and enhances temozolomide (TMZ) sensitivity via repressing transgelin-2 (TAGLN2) mediated phosphatidylinositol-3-kinase (PI3K) / protein kinase B (Akt) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination Effects of this compound with Low Dose Celecoxib on Inhibition of Head and Neck Squamous Cell Carcinoma Growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound Inhibits Growth of Head and Neck Squamous Cell Carcinoma in vitro and in vivo via Cyclooxygenase-2 and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergism of this compound and ginsenoside Rg1 magnifies the therapeutic potency against ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potential effect of this compound against rat ischemic brain injury in combination with mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 14. Video: The TUNEL Assay [jove.com]
- 15. TUNEL staining [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CD31 [neogenomics.com]
- 21. CD31, Tumor Neovascularization - Visiopharm · Pathology image analysis software [visiopharm.com]
A Comparative Analysis of the Neuroprotective Effects of Salvianolic Acid B and Established Neurological Drugs
For Immediate Release
This guide provides a comprehensive benchmark of the neuroprotective properties of Salvianolic acid B (SalB) against established drugs such as Edaravone, Riluzole (B1680632), Memantine, and Donepezil (B133215). The following sections present quantitative data from preclinical studies in stroke and Alzheimer's disease models, detailed experimental methodologies, and visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of these neuroprotective agents.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective effects of this compound and established drugs have been evaluated in various preclinical models of neurological disorders. The following tables summarize the quantitative outcomes in models of ischemic stroke (Middle Cerebral Artery Occlusion, MCAO) and Alzheimer's disease (Amyloid-β induced toxicity).
Ischemic Stroke Model (MCAO)
| Compound | Dosage | Model | Key Outcome Measure | Result | Reference |
| This compound | 30 mg/kg | Mouse tMCAO | Infarct Volume | Significantly reduced | [1] |
| 30 mg/kg | Mouse tMCAO | Brain Water Content (24h) | Reduced to 79.99% ± 0.98% from 84.11% ± 0.99% in MCAO group | [2] | |
| 30 mg/kg | Mouse tMCAO | Brain Water Content (72h) | Reduced to 80.66% ± 1.02% from 86.12% ± 0.53% in MCAO group | [2] | |
| 10 or 20 mg/kg/d | Rat MCAO | Infarct Volume | Significantly decreased | [3] | |
| Edaravone | 3.0 mg/kg | Mouse pMCAO | Infarct Volume | Reduced to ~77% of control | [4] |
| 10, 20, 30 mg/kg (oral) | Rat MCAO | Infarct Area | Significantly reduced (dose-dependent) | [5][6] | |
| Riluzole | 8 mg/kg i.v. | Rat pMCAO | Cortical Infarct Volume | Significantly reduced | [7] |
| 4 and 8 mg/kg i.p. | Rat pMCAO | Infarct Volume | Significantly reduced | [8] | |
| Donepezil | 12 mg/kg (oral) | Rat pMCAO | Infarct Volume | Reduced to 165.5 ± 105.3 mm³ from 377.1 ± 48.5 mm³ in control | [9] |
Alzheimer's Disease Model (Amyloid-β Induced Toxicity)
| Compound | Dosage | Model | Key Outcome Measure | Result | Reference |
| This compound | 25, 50, 100 µM | SH-SY5Y-APPsw cells | Aβ40 Levels | Significantly decreased (dose-dependent) | [10] |
| 25, 50, 100 µM | SH-SY5Y-APPsw cells | Aβ42 Levels | Significantly decreased (dose-dependent) | [10] | |
| 10-100 nmol/L | In vitro Aβ (1-40) | Fibril Formation | Completely prevented within 30h | [11] | |
| Edaravone | - | In vitro | Aβ Aggregation | Inhibits Aβ aggregation and disaggregates preformed fibrils | [12] |
| - | Aβ-treated microglia | IL-1β Release | Attenuated | [13] | |
| Memantine | 4, 18 µM | Primary cortical neurons | Secreted Aβ(1-42) | Significantly decreased | [14] |
| 50 µM | Rat hippocampal neurons | Normal Cells (after Aβ1-42) | Increased to ~71.1% from ~42.0% in Aβ1-42 group | [15] | |
| Donepezil | 0.1, 1, 10 µM | Rat septal neurons | LDH Efflux (Aβ toxicity) | Attenuated by 9.4%, 17.4%, and 22.5% respectively | [16] |
| 5, 10, 20, 50 µmol | PC12 cells | Cell Viability (after Aβ25-35) | Increased from 57.35% to 87.35% | [17] | |
| 4 mg/kg | Tg2576 mice | Soluble Aβ(1-40) & Aβ(1-42) | Significantly reduced | [18][19] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
TTC Staining for Infarct Volume Assessment
Objective: To quantify the volume of infarcted brain tissue following ischemic stroke.
Protocol:
-
Following the experimental period (e.g., 24 hours post-MCAO), animals are euthanized.
-
The brains are rapidly removed and may be chilled in a freezer at -20°C for a short period (e.g., 20 minutes) to facilitate slicing.[20]
-
Coronal sections of the brain (typically 2 mm thick) are prepared using a brain matrix.
-
The sections are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[20][21]
-
Viable tissue, containing intact mitochondrial dehydrogenase enzymes, stains a deep red, while the infarcted tissue remains unstained (white).[21]
-
The stained sections are then fixed in a 10% formalin solution.
-
Digital images of the sections are captured, and the areas of infarction and the total area of the hemisphere are measured using image analysis software (e.g., ImageJ).
-
The infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness. Corrections for brain edema may be applied.
TUNEL Assay for Apoptosis Detection
Objective: To identify and quantify apoptotic cells in brain tissue.
Protocol:
-
Brain tissue is fixed in formalin and embedded in paraffin.
-
4 µm thick sections are cut using a microtome.[22]
-
The sections are deparaffinized and rehydrated.
-
Permeabilization of the tissue is performed to allow entry of the labeling enzyme.[23]
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed using a commercial kit (e.g., from Roche Molecular Biochemicals).[22]
-
The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[23]
-
Apoptotic cells are visualized, often with a brown stain or fluorescence, depending on the label used.[22][23]
-
The number of TUNEL-positive cells is counted under a microscope in different regions of interest.
-
The extent of apoptosis is often expressed as the percentage of TUNEL-positive cells relative to the total number of cells.
ELISA for Cytokine Quantification
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates or cell culture supernatants.
Protocol:
-
Brain tissue is homogenized in a suitable lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant is collected.
-
A commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest is used.
-
The wells of a microplate, pre-coated with a capture antibody specific for the target cytokine, are incubated with the prepared samples and standards.
-
After washing, a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a measurable color change.
-
The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader.
-
The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the cytokine.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the compared drugs are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
This compound Neuroprotective Pathways
Caption: Key neuroprotective signaling pathways of this compound.
Established Neuroprotective Drugs' Mechanisms
Caption: Primary mechanisms of action for established neuroprotective drugs.
Experimental Workflow for Preclinical Neuroprotection Studies
Caption: General experimental workflow for in vivo neuroprotection studies.
References
- 1. Neuroprotective mechanism of this compound against cerebral ischemia-reperfusion injury in mice through downregulation of TLR4, p-p38MAPK, p-JNK, NF-κB, and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanism of this compound against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of riluzole on the evolution of focal cerebral ischemia: a magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective actions of riluzole in rodent models of global and focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of donepezil, a nicotinic acetylcholine-receptor activator, on cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Aβ Generation by Modulating BACE1 Activity in SH-SY5Y-APPsw Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits fibril formation and neurotoxicity of amyloid beta-protein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Edaravone alleviates Alzheimer’s disease-type pathologies and cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edaravone Attenuates the Proinflammatory Response in Amyloid-β-Treated Microglia by Inhibiting NLRP3 Inflammasome-Mediated IL-1β Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 16. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
- 23. Video: The TUNEL Assay [jove.com]
A Comparative Analysis of the Anti-inflammatory Profiles of Salvianolic Acid B and Curcumin
An Objective Guide for Researchers and Drug Development Professionals
The quest for potent and safe anti-inflammatory agents has led to extensive investigation into natural compounds. Among these, Salvianolic acid B (Sal B), a major water-soluble component of Salvia miltiorrhiza, and curcumin (B1669340), the principal curcuminoid from Curcuma longa, have emerged as promising candidates. Both compounds exhibit significant anti-inflammatory properties through the modulation of key signaling pathways. This guide provides a comprehensive comparative analysis of their anti-inflammatory profiles, supported by experimental data, to aid researchers and drug development professionals in their endeavors.
Comparative Efficacy: A Tabular Summary of In Vitro and In Vivo Studies
The following tables summarize the quantitative data from various studies, offering a direct comparison of the anti-inflammatory effects of this compound and curcumin across different experimental models.
Table 1: In Vitro Anti-inflammatory Effects
| Parameter | Cell Line | Treatment | This compound | Curcumin | Reference |
| NF-κB Inhibition | RAW264.7 Macrophages | LPS Stimulation | Significant inhibition of NF-κB p65 nuclear translocation.[1][2][3] | Potent inhibition of NF-κB DNA-binding (IC50 ~ >50 µM); inhibits IκBα phosphorylation and degradation.[[“]][5][6] | [1][2][3][[“]][5][6] |
| Cytokine Inhibition | |||||
| TNF-α | Primary Microglia | LPS Stimulation | Significant reduction in a dose-dependent manner.[7] | Dose-dependent reduction in LPS-stimulated RAW264.7 cells.[8] | [7][8] |
| IL-1β | Primary Microglia | LPS Stimulation | Significant reduction in a dose-dependent manner.[7] | Down-regulation of mRNA expression in stressed rats.[9] | [7][9] |
| IL-6 | THP-1 Cells | LPS Stimulation | Downregulated mRNA and protein expression.[10] | Down-regulation of mRNA expression in stressed rats.[9] | [9][10] |
| Enzyme Inhibition | |||||
| iNOS | Primary Microglia | LPS Stimulation | Suppressed mRNA expression.[7] | Pretreatment decreased LPS-induced expression.[11] | [7][11] |
| COX-2 | RAW264.7 Cells | LPS Stimulation | Pretreatment decreased LPS-induced expression.[11] | Reduced levels.[12] | [11][12] |
Table 2: In Vivo Anti-inflammatory Effects
| Model | Animal | Treatment | This compound | Curcumin | Reference |
| Carrageenan-Induced Paw Edema | Rat | Oral Administration | Significant reduction in paw swelling.[1] | 50% anti-inflammatory effect at 48 mg/kg, comparable to phenylbutazone.[13] | [1][13] |
| Collagen-Induced Arthritis | Rat | Oral Administration (20 or 40 mg/kg) | Significantly decreased paw swelling, edema, and arthritis score.[1] | Showed better anti-inflammatory effect and pain reduction than diclofenac (B195802) sodium in a pilot study.[13] | [1][13] |
| LPS-Induced Systemic Inflammation | Mouse | Intraperitoneal Injection | Reduced levels of pro-inflammatory cytokines in lung tissue.[10] | Add-on therapy in asthmatic patients showed a significant reduction in FEV1 values.[14] | [10][14] |
Mechanisms of Action: A Deep Dive into Cellular Signaling
Both this compound and curcumin exert their anti-inflammatory effects by modulating multiple signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Both compounds are potent inhibitors of this pathway.
-
This compound: Inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][2] It has been shown to directly target IκB kinase β (IKKβ), a key enzyme in the activation of NF-κB.[11]
-
Curcumin: Also prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[[“]][5][15] Some studies suggest curcumin can also directly inhibit IKKβ activity.[6]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses, including inflammation.
-
This compound: Has been shown to inhibit the phosphorylation of ERK, p38, and JNK in various cell types, thereby downregulating inflammatory responses.[16][17][18][19]
-
Curcumin: Also modulates MAPK pathways, with studies demonstrating its ability to induce the phosphorylation of JNK and p38 in some contexts, leading to apoptosis in cancer cells, while in other models, it inhibits their activation to reduce inflammation.[20][21][22][23]
Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which can counteract inflammation.
-
This compound: Is a potent activator of the Nrf2 pathway.[24][25][26][27] It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[24]
-
Curcumin: Also activates the Nrf2 signaling pathway, contributing to its antioxidant and anti-inflammatory effects.[28][29][30][31] It can stimulate Nrf2 through multiple mechanisms, including the inhibition of Keap1, an inhibitor of Nrf2.[30][31]
Experimental Protocols: A Guide to Key Assays
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparative analysis.
LPS-Induced Inflammation in Macrophages (In Vitro)
This model is used to screen for anti-inflammatory agents by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW264.7 murine macrophages or human THP-1 monocyte-derived macrophages are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[32][33]
-
Cell Seeding: Cells are seeded in 96-well or 6-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound, curcumin, or a vehicle control for 1-2 hours.[33]
-
Stimulation: Inflammation is induced by adding LPS (typically 100 ng/mL to 1 µg/mL) to the cell culture media and incubating for a specified period (e.g., 24 hours for cytokine measurements).[33][34]
-
Analysis:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA kits.
-
Nitric Oxide (NO) Measurement: The production of NO is assessed by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.
-
Western Blotting: Cell lysates are collected to analyze the expression and phosphorylation of key signaling proteins (e.g., p65, IκBα, p-p38) to elucidate the mechanism of action.
-
Carrageenan-Induced Paw Edema (In Vivo)
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[35]
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups: a control group, a carrageenan-only group, and treatment groups receiving different doses of this compound, curcumin, or a standard anti-inflammatory drug (e.g., indomethacin). The test compounds are usually administered orally 1 hour before carrageenan injection.[36]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[37][38]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[36][38]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each treatment group compared to the carrageenan-only group.
Western Blotting for Inflammatory Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of anti-inflammatory compounds.
-
Protein Extraction: Cells or tissues are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression of the target protein is normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow and Comparative Logic
The following diagram illustrates a logical workflow for the comparative analysis of two potential anti-inflammatory compounds.
Conclusion
Both this compound and curcumin demonstrate robust anti-inflammatory properties through their multifaceted interactions with key inflammatory signaling pathways. While both compounds are potent inhibitors of the NF-κB pathway, their modulation of the MAPK and Nrf2 pathways showcases distinct and overlapping mechanisms. The provided data and experimental protocols offer a foundation for further investigation and head-to-head comparative studies, which are essential for determining the therapeutic potential and optimal applications of these promising natural compounds in the management of inflammatory diseases.
References
- 1. This compound Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. consensus.app [consensus.app]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of this compound in microglia contributes to its neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annexpublishers.co [annexpublishers.co]
- 9. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes [mdpi.com]
- 11. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 14. Curcumin in Inflammatory Complications: Therapeutic Applications and Clinical Evidence [mdpi.com]
- 15. nrf2activators.com [nrf2activators.com]
- 16. This compound Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. This compound inhibits autophagy and activation of hepatic stellate cells induced by TGF-β1 by downregulating the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. This compound protects against UVB-induced skin aging via activation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Salvianolic Acid A Activates Nrf2-Related Signaling Pathways to Inhibit Ferroptosis to Improve Ischemic Stroke | MDPI [mdpi.com]
- 26. Frontiers | Pharmacological Effects of this compound Against Oxidative Damage [frontiersin.org]
- 27. This compound, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. benthamdirect.com [benthamdirect.com]
- 31. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]
- 32. benchchem.com [benchchem.com]
- 33. LPS-induced inflammation cell model [bio-protocol.org]
- 34. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 36. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 37. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 38. inotiv.com [inotiv.com]
Assessing the safety and toxicity profile of Salvianolic acid B in comparison to other compounds.
This guide provides a detailed comparison of the safety and toxicity profile of Salvianolic acid B (Sal B) against other widely used compounds, namely Aspirin, Ibuprofen, and Edaravone. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment based on preclinical and clinical data.
This compound is a major water-soluble bioactive component derived from Salvia miltiorrhiza (Danshen), a herb used in traditional Chinese medicine, particularly for cardiovascular conditions. As its therapeutic potential is explored, a thorough understanding of its safety profile is crucial. This guide contrasts Sal B with non-steroidal anti-inflammatory drugs (NSAIDs), Aspirin and Ibuprofen, known for their gastrointestinal and renal side effects, and Edaravone, a neuroprotective agent used in ischemic stroke, an indication for which Sal B is also being investigated.
Quantitative Toxicity and Safety Data
The following tables summarize key quantitative data points from preclinical and clinical studies to allow for a direct comparison between the compounds.
Table 1: Acute Toxicity Data (LD₅₀)
| Compound | Species | Route | LD₅₀ (mg/kg) | Citation(s) |
| Salvianolic Acid A * | Mouse | Intravenous | 1161.2 | [1] |
| Aspirin | Rat | Oral | 1000 | [2] |
| Mouse | Oral | 815 | [2] | |
| Ibuprofen | Rat | Oral | 636 | [3] |
| Mouse | Oral | 740 | [3] | |
| Edaravone | - | - | Not established** | - |
*Note: Data is for Salvianolic acid A (SAA), which is synthesized from this compound. Specific LD₅₀ data for this compound was not available. SAA's No Observed Adverse Effect Level (NOAEL) in a 4-week dog study was 20 mg/kg via intravenous administration[1]. **Note: A specific single-dose LD₅₀ for Edaravone is not readily available. However, in a 30-day intravenous study in rats, the NOAEL was determined to be 10 mg/kg/day[4].
Table 2: Summary of Human Safety Findings from Clinical Trials
| Compound | Study Type | Population | Key Adverse Events (AEs) & Incidence | Citation(s) |
| This compound | Phase 1 (SAD & MAD) | Healthy Volunteers | Treatment-Related AEs: Increased ALT (4.0%), increased bilirubin (B190676) (2.0%), increased CK-MB (2.0%), increased BNP (8.0%), dizziness (2.0%), chest discomfort (2.0%). No serious AEs reported. | [5][6] |
| Aspirin | Multiple Studies | Patients | Common AEs: Dyspepsia (25-50%), symptomatic gastroduodenal ulcers (4-8%). Increased risk of gastrointestinal bleeding. | [7] |
| Ibuprofen | Post-Marketing Surveillance | Patients | Key AEs: Acute kidney injury, nausea, swelling, confusion. Hospitalization rate for renal injury was 73.50%. | [8][9] |
| Edaravone | Pooled Clinical Trials | ALS Patients | Common AEs (>2% more than placebo): Contusion (15%), gait disturbance (13%), headache (10%). Hypersensitivity and sulfite (B76179) allergic reactions are potential serious AEs. | [5][6][10] |
Experimental Protocols
Detailed methodologies for key safety and toxicity assays are provided below.
1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance and assign it to a toxicity class.[1][11][12]
-
Principle: It is a stepwise procedure with the use of a minimal number of animals. The method uses defined doses (e.g., 5, 50, 300, 2000 mg/kg) and the results from one step determine the next step. The outcome is the classification of the substance into a category based on the observed mortality.
-
Animals: Healthy, young adult rodents (typically female rats) are used. Animals are acclimatized for at least five days before dosing.[1]
-
Procedure:
-
Animals are fasted prior to dosing (food, but not water, is withheld).
-
The test substance is administered in a single dose by gavage using a stomach tube. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[1]
-
A starting dose is chosen based on available information. Initially, a group of three animals is dosed.
-
The outcome in the first group determines the next step:
-
If mortality occurs, the procedure is repeated with a lower dose.
-
If no mortality occurs, the procedure is repeated with a higher dose.
-
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.
-
-
Data Analysis: The method allows for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification and labelling.[1]
2. Genotoxicity Assessment - The Alkaline Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.[13][14]
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed with detergent and high salt to form nucleoids containing supercoiled DNA. The DNA is then subjected to alkaline conditions (pH > 13) to unwind it and express alkali-labile sites as single-strand breaks. Electrophoresis under these alkaline conditions allows damaged DNA fragments to migrate away from the nucleoid, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[14][15]
-
Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest. For the cited Sal B study, human peripheral blood leukocytes were used.[13]
-
Embedding: Approximately 10,000 cells are mixed with low melting point agarose and layered onto a pre-coated microscope slide.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and nuclear membranes.
-
Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to allow the DNA to unwind.
-
Electrophoresis: An electric field is applied (e.g., ~0.7 V/cm for 20-30 minutes). The negatively charged DNA migrates toward the anode.
-
Neutralization and Staining: Slides are neutralized with a buffer (e.g., Tris-HCl) and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
-
Data Analysis: Slides are examined using a fluorescence microscope. Image analysis software is used to quantify the DNA damage, typically by measuring parameters like tail length, percent DNA in the tail, and tail moment.
3. Phase 1 Clinical Trial - Ascending Dose Studies
Phase 1 trials represent the first time an investigational drug is tested in humans. The primary goal is to assess its safety, tolerability, and pharmacokinetics.[16][17][18]
-
Principle: The study is typically conducted in a small number of healthy volunteers under carefully controlled conditions. It involves two main parts: the Single Ascending Dose (SAD) and the Multiple Ascending Dose (MAD) study.
-
Study Design: The trial is generally randomized, double-blind, and placebo-controlled.
-
Single Ascending Dose (SAD) Protocol:
-
Small groups (cohorts) of subjects are enrolled.
-
The first cohort receives a very low, single dose of the drug, while some subjects receive a placebo.
-
Subjects are monitored intensively for adverse events, and blood/urine samples are collected at frequent intervals to determine the drug's pharmacokinetic profile.
-
A safety review committee analyzes the data before approving escalation to the next, higher dose level in a new cohort.[16]
-
Dose escalation continues until a maximum tolerated dose (MTD) is identified or the maximum planned dose is reached.
-
-
Multiple Ascending Dose (MAD) Protocol:
-
Following the SAD, new cohorts receive multiple doses of the drug over a set period.
-
This part of the study assesses the drug's safety and pharmacokinetics after repeated administration, looking for evidence of drug accumulation and determining steady-state levels.[19][20]
-
Safety monitoring and pharmacokinetic sampling are conducted throughout the dosing period.
-
Visualizations of Experimental Workflows and Toxicity Pathways
Preclinical Safety Assessment Workflow
Mechanism of Aspirin-Induced Gastric Mucosal Injury
References
- 1. researchgate.net [researchgate.net]
- 2. ams.usda.gov [ams.usda.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Formulary Drug Review: Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anatoljcardiol.com [anatoljcardiol.com]
- 8. drugs.com [drugs.com]
- 9. Frontiers | Kidney Injury Following Ibuprofen and Acetaminophen: A Real-World Analysis of Post-Marketing Surveillance Data [frontiersin.org]
- 10. clinician.com [clinician.com]
- 11. oecd.org [oecd.org]
- 12. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 21stcenturypathology.com [21stcenturypathology.com]
- 16. southernstarresearch.com [southernstarresearch.com]
- 17. gaintherapeutics.com [gaintherapeutics.com]
- 18. worldwide.com [worldwide.com]
- 19. allucent.com [allucent.com]
- 20. biopharmaservices.com [biopharmaservices.com]
Safety Operating Guide
Navigating the Safe Disposal of Salvianolic Acid B: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Salvianolic acid B in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid the formation of dust and aerosols.[1] In case of accidental contact, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials involves segregation, containment, and clear labeling to ensure safe handling by waste management personnel.
1. Waste Segregation:
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, wipes), and other solid materials in a designated, puncture-proof, and sealable container.[4] This waste should be kept separate from other laboratory trash and hazardous chemical waste streams to avoid cross-contamination.[4]
-
Liquid Waste: Solutions containing this compound should not be poured down the drain.[1][4] Collect all aqueous and organic solvent solutions of this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps Waste: Any sharps, such as pipette tips or needles contaminated with this compound, should be disposed of in a designated sharps container.
2. Container Selection and Labeling:
-
Use containers that are compatible with the chemical properties of this compound. Puncture-proof, sealable, and disposable containers are preferred for solid waste.[4]
-
All waste containers must be affixed with a hazardous waste label.[4] The label must clearly identify the contents as "this compound waste" and include any known solvents or other chemicals present in the waste stream.
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[1][5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to request a hazardous waste pickup.[4] Follow their specific procedures for scheduling and preparing the waste for collection.
Quantitative Data
Specific quantitative limits for the disposal of this compound are not provided in the available safety data sheets or literature. It is recommended to treat all quantities of this compound waste as hazardous unless otherwise specified by your institution's EHS office.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal procedures outlined above are based on general laboratory safety guidelines for phenolic compounds.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Salvianolic Acid B
For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Salvianolic acid B. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a potent antioxidant derived from Salvia miltiorrhiza, requires careful handling due to its powdered form and acidic nature.[1][2] While not classified as a hazardous substance according to some Safety Data Sheets (SDS), it is prudent to treat it with a high degree of caution to minimize potential risks such as respiratory, skin, and eye irritation.[3] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and waste disposal plans to ensure the safe and effective use of this compound in your research.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound in its powdered form.
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield is recommended for tasks with a high risk of dust generation.[4] | Required at all times to protect eyes from airborne powder and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[5][6] | Required for all handling to prevent direct skin contact. Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron.[6][7] | Required for all handling to provide a barrier against chemical splashes and spills. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) is essential when working with the powder outside of a certified chemical fume hood.[5][6] | Required to prevent inhalation of airborne particles, especially when weighing or transferring the compound. |
| Foot Protection | Closed-toe shoes. | Required in all laboratory settings to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiments.
Preparation and Weighing
-
Ventilation is Key: Always handle powdered this compound in a certified chemical fume hood to minimize the inhalation of airborne particles.[8]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Weighing Protocol: If a balance cannot be located inside a fume hood, tare a sealed container, add the powder to the container within the fume hood, and then seal it before moving it to the balance for weighing.[9] This minimizes the potential for generating dust in the open lab.
Dissolution
-
Solvent Compatibility: this compound is soluble in water, ethanol, and methanol.[1]
-
Safe Dissolution: When dissolving, add the solvent slowly to the powder to avoid splashing. If preparing an acidic solution, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[5][7]
Storage
-
Proper Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[8] The recommended storage temperature is -20°C.[10]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazard information.
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. afd.calpoly.edu [afd.calpoly.edu]
- 5. flinnsci.ca [flinnsci.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 9. tmi.utexas.edu [tmi.utexas.edu]
- 10. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
